molecular formula C5H7NO2 B1347634 4,5-Dimethyl-1,3-oxazol-2(3h)-one CAS No. 59167-68-9

4,5-Dimethyl-1,3-oxazol-2(3h)-one

Cat. No.: B1347634
CAS No.: 59167-68-9
M. Wt: 113.11 g/mol
InChI Key: XFHVEEHRWSWVGA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-oxazol-2(3h)-one is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dimethyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHVEEHRWSWVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299367
Record name 4,5-dimethyl-1,3-oxazol-2(3h)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59167-68-9
Record name NSC129749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethyl-1,3-oxazol-2(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Dimethyl-1,3-oxazol-2(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethyl-1,3-oxazol-2(3H)-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 59167-68-9), a heterocyclic compound belonging to the 2(3H)-oxazolone class. These scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in biologically active molecules.[1][2] This document details the compound's physicochemical and spectroscopic properties, outlines plausible synthetic routes with mechanistic insights, explores its chemical reactivity, and discusses its potential applications for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The 2(3H)-Oxazolone Core

The oxazolone ring system is a five-membered heterocycle containing both nitrogen and oxygen atoms.[1] Depending on the position of the carbonyl group and double bonds, several isomeric forms exist, with the 2(3H)-oxazolone scaffold being a key structural motif.[1] These structures are essentially cyclic carbamates and serve as valuable intermediates in the synthesis of more complex molecules, including amino acids and peptides.[3] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This compound is a specific derivative featuring methyl substitutions at the C4 and C5 positions of the unsaturated ring. This substitution pattern influences the molecule's steric and electronic properties, affecting its stability, reactivity, and potential as a building block in drug discovery programs.

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to utilizing any chemical compound effectively. The known physical properties and expected spectroscopic signatures for this compound are summarized below.

Physical and Chemical Properties

The primary identifiers and physical constants for this compound are compiled in Table 1.

PropertyValueSource
IUPAC Name This compound-
CAS Number 59167-68-9[4]
Molecular Formula C₅H₇NO₂[4]
Molecular Weight 113.11 g/mol [4]
Appearance White to off-white solid (predicted)-
Melting Point 94-96 °C (for a related oxazolone)[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)[6]
Spectroscopic Data (Predicted)
Technique Expected Features Rationale
¹H NMR δ ~ 1.9-2.2 ppm (s, 6H, 2 x CH₃); δ ~ 7.0-9.0 ppm (br s, 1H, N-H)The two methyl groups on the C=C double bond are in similar chemical environments, likely resulting in a single, sharp peak. The N-H proton is expected to be broad and its chemical shift can vary with solvent and concentration.
¹³C NMR δ ~ 8-12 ppm (2 x CH₃); δ ~ 120-130 ppm (C4=C5); δ ~ 155-165 ppm (C=O)The spectrum should show four distinct signals: one for the equivalent methyl carbons, one for the sp² carbons of the double bond, and one for the carbonyl carbon of the cyclic carbamate.
IR (Infrared) 3100-3300 cm⁻¹ (N-H stretch); 1750-1780 cm⁻¹ (C=O stretch, cyclic carbamate); ~1670 cm⁻¹ (C=C stretch)The strong carbonyl absorption at a relatively high wavenumber is characteristic of a five-membered cyclic ester/carbamate. The N-H stretch confirms the presence of the proton on the nitrogen.
Mass Spec (MS) [M+H]⁺ at m/z = 114.05Electrospray ionization (ESI) in positive mode would likely show the protonated molecular ion.

Synthesis and Mechanistic Considerations

The synthesis of 2(3H)-oxazolones can be achieved through several routes. A highly plausible and efficient method involves the cyclization of an α-hydroxy amide precursor, which in turn can be derived from an α-hydroxy ketone.

Proposed Synthetic Pathway

A logical and experimentally sound approach starts from 3-hydroxy-2-butanone (acetoin). This pathway is advantageous as it utilizes readily available starting materials and involves well-understood chemical transformations.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Phosgenation & Cyclization A 3-Hydroxy-2-butanone (Acetoin) B 3-Amino-2-butanol A->B NH3, H2/Pd-C D This compound B->D Base (e.g., Et3N) Solvent (e.g., THF) C Phosgene Equivalent (e.g., Triphosgene, CDI) C->D

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2-butanol

  • To a solution of 3-hydroxy-2-butanone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).

  • Add Palladium on carbon (10 wt. %, 0.05 eq) to the mixture.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

    • Causality: The palladium catalyst is essential for the hydrogenation of the imine intermediate formed in situ between the ketone and ammonia. The excess ammonia drives the equilibrium towards imine formation.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 3-amino-2-butanol, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-amino-2-butanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

    • Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction with a phosgene equivalent, driving the reaction to completion. Anhydrous conditions are crucial to prevent hydrolysis of the phosgene equivalent.[6]

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the stirred mixture.

    • Expertise Note: Triphosgene is a safer, solid alternative to gaseous phosgene. It generates three equivalents of phosgene in situ. Other reagents like carbonyldiimidazole (CDI) can also be used.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

    • Trustworthiness: The final product's identity and purity must be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the predicted values in section 2.2. This provides a self-validating checkpoint for the protocol.

Chemical Reactivity and Synthetic Utility

The 2(3H)-oxazolone ring is a versatile scaffold with several reactive sites, making it a useful building block in synthetic chemistry.

G cluster_0 Key Reactive Sites cluster_1 Common Transformations A This compound B N-H Proton (pKa ~18-20) C Carbonyl Group (Electrophilic) D C4=C5 Double Bond (Nucleophilic) E N-Alkylation / N-Acylation B->E Deprotonation then reaction with E+ F Ring Opening (Hydrolysis, Aminolysis) C->F Nucleophilic attack by Nu- G Cycloaddition Reactions D->G Acts as dipolarophile or dienophile

Caption: Reactivity map of the this compound core.

  • N-Functionalization: The N-H proton can be readily removed by a suitable base (e.g., NaH, K₂CO₃), and the resulting anion can react with various electrophiles. This allows for the straightforward introduction of alkyl, acyl, or other functional groups at the N3 position, which is a common strategy in drug development to modulate a molecule's properties.

  • Ring-Opening Reactions: The cyclic carbamate structure is susceptible to nucleophilic attack, particularly under basic or acidic conditions.[6] Reaction with nucleophiles like amines or hydroxide can lead to ring-opening, yielding derivatives of 3-amino-2-butanol. This reactivity can be exploited for the synthesis of peptidomimetics or other linear structures.

  • Cycloaddition Reactions: The electron-rich C4=C5 double bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile imines, acting as the dipolarophile.[7] This provides a powerful method for constructing more complex heterocyclic systems.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader oxazolone class is highly valued in medicinal chemistry.

  • Scaffold for Library Synthesis: The ease of N-functionalization makes this molecule an ideal starting point for creating libraries of N-substituted derivatives for high-throughput screening.

  • Bioisosteric Replacement: The oxazolone ring can be used as a bioisostere for other chemical groups (e.g., esters, amides) to improve pharmacokinetic properties like metabolic stability or cell permeability.

  • Intermediate for Bioactive Molecules: Oxazolones are precursors to a variety of biologically active compounds.[1][8] They can be converted into α-amino acids, peptides, and other heterocyclic systems that are known pharmacophores.[1][3] The 4,5-disubstituted pattern is a recognized building block for numerous natural products and bioactive molecules.[9][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for related heterocyclic compounds and laboratory chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly at the ring nitrogen, making it an excellent scaffold for chemical library development. Understanding its synthesis from common precursors and its key reactive pathways enables researchers to effectively incorporate this building block into complex target molecules. As the demand for novel chemical entities in drug discovery continues, versatile and accessible scaffolds like this compound will remain indispensable tools for the modern chemist.

References

  • Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
  • Gouda, M. A., et al. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry, 2(1), 11-25.
  • Kaur, N., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
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  • PubChem. (n.d.). 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one.
  • Bala, S., et al. (2011). Methods for Synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1109.
  • Cheméo. (n.d.). Chemical Properties of Oxazole, 4,5-dimethyl-.
  • Chavan, S. P., et al. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
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  • Kumar, R., et al. (n.d.). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review.
  • Hewlett, M., Hupp, C. D., & Tepe, J. J. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. Synthesis, 2009, 2825-2839.
  • Bellan, J., et al. (1992). Oxazolones with Nitrile Imines: Synthesis of 1H-1,2,4-Triazoles through [3+2] Cycloaddition. Heterocycles, 34(2), 316.
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  • PubMed. (n.d.). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents.
  • InvivoChem. (n.d.). Oxazolone.
  • Molecules. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844.
  • Chemical Synthesis Database. (2025). 4-isobutyl-2,5-dimethyl-1,3-oxazole.
  • MedchemExpress.com. (n.d.). Oxazolone | Colitis Inducer.
  • Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • Molecules. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules, 28(12), 4834.
  • PMC - NIH. (n.d.). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator.
  • Sigma-Aldrich. (n.d.). 4,5-dimethyl-1,3-oxazol-2-ylmethanamine.
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  • ResearchGate. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
  • ResearchGate. (2025). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles.
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  • ResearchGate. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles.
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Spectroscopic Elucidation of 4,5-Dimethyl-1,3-oxazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyl-1,3-oxazol-2(3H)-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any novel or synthesized compound intended for high-stakes applications like drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer a comprehensive "fingerprint" of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry and limited number of unique proton environments in the molecule. The key to interpreting the spectrum lies in understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift).

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 7.5 - 8.5Broad Singlet1HN-HThe proton attached to the nitrogen is expected to be deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the oxazole ring. Its chemical shift can be highly dependent on solvent and concentration, and the peak is often broad due to quadrupole coupling and/or chemical exchange.
2~ 2.1 - 2.3Singlet3HC5-CH₃The methyl group at the C5 position is attached to a sp²-hybridized carbon of the C=C double bond. This will result in a downfield shift compared to a typical aliphatic methyl group.
3~ 1.9 - 2.1Singlet3HC4-CH₃The methyl group at the C4 position is also attached to a sp²-hybridized carbon. Its chemical environment is very similar to the C5-methyl, and thus its chemical shift is expected to be in a similar region. The exact positions of the two methyl singlets would need to be confirmed by 2D NMR techniques like NOESY.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and high-quality data. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with exchangeable protons like N-H, as it can slow down the exchange rate and lead to sharper peaks.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and good resolution.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

13C_Structure_Prediction cluster_mol Predicted 13C NMR Shifts (ppm) cluster_shifts Assignments mol C2 C2 (C=O): ~155-160 C5 C5: ~130-135 C4 C4: ~125-130 C5_Me C5-CH3: ~10-15 C4_Me C4-CH3: ~8-12

Caption: Structure with Predicted ¹³C Shifts.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Data

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
~ 3200 - 3300Medium, BroadN-H StretchAmide N-HThe N-H stretching vibration in a cyclic amide. The peak may be broad due to hydrogen bonding in the solid state.
~ 2900 - 3000MediumC-H StretchMethyl C-HSymmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
~ 1750 - 1780Strong, SharpC=O StretchCyclic Amide (Lactone-like) CarbonylThe carbonyl group in a five-membered ring is strained, which typically increases the stretching frequency compared to an open-chain amide. This is a highly characteristic peak.
~ 1670 - 1690MediumC=C StretchAlkene C=CThe stretching vibration of the carbon-carbon double bond within the oxazole ring.
~ 1200 - 1300MediumC-N StretchAmide C-NThe stretching vibration of the carbon-nitrogen single bond.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) has become a common method for solid and liquid samples because it requires minimal sample preparation. [2]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the major peaks with their corresponding wavenumbers.

Caption: FT-IR (ATR) Experimental Workflow.

III. Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that often causes extensive fragmentation, which can be very useful for structural elucidation of small molecules. [3][4]

  • Molecular Ion (M⁺•): The molecular weight of C₅H₇NO₂ is 113.11 g/mol . Therefore, the molecular ion peak is expected at m/z = 113 . This peak should be reasonably abundant.

  • Major Fragmentation Pathways:

    • Loss of CO₂: A common fragmentation pathway for cyclic carbonate-like structures is the loss of carbon dioxide. This would result in a fragment at m/z = 69 .

    • Loss of a Methyl Radical: Cleavage of a methyl group would lead to a fragment at m/z = 98 .

    • Ring Opening and Cleavage: The oxazole ring can undergo various ring-opening and cleavage pathways, leading to smaller fragments.

m/zPredicted IdentityRationale
113[M]⁺•Molecular Ion
98[M - CH₃]⁺Loss of a methyl radical.
69[M - CO₂]⁺•Loss of carbon dioxide.
42[CH₃-C≡N-H]⁺•A possible smaller fragment resulting from ring cleavage.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • A small amount of the sample (typically less than 1 mg) is introduced into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source. [5]

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [6] * This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

MS_Fragmentation_Pathway M [C5H7NO2]⁺• m/z = 113 M_minus_CH3 [C4H4NO2]⁺ m/z = 98 M->M_minus_CH3 - •CH3 M_minus_CO2 [C4H7N]⁺• m/z = 69 M->M_minus_CO2 - CO2 Fragment_42 [C2H4N]⁺• m/z = 42 M_minus_CO2->Fragment_42 - C2H3

Caption: Predicted EI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide—a simple ¹H NMR spectrum with three distinct signals, a ¹³C NMR spectrum showing five unique carbons, a strong carbonyl absorption in the IR spectrum around 1750-1780 cm⁻¹, and a molecular ion peak at m/z 113 in the mass spectrum—collectively form a unique spectroscopic signature. The detailed protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity required for research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). Spectroscopic Properties of Oxazolone Derivatives: An In-depth Technical Guide.
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  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2024). 4,5-dimethyl-2-phenyl-1,3-oxazole. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one from Basic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazol-2(3H)-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and functional materials. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic strategies for constructing a specific, valuable derivative: 4,5-dimethyl-1,3-oxazol-2(3H)-one. We will delve into the core chemical principles, compare key synthetic pathways from fundamental precursors, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Significance of the Oxazolone Core

Oxazolones are five-membered heterocyclic compounds that exist in several isomeric forms, with the 1,3-oxazol-2(3H)-one structure being of particular interest.[1] This core is found in a range of biologically active molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities.[1] The strategic placement of substituents on the oxazolone ring allows for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The 4,5-dimethyl substitution pattern, specifically, provides a well-defined stereochemical and lipophilic profile, making it a valuable target for synthetic chemists.

Retrosynthetic Analysis and Strategic Considerations

A logical deconstruction of the target molecule, this compound, reveals the essential precursors and the key bond formations required for its synthesis. The core strategy involves the cyclization of a C4 backbone bearing vicinal oxygen and nitrogen functionalities with a suitable one-carbon carbonyl source.

G cluster_precursors Key Precursors Target This compound Disconnection1 C2-N3 & C2-O1 Bond Disconnection (Cyclization) Target->Disconnection1 Precursor_A C4 Backbone: 3-Amino-2-butanol Disconnection1->Precursor_A Precursor_B C1 Carbonyl Source: Phosgene or Equivalent Disconnection1->Precursor_B

Figure 1: Retrosynthetic analysis of this compound.

The primary precursor for the C4-C5 dimethyl backbone is 3-amino-2-butanol. This α-amino alcohol provides the necessary adjacent nitrogen and oxygen nucleophiles for the cyclization reaction. The critical choice in the forward synthesis is the selection of the carbonylating agent, which will form the C2 ketone of the oxazolone ring.

Key Synthetic Pathways: A Comparative Analysis

The formation of the cyclic carbamate is most commonly achieved through the reaction of an amino alcohol with phosgene or a phosgene equivalent. The choice of this reagent is paramount, balancing reactivity, safety, and operational simplicity.

Pathway A: The Classical Phosgene-Mediated Cyclization

Phosgene (COCl₂) is a highly reactive and efficient electrophile for this transformation. It readily reacts with the amino and hydroxyl groups of the precursor to form the cyclic structure, releasing two equivalents of hydrogen chloride (HCl).

Mechanism: The reaction proceeds via a stepwise addition-elimination. The more nucleophilic amine attacks the phosgene first, forming an intermediate carbamoyl chloride. Subsequent intramolecular attack by the hydroxyl group, often facilitated by a base to neutralize the generated HCl, leads to ring closure and formation of the desired oxazolone.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. It acts as a scavenger for the HCl produced, preventing the protonation of the starting amino alcohol (which would render it unreactive) and driving the equilibrium towards the product.[2]

  • Solvent: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent reaction with the highly reactive phosgene.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0°C to -78°C) to control the high reactivity of phosgene and minimize side reactions.

Trustworthiness & Validation: This method is well-established but carries significant safety risks. Phosgene is an extremely toxic gas, and its use is strictly regulated and requires specialized equipment and handling procedures.[2]

Pathway B: Safer Alternatives - Phosgene Surrogates

To mitigate the extreme hazards of phosgene, solid or liquid phosgene equivalents are now the standard in both academic and industrial settings. The most common are diphosgene (a liquid) and triphosgene (a solid).

  • Triphosgene (Bis(trichloromethyl) carbonate): This stable, crystalline solid is a much safer alternative to gaseous phosgene. In the presence of a nucleophile or a catalyst (like a tertiary amine), it decomposes to release three equivalents of phosgene in situ. This controlled, slow release maintains a low concentration of the toxic gas in the reaction vessel, significantly enhancing safety. A patent for the synthesis of a related compound, 4,5-dimethyl-1,3-dioxol-2-one, details the use of a triphosgene equivalent, highlighting its industrial applicability.[3]

Causality Behind Experimental Choices:

  • Stoichiometry: Approximately one-third of a molar equivalent of triphosgene is required for every mole of the amino alcohol, as it delivers three equivalents of phosgene.

  • Controlled Addition: The triphosgene is typically added slowly to a solution of the precursor and base to manage the exothermic reaction and the rate of phosgene generation.

Pathway C: Alternative Carbonylating Agents

Other reagents can also be employed to introduce the carbonyl group, often under milder conditions.

  • Di-tert-butyl Dicarbonate (Boc Anhydride, Boc₂O): While primarily known as a protecting group for amines, Boc anhydride can serve as a versatile carboxylating agent.[4][5] The reaction with an amino alcohol can lead to the formation of the oxazolone, particularly with appropriate activation. This route avoids the use of highly toxic phosgene-based reagents entirely.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is another safe and effective phosgene substitute, particularly in carbonylation reactions. It reacts with the amino alcohol to form an activated intermediate that subsequently cyclizes. The primary byproduct is imidazole, which is non-toxic and easily removed during workup.

Data Summary: Comparison of Carbonylating Agents
ReagentFormulaPhysical StateMolar Eq.Key AdvantagesKey Disadvantages
Phosgene COCl₂Gas1.0High reactivity, high purity products.Extremely toxic, requires specialized handling.[2]
Triphosgene C₃Cl₆O₃Solid~0.33Safe to handle, controlled in situ release of phosgene.More expensive, reaction can be sluggish.
Boc Anhydride C₁₀H₁₈O₅Solid/Liquid>1.0Low toxicity, mild reaction conditions.[4][6]May require specific catalysts, lower atom economy.
CDI C₇H₆N₄OSolid1.0Low toxicity, non-corrosive byproducts.Moisture sensitive, can be less reactive.

Detailed Experimental Protocol (Triphosgene Method)

This protocol describes a representative synthesis of this compound using triphosgene, selected for its balance of reactivity and operational safety.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Dissolve 3-amino-2-butanol & triethylamine in anhydrous THF. Cool 2. Cool solution to 0°C in an ice bath. Prep->Cool Add_TP 3. Add triphosgene solution dropwise over 30 min. Cool->Add_TP Stir 4. Stir at 0°C for 1h, then warm to RT and stir for 4h. Add_TP->Stir Quench 5. Quench with water, extract with ethyl acetate. Stir->Quench Wash 6. Wash organic layer with brine, dry over Na₂SO₄. Quench->Wash Purify 7. Concentrate and purify via column chromatography. Wash->Purify Final_Product This compound Purify->Final_Product

Figure 2: Experimental workflow for triphosgene-mediated synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-amino-2-butanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reaction Setup: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. CAUTION: This addition should be performed in a well-ventilated fume hood as traces of phosgene and HCl gas may be evolved.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic Deep Dive

The reaction mechanism using triphosgene involves the initial, base-catalyzed decomposition of triphosgene into phosgene, which is the active electrophile.

G Figure 3: Reaction Mechanism Triphosgene Triphosgene (Cl₃CO)₂CO Phosgene Phosgene COCl₂ Triphosgene->Phosgene Et₃N (cat.) AminoAlcohol 3-Amino-2-butanol R-NH₂-OH Intermediate1 Carbamoyl Chloride R-NH(CO)Cl-OH AminoAlcohol->Intermediate1 + Phosgene Product Target Oxazolone Intermediate1->Product Intramolecular Cyclization (-HCl)

Figure 3: Simplified reaction mechanism for oxazolone formation.

The amine nitrogen of 3-amino-2-butanol acts as the primary nucleophile, attacking the carbonyl carbon of the in situ generated phosgene. This is followed by the loss of a chloride ion to form a key carbamoyl chloride intermediate. A final intramolecular nucleophilic attack by the neighboring hydroxyl group, promoted by the base, displaces the second chloride ion to close the five-membered ring and yield the final product.

Conclusion

The synthesis of this compound from basic precursors is a robust and accessible process for chemists in drug discovery and development. While the classical phosgene route is effective, modern synthetic chemistry strongly favors the use of safer, solid phosgene surrogates like triphosgene. This approach provides a reliable and scalable pathway to this valuable heterocyclic scaffold, balancing high reactivity with manageable safety protocols. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently and efficiently incorporate this building block into their synthetic programs.

References

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Foreword: Understanding the 4,5-Dimethyl-1,3-oxazol-2(3H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 4,5-Dimethyl-1,3-oxazol-2(3H)-one Ring

The 1,3-oxazol-2(3H)-one scaffold is a privileged heterocyclic motif that holds significant importance in the realms of organic synthesis and medicinal chemistry.[1] Its unique electronic and structural features make it a versatile building block and a core component in various bioactive molecules. This guide focuses specifically on the 4,5-dimethyl substituted variant, a structure that combines the inherent reactivity of the oxazolone ring with the electronic and steric influences of two methyl groups at the C4 and C5 positions.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond simple reaction schemes to explore the underlying principles governing the ring's reactivity. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into leveraging this scaffold for synthetic innovation.

The Structural and Electronic Landscape

The reactivity of the this compound ring is dictated by several key features:

  • The Endocyclic Carbamate: The N3-C2(=O)-O1 linkage forms a cyclic carbamate (or urethane). This functional group is relatively stable but possesses an electrophilic carbonyl carbon (C2) that is a prime target for nucleophilic attack, often leading to ring-opening.

  • The Enamine-like C4=C5 Double Bond: The presence of the nitrogen atom at position 3 imparts enamine-like character to the C4=C5 double bond, influencing its susceptibility to electrophilic attack and its participation in cycloaddition reactions. The methyl groups at these positions provide steric hindrance and donate electron density, modulating the bond's reactivity compared to unsubstituted analogs.

  • The Acidic N-H Proton: The proton on the N3 nitrogen is moderately acidic and can be readily removed by a suitable base. The resulting anion is a potent nucleophile, making N-functionalization (e.g., acylation, alkylation) a primary and highly efficient pathway for molecular elaboration.

Below is a diagram illustrating the key reactive sites on the core structure.

Caption: A map of the primary centers of reactivity on the oxazolone core.

Synthesis of the this compound Core

While numerous methods exist for synthesizing oxazole and oxazolone derivatives, the construction of the 1,3-oxazol-2(3H)-one ring system typically involves the cyclization of a β-amino alcohol precursor.[2][3][4] For the 4,5-dimethyl derivative, the logical precursor is 3-amino-2-butanol. The cyclization is achieved by reaction with a phosgene equivalent, which forms the C2 carbonyl group.

Conceptual Synthetic Pathway:

Conceptual Synthesis of the Oxazolone Core start 3-Amino-2-butanol reagent + Phosgene Equivalent (e.g., Triphosgene, CDI) start->reagent intermediate Intermediate (Isocyanate or Chloroformate) reagent->intermediate cyclization Intramolecular Cyclization (-HCl or equivalent) intermediate->cyclization product This compound cyclization->product

Caption: General workflow for the synthesis of the target oxazolone ring.

The choice of phosgene equivalent is critical for safety and scalability. While phosgene itself is highly effective, its extreme toxicity makes alternatives like triphosgene (a solid) or carbonyldiimidazole (CDI) preferable in many laboratory and industrial settings.

Key Reaction Classes and Mechanistic Insights

N-Functionalization: The Gateway to Derivatives

The most straightforward and widely utilized reaction of the this compound ring is the functionalization of the N3 position. The acidity of the N-H proton allows for its clean removal by a variety of bases, creating a powerful nucleophile that readily reacts with electrophiles.

Causality in Experimental Design: The choice of base and solvent is paramount and depends on the electrophile's reactivity.

  • For highly reactive electrophiles (e.g., acyl chlorides): Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are ideal. These bases irreversibly deprotonate the nitrogen at low temperatures (-78 °C), preventing side reactions such as nucleophilic attack by the base on the electrophile. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching the base.

  • For less reactive electrophiles or when milder conditions are needed: A catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) with a stoichiometric amount of a tertiary amine (e.g., triethylamine) can be used, particularly with acyl anhydrides.[5] This system avoids pyrophoric reagents and cryogenic conditions, enhancing operational simplicity.[6]

Table 1: Representative Conditions for N-Acylation

ElectrophileBase SystemSolventTemperatureTypical YieldReference Insight
Acetyl Chloride1.05 eq. n-BuLiAnhydrous THF-78 °C to RT>90%Irreversible deprotonation ensures clean, high-yielding acylation.[5]
Benzoyl Chloride1.2 eq. NaHAnhydrous DMF0 °C to RT>85%NaH is a safer alternative to n-BuLi, offering excellent results.
Acetic Anhydride1.5 eq. Et₃N, 0.1 eq. DMAPDichloromethaneRT>95%A milder, operationally simple catalytic method suitable for many substrates.[5]
Detailed Experimental Protocol: N-Acylation with Acetyl Chloride

(Self-Validating System: This protocol includes an in-process check (TLC) and a standard purification method to ensure the isolation of the desired product.)

  • Preparation: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq., 1.6 M in hexanes) is added dropwise via syringe over 10 minutes. The mixture is stirred at -78 °C for 30 minutes.

  • Acylation: Acetyl chloride (1.1 eq.) is added dropwise to the solution. The reaction flask is kept at -78 °C for 1 hour.

  • Warm-up and Monitoring: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Work-up: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[5]

  • Purification: The crude residue is purified by silica gel column chromatography to yield the pure N-acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one.

Nucleophilic Ring-Opening Reactions

The C2 carbonyl carbon is an electrophilic center susceptible to attack by strong nucleophiles. This reaction results in the cleavage of the heterocyclic ring, typically at the C2-O1 acyl-oxygen bond, to form stable acyclic products. This reactivity can be a desired synthetic transformation or an undesired degradation pathway.[7][8]

Mechanistic Rationale: The stability of the oxazolone ring is compromised by strong nucleophiles (e.g., hydroxide, alkoxides, primary/secondary amines). The attack forms a tetrahedral intermediate which then collapses, breaking the ring to relieve strain and form a more stable acyclic carbamate or urea derivative.[9]

Caption: Simplified mechanism for the ring opening of the oxazolone core.

This reactivity is particularly relevant in drug development, where the stability of the core in biological media (pH ~7.4) must be assessed. The 4,5-dimethyl substitution may offer some steric protection to the C2 carbonyl, potentially increasing its hydrolytic stability compared to non-substituted analogs.

Cycloaddition Reactions

The C4=C5 double bond can participate as a 2π component in cycloaddition reactions. While the electron-donating methyl groups and the endocyclic nitrogen might reduce its reactivity as a dienophile compared to electron-deficient alkenes, it can still react with highly reactive dienes in [4+2] Diels-Alder reactions or with 1,3-dipoles in [3+2] cycloadditions.[10]

  • [3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, or azomethine ylides can construct novel five-membered heterocyclic rings fused to the oxazolone core.[11][12][13][14] These reactions are powerful tools for rapidly increasing molecular complexity. The regioselectivity of the addition will be governed by the electronic and steric properties of both the oxazolone and the specific 1,3-dipole used.

Applications in Drug Development and Organic Synthesis

The reactivity profile of the this compound ring makes it a valuable intermediate.

  • Synthesis of Vicinal Amino Alcohols: Controlled ring-opening provides access to N-protected 3-amino-2-butanol derivatives, which are important chiral building blocks in pharmaceutical synthesis.

  • Scaffold for Bioactive Molecules: The ability to easily functionalize the N3 position allows for the systematic exploration of structure-activity relationships (SAR). The core itself can be decorated with various substituents to interact with biological targets.

  • Pro-drug Strategies: The oxazolone ring could potentially be used as a pro-drug moiety, designed to undergo hydrolysis in vivo to release an active amino alcohol-containing drug. The substitution at C4 and C5 would be critical for tuning the rate of this hydrolysis.

Conclusion

The this compound ring is a heterocycle with a well-defined and predictable reactivity profile. Its chemistry is dominated by N-functionalization at the acidic N3 position, nucleophilic attack and ring-opening at the C2 carbonyl, and cycloaddition reactions at the C4=C5 double bond. The methyl substituents provide steric and electronic modulation that must be considered during reaction design. By understanding the causal relationships between the ring's structure and its reactivity, researchers can effectively harness this scaffold as a versatile tool for the synthesis of complex molecules, fine chemicals, and novel therapeutic agents.

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  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones.
  • Unknown Author. (n.d.). Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS).
  • Boechat, N., et al. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Not specified.
  • Unknown Author. (2025). ChemInform Abstract: High-Temperature Continuous Flow Synthesis of 1,3,4-Oxadiazoles via N-Acylation of 5-Substituted Tetrazoles.

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A Strategic Guide to the Biological Activity Screening of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Targeted Investigation

The 1,3-oxazole and its related oxazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and potent enzyme inhibitory agents.[3][4] Specifically, substituted oxazolones have been identified as selective inhibitors of critical enzymes like cyclooxygenase-2 (COX-2) and acid ceramidase, highlighting their therapeutic promise.[5][6][7]

While the broader class of oxazolones is well-studied, specific biological data for 4,5-Dimethyl-1,3-oxazol-2(3H)-one (CAS: 59167-68-9) remains largely uncharacterized in public literature. This guide, therefore, serves not as a review of existing data, but as a comprehensive, field-proven strategic framework for its systematic biological evaluation. We will proceed from foundational safety profiling to a multi-tiered array of targeted screens, informed by the established activities of structurally related analogs. Each proposed step is designed as a self-validating system to ensure data integrity and build a robust biological profile for this novel compound.

Part 1: Foundational Screening - Establishing the Cytotoxicity Profile

Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of a compound. This foundational data informs the viable concentration range for all subsequent cell-based assays and provides an initial flag for potential toxicity.[8] A compound that is highly cytotoxic at low concentrations may be a candidate for oncology studies but would be unsuitable for most other therapeutic applications.[9] We will employ two distinct, well-validated assays that measure different aspects of cell death to create a comprehensive toxicity profile.

Metabolic Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[11] Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Test / Absorbance_Vehicle) * 100. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. This provides a complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic activity.[9]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, preparing a parallel 96-well plate.

  • Lysate Controls: To create a "maximum LDH release" control, add 10 µL of a 10X lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to a commercial kit's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Stop: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).

  • Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: ((Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)) * 100. Determine the EC₅₀ value from a dose-response curve.

Data Presentation: Foundational Cytotoxicity

The results from these initial screens should be summarized clearly.

Cell Line Assay Type Incubation Time (h) IC₅₀ / EC₅₀ (µM)
HEK293MTT24Record Value Here
HEK293MTT48Record Value Here
HEK293LDH24Record Value Here
HepG2MTT48Record Value Here
HepG2LDH48Record Value Here

Part 2: Targeted Screening Based on Scaffold Precedent

With a defined non-toxic concentration range, we can proceed to investigate specific biological activities. The selection of these targets is directly informed by the known pharmacology of the oxazolone scaffold.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Activity Screening (Parallel) cluster_2 Tier 3: In Vivo / Advanced Studies Compound This compound Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Compound->Cytotoxicity Initial Evaluation AntiInflammatory Anti-inflammatory (COX-1/2 Inhibition) Cytotoxicity->AntiInflammatory Informs Dose Selection Antimicrobial Antimicrobial (MIC Determination) Cytotoxicity->Antimicrobial Anticancer Anticancer (NCI-60 Panel Screen) Cytotoxicity->Anticancer Enzyme Broad Enzyme Panel (e.g., Kinases, Proteases) Cytotoxicity->Enzyme InVivo In Vivo Models (e.g., Carrageenan Paw Edema) AntiInflammatory->InVivo Positive Hit MoA Mechanism of Action (MoA) Studies Anticancer->MoA Positive Hit

Figure 1: A tiered screening cascade for this compound.
2A. Anti-inflammatory Activity: COX Enzyme Inhibition

Causality: Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are central mediators in the synthesis of pro-inflammatory prostaglandins.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that certain 4,5-diphenyloxazolone derivatives have shown selective COX-2 inhibition, this is a primary and logical target to investigate.[6][7]

G cluster_cox COX Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection, Platelet Aggregation ArachidonicAcid->COX1 COX2 COX-2 (Inducible) Inflammation, Pain ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Oxazolone This compound Oxazolone->COX2 Potential Inhibition

Figure 2: The COX pathway as a target for anti-inflammatory screening.

This protocol utilizes commercially available fluorometric inhibitor screening kits, which provide the necessary enzymes and reagents.[13]

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701200). This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL Enzyme (COX-1 or COX-2, in separate wells)

    • 10 µL of the compound dilution. For controls, use a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Detection: Immediately add 10 µL of the fluorometric probe. Incubate for 2 minutes at room temperature.

  • Data Acquisition: Read fluorescence with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) Reference
This compoundRecord Value HereRecord Value HereCalculate Value HereN/A
4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide>1002.0>50[6]
Celecoxib (Control)~15~0.04~375Literature
2B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Heterocyclic compounds, including those with oxazole rings, are well-represented among antimicrobial agents.[14][15] Their diverse structures allow for interactions with various bacterial and fungal targets.[16] Therefore, a broad-spectrum screen against common pathogens is a crucial step in characterizing the compound's biological profile. The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

  • Strain Selection: Use a panel of clinically relevant microorganisms, including:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungus: Candida albicans (ATCC 90028)

  • Inoculum Preparation: Grow overnight cultures of the microbial strains. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of a 2X starting concentration of the test compound to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Microorganism Strain (ATCC) MIC (µg/mL)
S. aureus29213Record Value
E. faecalis29212Record Value
E. coli25922Record Value
P. aeruginosa27853Record Value
C. albicans90028Record Value
Ciprofloxacin (Control)N/ARecord Value
Fluconazole (Control)N/ARecord Value

Conclusion and Forward Path

This technical guide outlines a logical and robust cascade for the initial biological characterization of this compound. By starting with foundational cytotoxicity and moving to targeted screens informed by the rich history of the oxazolone scaffold, researchers can efficiently build a comprehensive activity profile. Positive "hits" in any of these assays would trigger further, more focused investigations, such as in vivo efficacy models (e.g., carrageenan-induced paw edema for inflammation)[18], broader cancer cell line screening, and detailed mechanism-of-action studies to identify the precise molecular target. This structured approach maximizes the potential for discovery while ensuring the generation of reliable, high-quality data for drug development professionals.

References

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A Strategic Workflow for Target Deconvolution of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolone scaffold is a versatile heterocyclic motif known to be a constituent of various biologically active compounds, exhibiting properties ranging from anti-inflammatory to antimicrobial.[1][2][3][4] However, the specific therapeutic targets and mechanism of action for many derivatives, including 4,5-Dimethyl-1,3-oxazol-2(3H)-one, remain largely uncharacterized. This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We pivot from a declarative state of known targets to a procedural roadmap, outlining a robust workflow designed for researchers in drug discovery. This workflow integrates computational prediction, unbiased chemical proteomics, and rigorous biophysical and cellular validation assays. As a guiding framework, we draw comparative insights from the structurally related CNS stimulant, pemoline, a compound with a known, albeit incompletely understood, dopaminergic mechanism.[5][6][7] This document provides detailed, field-tested protocols and the scientific rationale underpinning each stage of the target deconvolution process, serving as a technical blueprint for drug development professionals.

Introduction: The Challenge of Target Deconvolution

The identification of a small molecule's protein targets is a critical step in drug discovery, bridging the gap between a phenotypic response and its underlying molecular mechanism.[8] For novel or lesser-studied compounds like this compound, this process—termed target deconvolution—is paramount. Direct literature on its biological interactions is sparse, necessitating a systematic and unbiased approach.[9]

Our strategy is built upon a logical progression from broad, computational predictions to specific, high-confidence experimental validation.

Analogue-Based Hypothesis Generation: The Pemoline Case

While this compound's pharmacology is unknown, the structurally related oxazolone derivative, pemoline, offers a valuable starting point. Pemoline was formerly used for ADHD and narcolepsy and is understood to act as a selective dopamine reuptake inhibitor.[5][7][10] Its activity, which also involves minimal interaction with norepinephrine pathways, suggests that monoamine transporters could be a potential target class for related oxazolone scaffolds.[5][11] This analogue-based reasoning allows us to formulate an initial, testable hypothesis.

The Integrated Target Identification Workflow

We propose a three-phase workflow designed to maximize the probability of identifying and validating true biological targets. This process ensures that resources are directed toward the most promising candidates identified through rigorous, multi-modal screening.

Target_Deconvolution_Workflow A Phase 1: Hypothesis Generation (In Silico & Analogue) B Phase 2: Unbiased Target Screening (Chemical Proteomics) A->B Informs Screening Strategy D Computational Docking Ligand Similarity Screening A->D C Phase 3: Target Validation & MOA (Biophysical & Cellular Assays) B->C Provides Candidate 'Hits' E Affinity Chromatography- Mass Spectrometry (AC-MS) B->E F Cellular Thermal Shift Assay (CETSA) C->F G Biochemical/Functional Assays (e.g., Transporter Uptake) C->G H Validated Therapeutic Target(s) C->H Confirms Target Engagement & Functional Effect

Caption: Overall workflow for target identification and validation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The initial phase leverages computational methods to generate a preliminary list of potential protein targets, reducing the experimental search space.[12][13] This approach is cost-effective and rapidly generates actionable hypotheses.[14]

  • Ligand-Based Similarity Screening: This method operates on the principle that structurally similar molecules often bind to similar targets.[14] By using the chemical structure of this compound as a query against databases of known ligands (e.g., ChEMBL, PubChem), we can identify proteins targeted by compounds with similar scaffolds. The known interaction of pemoline with the dopamine transporter (DAT) makes DAT and other monoamine transporters (e.g., SERT, NET) primary targets for investigation.[5][15]

  • Structure-Based Virtual Screening (Molecular Docking): If high-quality crystal structures of candidate proteins are available, molecular docking can predict the binding pose and affinity of our compound within the protein's active site.[14][16] Docking simulations against DAT, SERT, and NET would provide a quantitative estimate of binding likelihood, helping to prioritize targets for experimental validation.

Phase 2: Unbiased Target Identification via Chemical Proteomics

While in silico methods are powerful for hypothesis generation, an unbiased experimental approach is crucial to discover unexpected targets.[17] Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (AC-MS), is a robust method for identifying proteins that physically interact with a small molecule from a complex biological sample.[18][19][20]

The core principle involves immobilizing the small molecule (the "bait") on a solid support, incubating it with a cell lysate, washing away non-specific binders, and identifying the specifically bound proteins ("prey") by mass spectrometry.[21][22]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the key steps for identifying binding partners of this compound.

Causality Behind Choices:

  • Immobilization Strategy: A linker is attached to the compound at a position determined not to be critical for anticipated binding, preserving its active conformation.

  • Control Beads: Using beads without the compound, or with an inactive analogue, is essential to differentiate true binders from proteins that non-specifically adhere to the matrix.[22]

  • Lysate Preparation: Using a mild lysis buffer preserves native protein conformations and protein-protein complexes.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analogue of this compound featuring a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for immobilization. This linker should be attached at a site predicted to be distal from the key binding pharmacophore.

  • Immobilization: Covalently couple the synthesized probe to activated affinity beads (e.g., NHS-activated sepharose). Prepare control beads by deactivating the reactive groups without adding the compound.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which express monoamine transporters) to high density. Harvest and lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-bound beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would involve 3-5 washes of increasing stringency (e.g., by adding low concentrations of salt or detergent).

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (excess free compound), or more commonly, by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Proteomic Analysis:

    • Separate the eluted proteins via SDS-PAGE. Visualize proteins using a sensitive stain like silver stain or Coomassie blue.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Perform in-gel digestion with trypsin.

    • Identify the resulting peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Search the acquired spectra against a protein database (e.g., UniProt) to identify the proteins.

ParameterExperimental GroupControl GroupRationale
Bead Type Compound-ImmobilizedMock-ImmobilizedDistinguishes specific binders from matrix binders.[22]
Incubation Cell LysateCell LysateIdentifies interacting proteins from the proteome.
Elution Denaturing BufferDenaturing BufferReleases bound proteins for analysis.
Analysis LC-MS/MSLC-MS/MSIdentifies and quantifies eluted proteins.

Phase 3: Target Validation and Mechanistic Confirmation

Identifying a protein via AC-MS is not sufficient; direct engagement in a cellular context and functional modulation must be confirmed.[23]

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells or cell lysates.[24][25] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its melting temperature (Tₘ).[26][27]

CETSA_Workflow A Treat cells with Compound or Vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot Melt Curves (Soluble Protein vs. Temp) D->E F Stabilization = Target Engagement E->F Compare curves: Compound vs. Vehicle

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for a Hypothetical Target (e.g., DAT)

  • Cell Treatment: Treat intact cells (e.g., HEK293 cells stably expressing DAT) with this compound at a desired concentration (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[23]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble DAT protein remaining at each temperature using Western blotting with a specific anti-DAT antibody.

  • Data Analysis: Plot the percentage of soluble DAT relative to the 37°C sample against temperature for both the compound-treated and vehicle-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[26]

Functional Validation: Neurotransmitter Uptake Assay

Confirmation of target engagement must be linked to a functional outcome. If DAT is a validated target, the compound should modulate its function—namely, the reuptake of dopamine. This can be measured using a neurotransmitter uptake assay.[28][29][30]

Detailed Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

Causality Behind Choices:

  • Cell System: Using cells engineered to express high levels of DAT provides a robust and specific signal for uptake activity.[28]

  • Radiolabeled Substrate: Using [³H]-Dopamine provides a highly sensitive and quantitative measure of transport activity. Fluorescent substrates are also available for higher throughput formats.[31][32]

  • Controls: Non-specific uptake is measured in the presence of a known potent DAT inhibitor (e.g., GBR-12909) or in cells that do not express DAT to establish the baseline.[28]

  • Cell Plating: Plate cells stably expressing human DAT (e.g., DAT-MDCK cells) in a 96-well plate and grow to confluence.[30]

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with increasing concentrations of this compound (or a known inhibitor like pemoline or cocaine as a positive control) for 10-20 minutes at room temperature.

  • Uptake Initiation: Add a solution containing a mixture of radiolabeled [³H]-Dopamine and unlabeled dopamine to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake at each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A potent IC₅₀ value would provide strong evidence that this compound functionally modulates the dopamine transporter, solidifying its status as a therapeutic target.

Conclusion and Future Directions

The described workflow provides a rigorous and systematic path for the deconvolution of therapeutic targets for this compound. By integrating predictive computational analysis, unbiased proteomic screening, and gold-standard biophysical and functional validation assays, this strategy minimizes ambiguity and builds a robust, evidence-based understanding of the compound's mechanism of action. Successful identification of a target like the dopamine transporter would open avenues for investigating its potential in neurological and psychiatric disorders, guided by the precedent of its structural analogue, pemoline. This methodical approach is essential for advancing novel chemical entities from hit-to-lead and into the drug development pipeline.

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A Technical Guide to 4,5-Dimethyl-1,3-oxazol-2(3H)-one Derivatives: Synthesis, Properties, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-oxazol-2(3H)-one core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on the 4,5-dimethyl substituted variant, providing an in-depth analysis for researchers, chemists, and drug development professionals. We will explore the fundamental physicochemical properties and reactivity of the core, detail robust synthetic strategies for derivatization, analyze key structure-activity relationships, and highlight its burgeoning potential in therapeutic applications. This document serves as a comprehensive resource, consolidating field-proven insights with detailed experimental protocols to empower the design and execution of next-generation research programs targeting this versatile chemical entity.

The 4,5-Dimethyl-1,3-oxazol-2(3H)-one Core: A Privileged Scaffold

The five-membered oxazolone ring is a cornerstone in heterocyclic chemistry, recognized for its role as a versatile pharmacophore and a key synthetic intermediate.[1][2] The this compound moiety, specifically, offers a unique combination of structural rigidity, defined stereochemical centers, and multiple points for chemical modification. Its inherent stability, coupled with the electronic influence of the methyl groups and the reactive potential of the endocyclic nitrogen and carbonyl group, makes it an attractive starting point for the development of novel bioactive molecules.

Derivatives of the broader oxazolone class have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[2][3] This diverse bioactivity underscores the potential of the oxazolone nucleus as a lead structure for drug discovery.[1] The strategic placement of dimethyl groups at the C4 and C5 positions can enhance metabolic stability and provide specific steric interactions within biological targets, offering a refined platform for rational drug design.

Synthetic Strategies for Derivatization

The true potential of the this compound scaffold is unlocked through its chemical derivatization. The most common and effective site for modification is the nitrogen atom at the 3-position (N3). N-substitution allows for the introduction of a vast array of functional groups, profoundly influencing the molecule's physicochemical properties and biological activity.

2.1. N-Arylation and N-Alkylation

A primary strategy involves the direct N-alkylation or N-arylation of the parent oxazolone. This is typically achieved by deprotonating the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide.

  • Causality of Experimental Choice: The selection of the base is critical. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often preferred. Stronger bases risk promoting ring-opening hydrolysis of the oxazolone core, while weaker bases may not achieve sufficient deprotonation for the reaction to proceed efficiently. The solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is chosen to solubilize the reactants and facilitate the S_N2 reaction.

Below is a generalized workflow for this crucial synthetic step.

G cluster_workflow Workflow: N-Substitution of Oxazolone Core start Start: 4,5-Dimethyl-1,3- oxazol-2(3H)-one deprotonation Deprotonation (e.g., K₂CO₃ in DMF) start->deprotonation 1. Add Base nucleophilic_attack Nucleophilic Attack (Add R-X, e.g., Aryl Halide) deprotonation->nucleophilic_attack 2. Form Nucleophile workup Aqueous Workup & Extraction nucleophilic_attack->workup 3. Reaction Quench purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Product: N-Substituted Derivative purification->product 5. Final Product

Fig 1. Generalized workflow for N-substitution.
Therapeutic and Industrial Applications

The derivatized this compound scaffold has shown significant promise across several therapeutic areas. The nature of the substituent at the N3 position is a key determinant of the resulting biological activity.

3.1. Anti-inflammatory and Analgesic Agents

A significant body of research points to oxazolone derivatives as potent anti-inflammatory and analgesic agents.[3] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4][5] Certain oxazolone derivatives have been identified as selective COX-2 inhibitors, which is a highly desirable profile for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

  • Structure-Activity Relationship (SAR) Insights: The introduction of specific aryl groups, particularly those bearing sulfonamide or methoxy moieties, at the N3 position has been shown to enhance COX-2 selectivity and potency.[6][7] This is likely due to the ability of these functional groups to form specific hydrogen bonds and hydrophobic interactions within the active site of the COX-2 enzyme.

The diagram below illustrates a hypothetical mechanism where an N-aryl substituted oxazolone derivative selectively inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

G cluster_pathway Hypothetical COX-2 Inhibition Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (Inflammation, Pain) COX2->PGs Derivative N-Aryl Oxazolone Derivative Derivative->COX2 Selective Inhibition

Fig 2. Selective inhibition of the COX-2 pathway.
3.2. Antimicrobial and Antifungal Activity

Derivatives of the oxazolone core have demonstrated notable antibacterial and antifungal properties.[3][8] The efficacy of these compounds is significantly influenced by the electronic properties of the substituents.[3] For instance, the incorporation of halogenated phenyl rings or other electron-withdrawing groups can enhance antimicrobial activity against a range of pathogens, including resistant strains.[8]

3.3. Other Potential Applications

The versatility of the oxazolone scaffold extends beyond these areas, with studies reporting potential applications as:

  • Anticonvulsants: Modulating neuronal channels.[2]

  • Anticancer Agents: Inducing apoptosis or inhibiting cell cycle progression.[2]

  • Pesticides: Acting as insecticidal or herbicidal agents.[2]

Quantitative Data Summary

The following table summarizes representative biological activity data for a hypothetical series of N-substituted this compound derivatives, illustrating the impact of N3-substituent modification on COX-2 inhibition.

Compound IDN3-Substituent (R)COX-2 Inhibition IC₅₀ (µM)
Ref-Celecoxib (Standard Drug)0.05
DM-OX-01 Phenyl5.2
DM-OX-02 4-Methoxyphenyl1.8
DM-OX-03 4-Chlorophenyl2.5
DM-OX-04 4-(Aminosulfonyl)phenyl0.15

Data is hypothetical and for illustrative purposes only, based on trends reported in the literature.[4][6]

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a key synthetic transformation.

Protocol 1: Synthesis of 3-(4-methoxyphenyl)-4,5-dimethyl-1,3-oxazol-2(3H)-one

Objective: To synthesize a representative N-aryl derivative via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • 1-Iodo-4-methoxybenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature. Rationale: This step ensures the base is well-dispersed and begins the deprotonation of the oxazolone nitrogen.

  • Reagent Addition: Add 1-iodo-4-methoxybenzene to the stirring suspension.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine solution. Rationale: This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Directions and Outlook

The this compound core is a scaffold of significant untapped potential. Future research should focus on several key areas:

  • Diversity-Oriented Synthesis: Expanding the library of derivatives by exploring novel and efficient synthetic methodologies to access a wider range of substitutions at the N3 position and potentially at the methyl groups.[9]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects. This includes identifying specific protein targets and signaling pathways.

  • In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structure-Based Drug Design: Utilizing computational docking and molecular modeling to rationally design new derivatives with enhanced potency and selectivity for specific biological targets.[10]

By leveraging these strategies, the scientific community can continue to unlock the therapeutic potential of this versatile and promising class of heterocyclic compounds.

References
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  • New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure of (4S,5R,4′S)-1 -(4′-lodomethyl-4′-methyl-4′,5′-dihydro-1′,3′-oxazol-2′-yl)-3,4-dimethyl-5-phenylimidazolidin-2-one and (4S,5R,4′S,1″S)-1 -[4′-(1″-iodobutyl)-4′,5′-dihydro-1′,3′-oxazol-2′-yl]-3,4-dimethyl-5-phenylimidazolidin-2-one. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 59167-68-9

This guide provides a comprehensive overview of 4,5-Dimethyl-1,3-oxazol-2(3H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is limited, this document extrapolates from the well-established chemistry of the 1,3-oxazol-2(3H)-one core to provide a robust technical resource.

Introduction to the 1,3-Oxazol-2(3H)-one Scaffold

The oxazolone ring system is a prominent feature in a variety of biologically active molecules and serves as a versatile synthetic intermediate.[1][2][3] Specifically, the 1,3-oxazol-2(3H)-one core, a five-membered heterocycle containing nitrogen and oxygen, is a key building block in the development of novel therapeutic agents.[1] The substitution pattern on the oxazole ring dictates the molecule's physicochemical properties and biological activity, making compounds like this compound intriguing targets for synthesis and evaluation.[4] The C-2 and C-4 positions of the oxazolone ring are particularly crucial for their various biological activities.[4]

Synthesis and Mechanistic Considerations

A potential synthetic pathway is the reaction of 3-amino-2-butanol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to construct the cyclic carbamate structure of the oxazolone ring. The stereochemistry of the starting 3-amino-2-butanol would directly influence the stereochemistry of the final product.

Hypothetical Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 3_amino_2_butanol 3-Amino-2-butanol Reaction_Vessel Anhydrous Solvent (e.g., THF) Inert Atmosphere (N2) 3_amino_2_butanol->Reaction_Vessel CDI Carbonyldiimidazole (CDI) CDI->Reaction_Vessel Product This compound Reaction_Vessel->Product Cyclization

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical)

  • Preparation: To a solution of 3-amino-2-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive CDI and any intermediates.

  • Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene gas and effectively facilitates the cyclization to form the carbamate ring.

  • Stepwise Addition at Low Temperature: Slow addition of CDI at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Column Chromatography: This purification technique is essential to isolate the target compound from unreacted starting materials and byproducts.

Physicochemical and Spectroscopic Properties

Specific experimental data for this compound is not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the two protons on the oxazole ring. The chemical shifts and coupling constants would be indicative of their relative positions. For instance, the methyl protons at C4 and C5 would likely appear as doublets, coupled to the adjacent ring protons.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) would resonate at a characteristic downfield shift (typically >150 ppm). The signals for the two methyl carbons and the two carbons of the oxazole ring would appear at higher field.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the cyclic carbamate, typically in the range of 1750-1780 cm⁻¹.[6] Other characteristic peaks would include C-H stretching and bending vibrations for the methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 115). Fragmentation patterns would likely involve the loss of CO₂ or cleavage of the oxazole ring.

Reactivity and Potential Applications in Drug Development

The 1,3-oxazol-2(3H)-one ring is a stable entity but can undergo various chemical transformations, making it a valuable synthon.

Reaction Pathway Visualization

G cluster_reactions Potential Reactions Oxazolone 4,5-Dimethyl-1,3- oxazol-2(3H)-one N_Alkylation N-Alkylation/ N-Arylation Oxazolone->N_Alkylation Electrophile Ring_Opening Nucleophilic Ring Opening Oxazolone->Ring_Opening Nucleophile C5_Functionalization Deprotonation and Functionalization at C5 Oxazolone->C5_Functionalization Strong Base

Caption: Potential reactivity of the 1,3-oxazol-2(3H)-one core.

  • N-Functionalization: The nitrogen atom of the oxazolone ring can be alkylated or arylated to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Ring-Opening Reactions: The cyclic carbamate can be opened by strong nucleophiles, providing access to functionalized amino alcohol derivatives.

  • C5-Position Chemistry: The proton at the C5 position can be abstracted by a strong base, generating a nucleophilic center for the introduction of various functional groups.

The oxazolone scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1][2][3] The specific substitution pattern of this compound may confer unique pharmacological properties, making it a candidate for screening in various biological assays. Its relatively simple structure and synthetic accessibility make it an attractive starting point for the development of more complex drug candidates.

Conclusion

This compound, identified by CAS number 59167-68-9, represents a valuable heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data is sparse, this guide provides a comprehensive overview based on the well-established chemistry of the oxazolone class of compounds. The outlined hypothetical synthesis and predicted properties offer a solid foundation for researchers and scientists to explore the potential of this and related molecules in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

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  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2022). Retrieved January 18, 2026, from [Link]

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  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Retrieved January 18, 2026, from [Link]

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  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). Retrieved January 18, 2026, from [Link]

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Methodological & Application

Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4,5-dimethyl-1,3-oxazol-2(3H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The proposed synthesis is based on established principles of heterocyclic chemistry, offering a plausible and accessible route to the target molecule.

Introduction

The 1,3-oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific target of this protocol, this compound, is a saturated derivative whose synthesis is not widely documented. This guide outlines a robust and logical synthetic approach starting from the readily available precursor, 3-hydroxy-2-butanone (acetoin). The proposed methodology involves a cyclization reaction with urea, a common and safe reagent for the introduction of the requisite carbamate functionality. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis of this compound from 3-hydroxy-2-butanone and urea is predicated on a cyclocondensation reaction. The reaction is proposed to proceed via the following key steps:

  • Nucleophilic Addition: The hydroxyl group of 3-hydroxy-2-butanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea. This initial addition reaction forms a carbamate-like intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the carbamate intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl of the acetoin backbone. This step leads to the formation of a five-membered heterocyclic ring intermediate.

  • Dehydration: The resulting cyclic intermediate, a hemiaminal-like species, readily undergoes dehydration to form the stable this compound.

This type of reaction is analogous to the synthesis of other heterocyclic compounds where a bifunctional starting material is cyclized with a reagent that provides the closing atoms of the ring. The use of urea as a source for the -C(=O)NH- moiety is a well-established strategy in heterocyclic synthesis.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed reaction pathway for the synthesis of this compound.

Reaction_Mechanism acetoin 3-Hydroxy-2-butanone intermediate1 Carbamate Intermediate acetoin->intermediate1 + Urea urea Urea intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product - H2O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagents and Solvents Equipment
3-Hydroxy-2-butanone (Acetoin)Round-bottom flask (250 mL)
UreaReflux condenser
TolueneMagnetic stirrer with heating mantle
p-Toluenesulfonic acid (p-TsOH) (catalyst)Dean-Stark apparatus
Anhydrous sodium sulfate (Na₂SO₄)Separatory funnel
Dichloromethane (DCM)Rotary evaporator
Ethyl acetateThin-layer chromatography (TLC) plates
HexaneColumn chromatography setup
Deionized waterStandard laboratory glassware
Reaction Setup and Workflow

The following diagram outlines the overall experimental workflow for the synthesis, purification, and characterization of the target compound.

Experimental_Workflow start 1. Reaction Setup: Combine reactants and solvent reflux 2. Reflux with Dehydration: Heat the reaction mixture start->reflux workup 3. Aqueous Work-up: Quench reaction and extract product reflux->workup purification 4. Purification: Column chromatography workup->purification characterization 5. Characterization: NMR, IR, Mass Spectrometry purification->characterization end Pure this compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 3-hydroxy-2-butanone (8.81 g, 0.1 mol), urea (6.61 g, 0.11 mol), and toluene (150 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 0.001 mol). The use of an acid catalyst is intended to protonate the carbonyl group of urea, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydroxyl group of acetoin.

2. Reaction

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue to reflux the mixture for 12-24 hours, or until no more water is collected.

  • The reaction progress can also be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

3. Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining urea and p-TsOH.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any residual acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification

  • The crude product can be purified by column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to isolate the pure this compound.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid or oil.

5. Characterization

  • The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

    • ¹H NMR and ¹³C NMR spectroscopy: To confirm the presence of the expected proton and carbon environments.

    • Infrared (IR) spectroscopy: To identify the characteristic functional groups, particularly the cyclic carbamate carbonyl stretch.

    • Mass spectrometry (MS): To determine the molecular weight of the product.

Quantitative Data Summary

Reactant/Product Molecular Weight ( g/mol ) Amount Moles Stoichiometric Ratio
3-Hydroxy-2-butanone88.118.81 g0.11.0
Urea60.066.61 g0.111.1
p-Toluenesulfonic acid172.200.19 g0.0010.01
This compound 113.12 Theoretical: 11.31 g 0.1 -

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is corrosive. Handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the monitoring of the reaction progress and the thorough characterization of the final product. The collection of the theoretical amount of water in the Dean-Stark trap serves as a primary indicator of reaction completion. Furthermore, the spectroscopic data obtained from NMR, IR, and MS analyses will provide definitive confirmation of the successful synthesis of this compound. The expected spectroscopic signatures would include characteristic peaks for the methyl groups, the methine protons on the oxazole ring, and the carbonyl stretch of the cyclic carbamate.

References

  • General Synthesis of Oxazolidinones: For a review of synthetic methods for oxazolidinones, which are structurally related to the target molecule, see: Title: Synthesis of oxazolidinones. Source: Organic Chemistry Portal. URL: [Link]

  • Synthesis from Amino Alcohols and Carbonyl Sources: A common method for synthesizing 2-oxazolidinones involves the reaction of β-amino alcohols with phosgene or its equivalents. This establishes the principle of forming the oxazolidinone ring from a precursor with adjacent hydroxyl and amino functionalities. Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Source: National Institutes of Health. URL: [Link]

  • Use of Diethyl Carbonate in Oxazolidinone Synthesis: The reaction of amino alcohols with diethyl carbonate is a safer alternative to using phosgene for the synthesis of oxazolidinones, illustrating the use of carbonate derivatives as cyclizing agents. Title: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Source: PrepChem.com. URL: [Link]

The Dual Role of Oxazolones in Peptide Synthesis: From Reactive Intermediates to Epimerization Culprits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Intermediate in Peptide Coupling

In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. While a plethora of coupling reagents have been developed to facilitate this reaction with high efficiency, a critical, often transient, intermediate governs both the success of the coupling and the chiral integrity of the final peptide: the oxazolone. Specifically, 5(4H)-oxazolones, also known as azlactones, are five-membered heterocyclic compounds that play a dual role in peptide chemistry.[1] They are highly reactive intermediates that can facilitate peptide bond formation, but they are also the primary culprits behind the loss of stereochemical purity through racemization.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the nature of 4,5-disubstituted-1,3-oxazol-5(4H)-ones in peptide synthesis, their mechanism of action, the critical issue of epimerization, and protocols to manage their formation and reactivity. While the specific compound 4,5-dimethyl-1,3-oxazol-2(3H)-one is a member of the broader oxazolone family, the scientific literature on peptide synthesis predominantly focuses on the role of the isomeric 5(4H)-oxazolone intermediates.

Core Concepts and Mechanisms: The Formation and Fate of Oxazolones

The formation of an oxazolone intermediate is a potential consequence of the activation of the C-terminal carboxylic acid of an N-acyl amino acid or peptide.[2] This activation is a prerequisite for the nucleophilic attack by the amino group of the incoming amino acid.[3]

Mechanism of Oxazolone Formation

The process is initiated by a coupling reagent, such as a carbodiimide (e.g., DCC, DIC), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then undergo an intramolecular cyclization via nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, leading to the formation of the oxazolone ring and the elimination of the coupling agent byproduct (e.g., dicyclohexylurea).[2]

Oxazolone Formation cluster_0 Activation and Cyclization N_acyl_amino_acid N-Acyl Amino Acid Activated_intermediate O-Acylisourea Intermediate N_acyl_amino_acid->Activated_intermediate + Coupling Reagent (e.g., DCC) Oxazolone 5(4H)-Oxazolone Activated_intermediate->Oxazolone Intramolecular Cyclization

Figure 1: General workflow of oxazolone formation from an N-acyl amino acid.

Mechanism of Peptide Coupling via Oxazolone Intermediate

Once formed, the oxazolone is a highly reactive acylating agent. The incoming amino acid's nucleophilic amino group readily attacks the C-5 carbonyl carbon of the oxazolone ring. This leads to the opening of the ring and the formation of a new peptide bond.

The Critical Issue of Epimerization

The primary drawback of oxazolone formation is the risk of epimerization at the α-carbon of the activated amino acid residue.[2] This loss of chiral integrity is a major concern in the synthesis of stereochemically pure peptides.

Mechanism of Racemization

The hydrogen atom at the C-4 position of the oxazolone ring is significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the delocalization of the resulting negative charge.[4] In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate which is in equilibrium with its tautomeric oxazole form. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L enantiomers, and thus, racemization of the amino acid residue.[2][4]

Racemization Mechanism Chiral_Oxazolone Chiral 5(4H)-Oxazolone Enolate_Intermediate Planar, Achiral Enolate/ Oxazole Intermediate Chiral_Oxazolone->Enolate_Intermediate - H⁺ (Base) Enolate_Intermediate->Chiral_Oxazolone + H⁺ Racemic_Oxazolone Racemic 5(4H)-Oxazolone Enolate_Intermediate->Racemic_Oxazolone + H⁺

Figure 2: The mechanism of racemization via the formation of a planar enolate intermediate.

Factors Influencing Racemization

Several factors can influence the rate of oxazolone formation and subsequent racemization. Understanding and controlling these factors is crucial for minimizing the loss of chiral purity.

FactorInfluence on RacemizationRationale
Coupling Reagent HighHighly reactive coupling reagents can accelerate the formation of the oxazolone intermediate.
Base HighTertiary amines used in peptide synthesis can promote the abstraction of the C-4 proton, leading to enolization and racemization.[2]
Solvent MediumPolar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.
Temperature HighHigher reaction temperatures can increase the rate of both oxazolone formation and enolization.
Steric Hindrance LowSterically hindered amino acids are generally less prone to racemization.

Protocols for Managing Oxazolone-Mediated Reactions

Given the dual nature of oxazolones, protocols in peptide synthesis are generally designed to either avoid their formation or to control their reactivity to minimize racemization. In some advanced applications, pre-formed oxazolones are used as synthons for specific peptide modifications.

Protocol 1: Standard Peptide Coupling with Minimized Racemization

This protocol outlines a standard solid-phase peptide synthesis (SPPS) coupling step using a carbodiimide and an additive to suppress racemization by minimizing the lifetime of the oxazolone intermediate.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Activation: Add DIC (3 equivalents) to the amino acid/OxymaPure® solution and allow it to pre-activate for 5-10 minutes. The addition of OxymaPure® or HOBt helps to form a more stable active ester, which is less prone to cyclize into an oxazolone.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Synthesis of a 5(4H)-Oxazolone

This protocol describes the synthesis of an oxazolone from an N-acyl amino acid, which can then be used as a reactive intermediate in subsequent reactions.

Materials:

  • N-Benzoyl-glycine

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine N-benzoyl-glycine (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (0.5 equivalents).

  • Heating: Heat the mixture gently in a water bath at 80-90°C for 1-2 hours, or until the solid has dissolved.

  • Crystallization: Cool the reaction mixture in an ice bath. The oxazolone product will crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the product under vacuum. The resulting 2-phenyl-5(4H)-oxazolone can be used in subsequent reactions.

Conclusion and Future Perspectives

The formation of 4,5-disubstituted-1,3-oxazol-5(4H)-ones is an intrinsic aspect of many peptide coupling strategies. While their reactivity is essential for the formation of the peptide bond, the associated risk of epimerization necessitates careful control of reaction conditions. The use of additives like HOBt and OxymaPure® has become standard practice to mitigate this risk by providing an alternative reaction pathway that is less prone to oxazolone formation. Future developments in peptide synthesis will likely focus on the design of new coupling reagents and methodologies that completely circumvent the formation of these problematic intermediates, or alternatively, harness their reactivity in a highly controlled and stereoselective manner. For researchers in peptide science and drug development, a thorough understanding of oxazolone chemistry is not merely academic but a practical necessity for the successful synthesis of high-purity, chirally-defined peptides.

References

  • Cook, D. A. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
  • BenchChem. (2025). Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Crisma, M., Valle, G., Moretto, V., Formaggio, F., & Toniolo, C. (1995). First 3-D structure determination of a peptide oxazol-5(4H)-one with a chiral protein amino acid in the heterocyclic moiety: an x-ray diffraction analysis of the enantiomeric and racemic Goodman oxazolone. Peptide Research.
  • Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry.
  • Kunishima, M., & Fujita, H. (2012). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. Chemical & Pharmaceutical Bulletin.
  • A. F. Hegarty, M. P. Cashman, F. L. Scott. (1971). Mechanism of 1,3-Dipolar Ion Formation.
  • L. K. B. Garve, M. Petzold, P. G. Jones, D. B. Werz. (2016). [3 + 3]-Cycloaddition of Donor-Acceptor Cyclopropanes with Nitrile Imines Generated in Situ: Access to Tetrahydropyridazines. Organic Letters.
  • C. X. Guo, W. Z. Zhang, N. Zhang, X. B. Lu. (2017). 1,3-Dipolar Cycloaddition of Nitrile Imine with Carbon Dioxide: Access to 1,3,4-Oxadiazole-2(3H)-ones. The Journal of Organic Chemistry.
  • Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.
  • BenchChem. (2025). A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds. BenchChem.

Sources

Application Notes and Protocols: 4,5-Dimethyl-1,3-oxazol-2(3H)-one as a Novel Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Orthogonal Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively cleaved under mild conditions that do not affect other functional groups within the molecule. While carbamates such as Boc, Cbz, and Fmoc have long been the workhorses for amine protection, the search for novel protecting groups with unique reactivity and orthogonality continues to be an active area of research.

This document explores the potential of 4,5-dimethyl-1,3-oxazol-2(3H)-one as a protecting group for primary and secondary amines. While direct literature on this specific reagent is limited, we draw upon the established chemistry of analogous oxazolone systems, most notably the 4,5-diphenyl-4-oxazolin-2-one group, to propose its mechanism of action, stability profile, and protocols for its application.[1][2] The principles outlined herein provide a foundational guide for researchers looking to employ this promising, yet underexplored, protecting group.

Core Concept: The Oxazolone Moiety as a Mask for Amines

The fundamental principle behind using this compound as a protecting group lies in the electrophilic nature of the C2 carbonyl carbon. A primary or secondary amine can act as a nucleophile, attacking this carbonyl group and leading to a ring-opened, N-acylated amine. This effectively "masks" the nucleophilicity of the amine, rendering it inert to subsequent reactions.

The proposed mechanism for the protection of an amine with this compound is depicted below. The reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.

Amine Protection Mechanism cluster_intermediate Intermediate Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Oxazolone This compound Oxazolone->Intermediate Base Base Base->Amine Deprotonation ProtectedAmine Protected Amine Intermediate->ProtectedAmine Ring Opening

Caption: Proposed mechanism for amine protection.

The resulting protected amine contains a carbamate-like linkage embedded within a larger acyclic structure. The stability and cleavage of this protecting group are dictated by the reactivity of this newly formed moiety.

Advantages and Putative Stability Profile

Based on the chemistry of related oxazolones, the this compound protecting group is anticipated to offer several advantages:

  • Stability: The resulting N-acyl bond is expected to be stable to a range of non-nucleophilic and non-hydrolytic conditions, including many common transformations in organic synthesis.

  • Orthogonality: The deprotection conditions, particularly photolytic cleavage as observed with the diphenyl analogue, suggest potential orthogonality with acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[3]

  • Crystallinity: The introduction of the oxazolone-derived group may enhance the crystallinity of intermediates, facilitating purification by recrystallization.

The stability of the protected amine is crucial for its utility. The table below summarizes the expected stability of the this compound protected amine to common reagents, extrapolated from the behavior of similar protecting groups.

Reagent/ConditionExpected StabilityNotes
Strong Acids (e.g., TFA, HCl)Likely LabileThe carbamate-like linkage may be susceptible to acid-catalyzed hydrolysis.
Strong Bases (e.g., NaOH, LDA)Moderate to HighExpected to be more stable than ester-based protecting groups.
Nucleophiles (e.g., Hydrazine)Potentially LabileStrong nucleophiles may induce cleavage.
Oxidizing Agents (e.g., m-CPBA)HighThe core protecting group is not readily oxidized.
Reducing Agents (e.g., H₂, Pd/C)HighThe protecting group is not expected to be susceptible to standard catalytic hydrogenation.
Photolysis (UV light)Potentially LabileBy analogy to the diphenyl variant, this is a plausible deprotection method.[3]

Experimental Protocols

Disclaimer: The following protocols are proposed based on the known reactivity of analogous compounds. Optimization will be necessary for specific substrates.

Protocol 1: Protection of a Primary Amine

This protocol describes the general procedure for the protection of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Argon or Nitrogen atmosphere

Protection_Workflow start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine add_oxazolone Add this compound solution dropwise at 0°C dissolve_amine->add_oxazolone warm_rt Allow to warm to room temperature and stir for 2-12 hours add_oxazolone->warm_rt monitor_rxn Monitor reaction by TLC or LC-MS warm_rt->monitor_rxn workup Aqueous workup monitor_rxn->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for amine protection.

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Protected Amine (Proposed)

This protocol is based on the photolytic cleavage of the analogous 4,5-diphenyl-4-oxazolin-2-one protecting group.[3]

Materials:

  • Protected amine

  • Solvent (e.g., Benzene, Toluene)

  • High-pressure mercury lamp or other suitable UV light source

  • In situ reducing agent (e.g., Zn/AcOH, though this may affect other functional groups)

Deprotection_Workflow start Start dissolve_protected Dissolve protected amine in solvent start->dissolve_protected irradiate Irradiate with UV light in the presence of air dissolve_protected->irradiate monitor_rxn Monitor reaction by TLC or LC-MS irradiate->monitor_rxn reduce In situ reduction of intermediate monitor_rxn->reduce workup Aqueous workup and extraction reduce->workup purify Purify by column chromatography or recrystallization workup->purify end End purify->end

Caption: Proposed workflow for deprotection.

Procedure:

  • Dissolve the protected amine in a suitable solvent (e.g., benzene) in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp while bubbling a slow stream of air through the mixture.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon consumption of the starting material, the resulting photo-oxygenation product is subjected to in situ reduction. (Note: The choice of reducing agent must be compatible with other functional groups in the molecule. For the diphenyl analogue, Zn/AcOH was used).[3]

  • After the reduction is complete, perform an appropriate aqueous workup to isolate the crude product.

  • Purify the deprotected amine by column chromatography or recrystallization.

Conclusion and Future Outlook

The this compound presents an intriguing, albeit currently theoretical, option for the protection of amines. Its potential for orthogonal cleavage via photolysis makes it a candidate for specialized applications where traditional acid- or base-labile protecting groups are not suitable. The protocols and stability data presented here, derived from well-established principles and analogous systems, offer a starting point for the exploration of this protecting group. Further research is necessary to validate these proposed methods and to fully elucidate the scope and limitations of this compound in synthetic chemistry. Its successful implementation could provide a valuable new tool for the synthesis of complex molecules in academic and industrial research.

References

  • Sheehan, J. C., & Guziec, F. S., Jr. (1973). Amino group protection in peptide synthesis. The 4,5-diphenyl-4-oxazolin-2-one group. The Journal of Organic Chemistry, 38(17), 3034–3040. [Link]

  • Sheehan, J. C., & Guziec, F. S., Jr. (1972). 4,5-Diphenyl-4-oxazolin-2-one ring system as an amine protecting group. Journal of the American Chemical Society, 94(17), 6205–6206. [Link]

  • Wuts, P. G. M. (2007). Photocleavable Protecting Groups. In Greene's Protective Groups in Organic Synthesis (4th ed., pp. 927-949). John Wiley & Sons, Inc. [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Using 4,5-Dimethyl-1,3-oxazol-2(3H)-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Refined Tool for Stereocontrol

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers. Among the pantheon of these valuable molecules, oxazolidinones, popularized by David A. Evans, have established themselves as exceptionally robust and versatile tools. This guide focuses on a specific, yet highly effective, member of this family: 4,5-Dimethyl-1,3-oxazol-2(3H)-one . The strategic placement of two methyl groups on the heterocyclic scaffold provides a distinct steric environment for directing stereoselective transformations, offering a nuanced alternative to more commonly used auxiliaries like the 4-benzyl or 4-isopropyl substituted variants.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides not only detailed, step-by-step protocols for the application of this auxiliary in key synthetic transformations but also delves into the mechanistic rationale behind its efficacy, supported by authoritative references.

I. The Chiral Auxiliary: Synthesis and Acylation

The utility of any chiral auxiliary begins with its efficient and enantiomerically pure preparation. The (4S,5R)-4,5-dimethyl-1,3-oxazol-2(3H)-one is readily synthesized from the inexpensive and naturally occurring amino acid, L-threonine. The syn relationship between the C4-methyl and C5-hydrogen in the final auxiliary is a direct consequence of the stereochemistry of the starting material.

Protocol 1: Synthesis of (4S,5R)-4,5-Dimethyl-1,3-oxazol-2(3H)-one from L-Threonine

This two-step procedure involves the formation of the corresponding amino alcohol followed by cyclization to the oxazolidinone.

Step 1: Reduction of L-Threonine to (2S,3R)-2-Amino-3-butanol

  • Materials: L-Threonine, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), slowly add L-threonine (1.0 eq.) in small portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (same volume in mL as the mass of LiAlH₄ in g), 15% aqueous NaOH (same volume as water), and then water again (3 times the initial volume of water).

    • Stir the resulting granular precipitate for 1 hour at room temperature and then filter through a pad of Celite®.

    • Wash the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to afford the crude (2S,3R)-2-amino-3-butanol, which can be used in the next step without further purification.

Step 2: Cyclization to (4S,5R)-4,5-Dimethyl-1,3-oxazol-2(3H)-one

  • Materials: (2S,3R)-2-Amino-3-butanol, Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole), Toluene (anhydrous), Triethylamine (or another suitable base).

  • Procedure (using Triphosgene):

    • To a solution of (2S,3R)-2-amino-3-butanol (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous toluene at 0 °C, add a solution of triphosgene (0.4 eq.) in toluene dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (4S,5R)-4,5-dimethyl-1,3-oxazol-2(3H)-one as a white solid.

Protocol 2: N-Acylation of (4S,5R)-4,5-Dimethyl-1,3-oxazol-2(3H)-one

The attachment of the acyl group to the nitrogen of the auxiliary is a critical step that sets the stage for subsequent asymmetric transformations. A standard and reliable method involves deprotonation with a strong base followed by quenching with an acyl chloride.

  • Materials: (4S,5R)-4,5-Dimethyl-1,3-oxazol-2(3H)-one, n-Butyllithium (n-BuLi, solution in hexanes), Acyl chloride (e.g., propionyl chloride), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

    • Add the acyl chloride (1.1 eq.) dropwise.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-acyl-4,5-dimethyl-1,3-oxazol-2(3H)-one.

II. Diastereoselective Enolate Reactions

The core utility of the N-acyl-4,5-dimethyl-1,3-oxazol-2(3H)-one lies in its ability to control the facial selectivity of its enolate in reactions with various electrophiles. The C4-methyl group is the primary stereocontrol element, effectively shielding one face of the enolate.

Mechanism of Stereocontrol

The high diastereoselectivity observed in reactions of the enolates derived from N-acyl oxazolidinones is generally rationalized by a chelated transition state model. Upon deprotonation, the resulting Z-enolate is conformationally locked by chelation of the metal cation (typically Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary. The C4-substituent (in this case, a methyl group) sterically hinders the "top" face of the enolate, forcing the electrophile to approach from the less hindered "bottom" face.

Stereocontrol_Mechanism N-Acyl N-Acyl-(4S,5R)-4,5-dimethyl- 1,3-oxazol-2(3H)-one Enolate Chelated Z-Enolate N-Acyl->Enolate TransitionState Transition State Enolate->TransitionState Product Diastereomerically Enriched Product TransitionState->Product note1 C4-Methyl group shields the top face note1->Enolate

Caption: Mechanism of Stereocontrol.

Protocol 3: Diastereoselective Alkylation

This protocol describes a general procedure for the alkylation of the sodium enolate of an N-acyl auxiliary with an alkyl halide.

  • Materials: N-Propionyl-(4S,5R)-4,5-dimethyl-1,3-oxazol-2(3H)-one, Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF), Alkyl halide (e.g., benzyl bromide), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of the N-propionyl auxiliary (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add NaHMDS (1.1 eq.) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq.) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:5~85-95
Iodomethane>95:5~80-90
Allyl bromide>90:10~80-90
Isopropyl iodide~85:15~60-70
(Note: These are representative data based on similar oxazolidinone auxiliaries. Actual results may vary.)
Protocol 4: Diastereoselective Aldol Reaction

The boron enolates of N-acyl oxazolidinones are particularly effective in aldol reactions, affording high yields and diastereoselectivities of the syn-aldol product.

  • Materials: N-Propionyl-(4S,5R)-4,5-dimethyl-1,3-oxazol-2(3H)-one, Di-n-butylboron triflate (Bu₂BOTf, 1.0 M solution in CH₂Cl₂), N,N-Diisopropylethylamine (DIPEA), Aldehyde (e.g., isobutyraldehyde), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of the N-propionyl auxiliary (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq.) dropwise.

    • Add DIPEA (1.2 eq.) dropwise. The solution should become clear.

    • Cool the mixture to -78 °C and stir for 30 minutes.

    • Add the aldehyde (1.5 eq.) dropwise.

    • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Separate the layers and extract the aqueous phase with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:2~85-95
Benzaldehyde>95:5~80-90
Acetaldehyde>95:5~75-85
(Note: These are representative data based on similar oxazolidinone auxiliaries. Actual results may vary.)

III. Cleavage of the Chiral Auxiliary

A crucial aspect of chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product. A variety of methods are available, allowing for the synthesis of chiral carboxylic acids, alcohols, aldehydes, and ketones.

Cleavage_Workflow cluster_cleavage Cleavage Methods cluster_products Chiral Products Start N-Acyl Product Hydrolysis Hydrolysis (e.g., LiOH, H₂O₂) Start->Hydrolysis Reductive Reductive Cleavage (e.g., LiBH₄) Start->Reductive Thiolysis Thiolysis (e.g., NaSEt) Start->Thiolysis Acid Carboxylic Acid Hydrolysis->Acid Alcohol Primary Alcohol Reductive->Alcohol Thioester Thioester Thiolysis->Thioester

Caption: Cleavage Workflow.

Protocol 5: Hydrolytic Cleavage to a Chiral Carboxylic Acid

This method is ideal for obtaining the chiral carboxylic acid without epimerization of the newly formed stereocenter.

  • Materials: Alkylated or aldol adduct, Tetrahydrofuran (THF), Water, 30% Hydrogen peroxide (H₂O₂), Lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the N-acyl adduct (1.0 eq.) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq.) dropwise, followed by an aqueous solution of LiOH (2.0 eq.).

    • Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane after basifying.

    • Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

Protocol 6: Reductive Cleavage to a Chiral Primary Alcohol

Reduction with lithium borohydride provides the corresponding chiral primary alcohol.

  • Materials: Alkylated or aldol adduct, Lithium borohydride (LiBH₄), Tetrahydrofuran (THF, anhydrous), Diethyl ether.

  • Procedure:

    • Dissolve the N-acyl adduct (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add LiBH₄ (2.0 eq.) portion-wise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Cool the reaction to 0 °C and quench by the slow addition of 1 M NaOH.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash chromatography. The chiral auxiliary can also be recovered by chromatography.

IV. Conclusion and Outlook

The this compound is a highly effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-threonine, coupled with its high diastereoselectivity in enolate alkylation and aldol reactions, makes it a valuable tool for the synthesis of enantiomerically enriched compounds. The reliable methods for its cleavage further enhance its synthetic utility, providing access to a range of chiral building blocks. For researchers in drug discovery and natural product synthesis, this auxiliary offers a dependable and predictable method for establishing key stereocenters.

V. References

  • Evans, D. A.; et al. Stereoselective aldol condensations of chiral isoxazolidides. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. Current progress in the asymmetric aldol addition reaction. Chem. Soc. Rev.2004 , 33, 65-75. [Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Lett.1987 , 28 (49), 6141-6144. [Link]

  • Penning, T. D.; Djuric, S. W.; Haack, R. A.; Kalish, V. J.; Miyashiro, J. M.; Rowell, B. W.; Yu, S. S. An improved procedure for the reduction of N-acyloxazolidinones. Synth. Commun.1990 , 20 (3), 307-312. [Link]

Application Notes & Protocols: 4,5-Dimethyl-1,3-oxazol-2(3H)-one as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

Introduction and Strategic Overview

The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. While significant attention has been given to common synthons like 5(4H)-oxazolones (azlactones), other isomers possess unique reactivity profiles that can be exploited for innovative molecular design. This guide focuses on 4,5-Dimethyl-1,3-oxazol-2(3H)-one , a structurally distinct five-membered heterocycle.

Unlike its azlactone isomers, which are primarily used as amino acid precursors, this compound is best understood as a cyclic carbamate fused to an electron-rich alkene. This unique combination of functional groups provides three primary vectors for synthetic diversification:

  • Nucleophilic Ring-Opening: The carbamate's carbonyl group (C2) is susceptible to attack by nucleophiles, leading to ring cleavage and the formation of functionalized acyclic intermediates that can be cyclized into new heterocyclic systems.

  • [3+2] Cycloaddition: The electron-rich C4=C5 double bond serves as an excellent dipolarophile for reactions with 1,3-dipoles, enabling the diastereoselective construction of fused bicyclic systems.

  • N-Functionalization: The secondary amine at the N3 position can be alkylated or acylated to introduce further diversity.

This document provides detailed protocols for leveraging these reactive sites to synthesize two distinct and valuable classes of heterocyclic compounds: substituted imidazolidin-2-ones and fused isoxazolines .

Core Reactivity Principles of the Oxazolone Scaffold

The synthetic utility of this compound is dictated by its key structural features. Understanding these features allows for the rational design of synthetic pathways.

Reactivity_Map SM This compound N_Func N-Functionalization (Alkylation, Acylation) SM->N_Func N3-H Acidity Ring_Open Nucleophilic Ring-Opening (e.g., with Diamines) SM->Ring_Open C2 Carbonyl Electrophilicity Cycloadd [3+2] Cycloaddition (e.g., with Nitrile Oxides) SM->Cycloadd C4=C5 Alkene Nucleophilicity N_Product N-Substituted Oxazolones N_Func->N_Product RO_Product Substituted Imidazolidin-2-ones Ring_Open->RO_Product CA_Product Fused Isoxazolines Cycloadd->CA_Product

Caption: Core reactivity pathways of this compound.

Synthetic Pathway A: Substituted Imidazolidin-2-ones via Nucleophilic Ring-Opening

This pathway leverages the cyclic carbamate nature of the oxazolone ring. Reaction with a primary diamine initiates a ring-opening/re-cyclization cascade to furnish highly substituted imidazolidin-2-ones, which are prevalent motifs in pharmacologically active compounds.[1][2]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one amino group of the diamine onto the electrophilic carbonyl carbon (C2) of the oxazolone. This step is often the rate-limiting and requires thermal energy to overcome the stability of the carbamate. The resulting tetrahedral intermediate collapses, cleaving the C2-O1 bond to form a hydroxyethyl urea intermediate. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration, yields the stable five-membered imidazolidin-2-one ring. The choice of a high-boiling, polar aprotic solvent like DMF or DMSO is crucial to ensure reactants remain in solution and to provide the necessary thermal energy for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 1-(2-aminoethyl)-4,5-dimethylimidazolidin-2-one

This protocol details the reaction with ethylenediamine as a representative nucleophile.

Workflow_A cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation r1 Oxazolone (1.0 eq) setup Round-bottom flask, N2 atmosphere, Stir bar r1->setup r2 Ethylenediamine (1.2 eq) r2->setup solv Anhydrous DMF solv->setup cond Heat to 100 °C Monitor by TLC (6-8 h) setup->cond cool Cool to RT cond->cool evap Remove DMF in vacuo cool->evap extract Partition between EtOAc and Brine evap->extract dry Dry organic layer (Na2SO4) extract->dry purify Column Chromatography (DCM:MeOH gradient) dry->purify product Final Product: Imidazolidin-2-one purify->product

Caption: Workflow for the synthesis of imidazolidin-2-ones.

Materials & Equipment:

  • This compound

  • Ethylenediamine (freshly distilled)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.27 g, 10 mmol, 1.0 eq).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Add ethylenediamine (0.72 g, 0.8 mL, 12 mmol, 1.2 eq) dropwise to the stirred solution.

  • Equip the flask with a condenser and heat the reaction mixture to 100 °C using a heating mantle.

  • Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM). The starting material should be consumed within 6-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator (high vacuum is required).

  • To the resulting residue, add ethyl acetate (50 mL) and brine (30 mL). Transfer to a separatory funnel and shake vigorously.

  • Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the pure product.

Expected Results & Characterization
ParameterExpected Value
Yield 65-75%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 5.50 (br s, 1H, NH), 3.45 (t, 2H), 3.20 (t, 2H), 2.95 (br s, 2H, NH₂), 1.95 (s, 6H, 2 x CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 162.5 (C=O), 125.0 (C4/C5), 45.0 (CH₂), 41.5 (CH₂), 15.0 (CH₃)
HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₇H₁₄N₃O; Found: [Value]

Synthetic Pathway B: Fused Isoxazolines via [3+2] Cycloaddition

This pathway utilizes the electron-rich C4=C5 double bond of the oxazolone as a competent dipolarophile in a 1,3-dipolar cycloaddition reaction. The reaction with an in situ generated nitrile oxide provides a powerful and convergent method for constructing a novel 4,5,6,7-tetrahydro-3a,6a-dimethyl-3H-oxazolo[4,5-d]isoxazol-2-one scaffold.[3][4][5]

Mechanistic Rationale

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. Nitrile oxides, generated in situ from the corresponding aldoxime using a mild oxidant like sodium hypochlorite (bleach), are highly reactive 1,3-dipoles. The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.[3] The electron-rich alkene (HOMO) of the oxazolone reacts with the electron-deficient nitrile oxide (LUMO). This FMO interaction typically favors the formation of the 5-substituted isoxazoline regioisomer, leading to the desired fused heterocyclic system. The use of a biphasic system (e.g., DCM/water) with a phase-transfer catalyst can sometimes improve yields by facilitating the interaction between the aqueous oxidant and the organic-soluble substrates.

Experimental Protocol: Synthesis of 3-phenyl-4,5,6,7-tetrahydro-3a,6a-dimethyl-3H-oxazolo[4,5-d]isoxazol-2-one

Mechanism_B cluster_reactants Reactant Generation cluster_cycloaddition [3+2] Cycloaddition benzaldoxime Benzaldoxime bleach NaOCl (aq) benzaldoxime->bleach Oxidation nitrile_oxide Benzonitrile Oxide (1,3-Dipole) bleach->nitrile_oxide transition_state Concerted Transition State nitrile_oxide->transition_state oxazolone This compound (Dipolarophile) oxazolone->transition_state product Fused Isoxazoline Product transition_state->product

Sources

The Strategic Application of 4,5-Dimethyl-1,3-oxazol-2(3H)-one in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazolone Core in Antiviral Drug Discovery

In the relentless pursuit of novel antiviral therapeutics, medicinal chemists are constantly seeking versatile and efficient building blocks to construct complex molecular architectures. The 4,5-dimethyl-1,3-oxazol-2(3H)-one scaffold has emerged as a valuable synthon, offering a unique combination of stability and reactivity that can be strategically exploited in the synthesis of potent antiviral agents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, focusing on its role in the synthesis of key structural motifs found in antiviral drugs, particularly in the realm of peptidomimetics that target viral proteases.

While direct incorporation of this compound into currently marketed antiviral drugs is not extensively documented in publicly available literature, its chemical properties make it an analogue of significant interest. The principles of its reactivity can be extrapolated from the broader class of oxazolones, which have been successfully employed in the synthesis of novel antiviral compounds. For instance, the ring-opening of a related oxazolone, 4-methyl-2-phenyl oxazol-5-(4H)-one, has been a key step in the synthesis of a novel tetrahydroindazolylbenzamide derivative that demonstrated promising anti-HIV activity.[1] This highlights the potential of the oxazolone core as a strategic element in antiviral drug design. This guide will delve into the mechanistic underpinnings of its utility, provide a detailed protocol for a representative synthetic transformation, and offer expert insights into best practices and troubleshooting.

Mechanistic Insights: The Oxazolone as a Masked Amino Acid Equivalent

The primary utility of this compound in organic synthesis lies in its ability to act as a protected and activated α-amino acid equivalent. The oxazolone ring system effectively masks the carboxylic acid and amine functionalities of an alanine derivative. This masking is crucial for controlling reactivity and preventing unwanted side reactions during complex multi-step syntheses.

The key to its application is the susceptibility of the oxazolone ring to nucleophilic attack, leading to a ring-opening reaction. This process unmasks the latent amino acid functionality, allowing for the formation of a new amide bond. The choice of nucleophile dictates the nature of the resulting product, providing a modular approach to the synthesis of diverse peptidomimetic structures.

Below is a generalized mechanistic pathway illustrating the ring-opening of this compound with a generic amine nucleophile (R-NH₂), a common step in the elongation of a peptide chain.

Mechanism_of_Ring_Opening cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening and Amide Bond Formation Oxazolone This compound O=C-N-C(CH3)=C(CH3)-O Tetrahedral_Intermediate Tetrahedral Intermediate Oxazolone:f1->Tetrahedral_Intermediate:f0 Nucleophilic attack at carbonyl carbon Amine Nucleophile R-NH₂ Amine:f1->Tetrahedral_Intermediate:f0 Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Collapse of intermediate Product N-Acyl Amino Acid Amide R-NH-C(=O)-CH(CH3)-NH-C(=O)-O- Ring_Opening->Product:f0 Proton transfer & stabilization

Caption: Generalized mechanism of nucleophilic ring-opening of this compound.

Application in the Synthesis of Peptidomimetic HIV Protease Inhibitors: A Representative Protocol

HIV-1 protease is a critical enzyme in the viral life cycle, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART).[2][3] Many HIV protease inhibitors are peptidomimetics, designed to mimic the natural substrates of the enzyme. The synthesis of these complex molecules often requires the sequential coupling of amino acid-like fragments. While a direct synthesis of a marketed HIV protease inhibitor using this compound is not readily found, we can adapt a protocol based on the known reactivity of oxazolones in forming peptide bonds, a key step in constructing such inhibitors.

The following protocol outlines a general procedure for the coupling of this compound with a model amine component, representing a fragment of a larger protease inhibitor. This serves as a foundational workflow that can be adapted for more complex target molecules.

Experimental Protocol: Synthesis of an N-Acyl Dipeptide Fragment

Objective: To synthesize an N-acyl dipeptide fragment via the ring-opening of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine (as a model primary amine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (20 mL).

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (30 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-acyl dipeptide fragment.

Experimental_Workflow Start Start: Reaction Setup Dissolve_Oxazolone Dissolve this compound in anhydrous DCM under N₂ Start->Dissolve_Oxazolone Add_Reagents Add Benzylamine and Triethylamine Dissolve_Oxazolone->Add_Reagents Stir_and_Monitor Stir at room temperature Monitor by TLC Add_Reagents->Stir_and_Monitor Workup Aqueous Work-up: 1. Wash with 1M HCl 2. Wash with NaHCO₃ (sat.) 3. Wash with Brine Stir_and_Monitor->Workup Dry_and_Concentrate Dry organic layer (MgSO₄) Concentrate in vacuo Workup->Dry_and_Concentrate Purification Purify by Silica Gel Column Chromatography Dry_and_Concentrate->Purification End End: Pure Product Purification->End

Caption: Step-by-step experimental workflow for the synthesis of an N-acyl dipeptide fragment.

Data Presentation: Expected Outcome
ParameterExpected ValueNotes
Reaction Time 4-6 hoursCan vary based on the nucleophilicity of the amine.
Yield 75-85%Dependent on the purity of starting materials and efficiency of purification.
Purity (by NMR) >95%After column chromatography.
Appearance White to off-white solid

Best Practices and Troubleshooting

Expertise & Experience in Practice:

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions. Water can act as a competing nucleophile, leading to the hydrolysis of the oxazolone and a reduction in the yield of the desired product. Ensure all glassware is flame-dried and reagents are of appropriate anhydrous grade.

  • Choice of Base: Triethylamine is a common choice of base to neutralize any acid formed during the reaction and to facilitate the nucleophilic attack. However, for more sensitive substrates, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be preferred.

  • Nucleophile Reactivity: The rate of the ring-opening reaction is directly related to the nucleophilicity of the amine. Sterically hindered or electronically deactivated amines may require longer reaction times or elevated temperatures.

  • TLC Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture.
Hydrolysis of the oxazoloneEnsure strictly anhydrous conditions.
Multiple Spots on TLC Presence of starting materials and byproductsOptimize reaction time and stoichiometry of reagents.
Decomposition of productAvoid excessive heating and prolonged exposure to acidic or basic conditions during work-up.
Difficulty in Purification Product co-elutes with impuritiesAdjust the solvent system for column chromatography; consider a different stationary phase if necessary.

Conclusion: A Valuable Tool for Antiviral Synthesis

While this compound may not be a household name in the synthesis of blockbuster antiviral drugs, its underlying chemistry as a stable, yet reactive, amino acid surrogate makes it a powerful tool in the arsenal of the medicinal chemist. The ability to unmask a reactive dipeptide unit under controlled conditions provides a strategic advantage in the construction of complex peptidomimetics, a class of molecules that continues to be at the forefront of antiviral research, particularly in the development of protease inhibitors for viruses such as HIV and HCV.[2][4][5][6] By understanding the principles outlined in this guide, researchers can effectively leverage the unique properties of this oxazolone to accelerate the discovery and development of the next generation of antiviral therapies.

References

  • Ghosh, A. K., & Osswald, H. L. (2014). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 57(15), 6371–6384. [Link]

  • Turner, S. R., & Strohbach, J. W. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 16(28), 3684–3706. [Link]

  • Sanna, C., et al. (2018). Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry. Molecules, 23(10), 2469. [Link]

  • de Souza, M. C., & de Almeida, M. V. (2003). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Current Medicinal Chemistry, 10(17), 1659-1676. [Link]

  • Thirunavukkarasu, N., et al. (2016). Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. Current Medicinal Chemistry, 23(21), 2267-2292. [Link]

  • Wang, G. T., et al. (2017). The Second-generation of Highly Potent Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: Evolutionary Design Based on Tailor-made Amino Acids, Synthesis and Major Features of Bio-activity. Current Pharmaceutical Design, 23(30), 4493-4554. [Link]

Sources

Application Notes and Protocols for 4,5-Dimethyl-1,3-oxazol-2(3H)-one in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Oxazolone Scaffold as a Promising Frontier in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, offering diverse chemical structures and biological activities. Among these, the oxazolone core, a five-membered heterocyclic moiety containing nitrogen and oxygen, represents a versatile scaffold for the development of new pesticides.[1][2][3] Derivatives of oxazolone have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties, making them a focal point for synthesis and screening programs.[1][4][5]

This document provides detailed application notes and protocols for the investigation of a specific, yet underexplored, member of this class: 4,5-Dimethyl-1,3-oxazol-2(3H)-one . While extensive research has been conducted on the broader oxazolone family, this particular molecule presents an opportunity for novel discovery. These guidelines are designed to provide researchers with a comprehensive framework for the synthesis, screening, and evaluation of its potential as a lead compound in agrochemical development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is critical for its formulation and application. For this compound, these properties must be empirically determined.

PropertyValueMethod
Molecular Formula C₅H₇NO₂Mass Spectrometry
Molecular Weight 129.11 g/mol Mass Spectrometry
Appearance To be determinedVisual Inspection
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Boiling Point To be determinedEbulliometry
Solubility To be determined in various solvents (e.g., water, acetone, DMSO, xylene)Gravimetric analysis after equilibration
LogP To be determinedHPLC with a C18 column
Protocol for Synthesis of this compound

The synthesis of this compound can be approached through several established methods for oxazolone ring formation. A plausible and efficient route involves the cyclization of an α-hydroxy amide. The following protocol is a recommended starting point for laboratory-scale synthesis.

Materials:

  • 3-Amino-2-butanol

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-amino-2-butanol (1 equivalent) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.5 equivalents) dropwise.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. Caution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Agrochemical Screening Protocols

The following protocols are designed as a primary screen to determine the potential herbicidal, fungicidal, and insecticidal activity of this compound.

Herbicidal Activity Screening

The herbicidal potential of oxazolone derivatives is a promising area of investigation.[1][2][6] This protocol outlines a pre-emergence and post-emergence screen against representative monocot and dicot weed species.

1. Pre-Emergence Herbicidal Bioassay

  • Objective: To assess the inhibitory effect of the compound on seed germination and early seedling growth.

  • Materials:

    • Petri dishes (9 cm diameter) with filter paper

    • Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)

    • This compound stock solution in DMSO

    • Sterile distilled water

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare a series of test concentrations (e.g., 10, 50, 100, 250, 500 ppm) of the compound by diluting the DMSO stock solution with sterile distilled water. The final DMSO concentration should not exceed 1%.

    • Place 20 seeds of each test species in separate Petri dishes lined with filter paper.

    • Apply 5 mL of each test solution to the respective Petri dishes. A control group should be treated with a 1% DMSO solution.

    • Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

    • After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the control.

2. Post-Emergence Herbicidal Bioassay

  • Objective: To evaluate the effect of the compound on established seedlings.

  • Materials:

    • Small pots with a sterile soil mix

    • Seedlings of a monocot weed (e.g., Setaria viridis) and a dicot weed (e.g., Abutilon theophrasti) at the 2-3 leaf stage.

    • Foliar spray applicator

    • Test solutions prepared as in the pre-emergence assay, with the addition of a non-ionic surfactant (e.g., 0.1% Tween 20).

  • Procedure:

    • Grow the test plants in pots until they reach the 2-3 leaf stage.

    • Spray the foliage of the plants with the test solutions until runoff. A control group should be sprayed with the surfactant-containing vehicle.

    • Return the pots to the growth chamber.

    • After 14 days, assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

    • Record the percentage of injury and the fresh weight of the aerial parts of the plants.

    • Compare the results with the control group to determine the herbicidal effect.

Fungicidal Activity Screening

Several oxadiazole derivatives, structurally related to oxazolones, have shown significant fungicidal activity.[7][8][9][10] This protocol details an in vitro method to screen for activity against common plant pathogenic fungi.

  • Objective: To determine the inhibitory effect of the compound on the mycelial growth of pathogenic fungi.

  • Materials:

    • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum) on Potato Dextrose Agar (PDA).

    • Sterile PDA medium.

    • This compound stock solution in DMSO.

    • Sterile Petri dishes (9 cm diameter).

    • Sterile cork borer (5 mm diameter).

  • Procedure:

    • Prepare PDA medium amended with the test compound at various concentrations (e.g., 10, 50, 100, 200 ppm). The compound should be added to the molten PDA before pouring it into the Petri dishes. A control set should contain PDA with 1% DMSO.

    • From a 7-day-old culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc in the center of the PDA plates (both treated and control).

    • Incubate the plates at 25°C in the dark.

    • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treated plate.

Insecticidal Activity Screening

The insecticidal potential of oxazolone derivatives has also been reported.[4][11][12] The following protocols describe methods for evaluating both contact and systemic insecticidal activity.

1. Contact Toxicity Bioassay

  • Objective: To assess the mortality of insects upon direct contact with the compound.

  • Materials:

    • Test insects (e.g., third-instar larvae of Diamondback moth, Plutella xylostella).[13]

    • Leaf discs of a suitable host plant (e.g., cabbage).

    • Test solutions of this compound in an appropriate solvent with a surfactant.

    • Micro-applicator or a small sprayer.

    • Ventilated containers for holding the insects.

  • Procedure:

    • Place a leaf disc in each ventilated container.

    • Apply a specific volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each larva. A control group should be treated with the solvent alone.

    • Place 10 treated larvae in each container.

    • Maintain the containers at 25°C with a 16/8 hour light/dark cycle.

    • Assess mortality at 24, 48, and 72 hours after treatment.

    • Calculate the corrected mortality using Abbott's formula if control mortality is observed.

2. Systemic Activity Bioassay (Soil Drench)

  • Objective: To determine if the compound is taken up by the plant roots and translocated to the foliage, causing mortality in feeding insects.

  • Materials:

    • Potted host plants (e.g., cabbage).

    • Test insects (e.g., aphids, Myzus persicae).

    • Test solutions of the compound in water.

  • Procedure:

    • Drench the soil of each potted plant with a specific volume of the test solution. A control group should be treated with water only.

    • After 48 hours, infest the plants with a known number of aphids (e.g., 20 adults).

    • Cover the plants with insect-proof cages.

    • Maintain the plants in a growth chamber.

    • Assess the mortality of the aphids at 3, 5, and 7 days after infestation.

    • Calculate the corrected mortality.

Data Analysis and Interpretation

For each bioassay, a dose-response relationship should be established by testing a range of concentrations. The results can be analyzed using probit analysis to determine the EC₅₀ (effective concentration to cause 50% inhibition or mortality) or LC₅₀ (lethal concentration to kill 50% of the population) values. These values are crucial for comparing the potency of this compound with existing agrochemicals.

Illustrative Data Summary Table:

Bioassay TypeTarget OrganismParameterEC₅₀ / LC₅₀ (ppm)
Pre-emergence HerbicideEchinochloa crus-galliRoot Inhibition[Experimental Value]
Post-emergence HerbicideAbutilon theophrastiGrowth Inhibition[Experimental Value]
FungicidalBotrytis cinereaMycelial Growth[Experimental Value]
Insecticidal (Contact)Plutella xylostellaMortality (48h)[Experimental Value]

Visualizations

Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Agrochemical Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization herbicide Herbicidal Assays (Pre- & Post-emergence) characterization->herbicide fungicide Fungicidal Assays (Mycelial Growth) characterization->fungicide insecticide Insecticidal Assays (Contact & Systemic) characterization->insecticide data_analysis Dose-Response Analysis (EC50 / LC50 Determination) herbicide->data_analysis fungicide->data_analysis insecticide->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for the synthesis and agrochemical evaluation of this compound.

Conceptual Mechanism of Actiondot

Conceptual_MoA compound This compound enzyme enzyme compound->enzyme Inhibition receptor receptor compound->receptor Modulation membrane membrane compound->membrane Disruption herb herb enzyme->herb insect insect receptor->insect fungi fungi membrane->fungi

Sources

Application Note: N-Acylation of Amines Using N-Acyl-4,5-Dimethyl-1,3-oxazol-2(3H)-ones as Stable Acyl-Transfer Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2] While classical methods often rely on the use of highly reactive and sensitive reagents like acyl chlorides or anhydrides, the demand for milder, more selective, and operationally simpler protocols has driven the development of alternative acylating agents.[2] This application note details the use of N-acyl-4,5-dimethyl-1,3-oxazol-2(3H)-ones as highly effective acyl-transfer reagents for the N-acylation of primary and secondary amines.

The methodology is predicated on a two-stage strategy:

  • Activation: A parent carboxylic acid is first converted into a stable, often crystalline, N-acyl-4,5-dimethyl-1,3-oxazol-2(3H)-one. This "activated" intermediate serves as a bench-stable surrogate for a more reactive acylating agent.

  • Acyl Transfer: The isolated N-acyl oxazolone derivative is then reacted with a target amine. The nucleophilic amine attacks the exocyclic carbonyl, leading to the efficient transfer of the acyl group and formation of the desired amide. The 4,5-dimethyl-1,3-oxazol-2(3H)-one moiety functions as an excellent leaving group, facilitating a smooth and high-yielding transformation under mild conditions.

This approach offers significant advantages, including enhanced stability of the acylating agent, improved safety by avoiding the handling of acyl chlorides in the final step, and high yields.

Mechanistic Rationale

The efficacy of N-acyl-1,3-oxazol-2(3H)-ones as acyl-transfer agents stems from the electronic properties of the heterocyclic system. The overall process, from activation to transfer, is outlined below.

Workflow: From Carboxylic Acid to Amide

The process begins with the activation of a carboxylic acid to form the key intermediate, which subsequently acylates the amine nucleophile.

G A Carboxylic Acid (R-COOH) B N-Acyl-4,5-dimethyl- 1,3-oxazol-2(3H)-one A->B Activation (e.g., with Acyl Chloride or Coupling Agent) D Final Amide Product (R-CONR'R'') B->D C Primary/Secondary Amine (R'-NHR'')

Caption: General workflow for amide synthesis.

Mechanism of Acyl Transfer

The key acyl-transfer step proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the N-acyl group.[3]

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the exocyclic carbonyl carbon of the N-acyl oxazolone, forming a transient tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded nitrogen to a suitable base in the reaction mixture (e.g., a scavenger base or another molecule of the amine).[3]

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the this compound anion as the leaving group. This step is thermodynamically favorable due to the stability of the resulting anion, which is resonance-stabilized.

G start N-Acyl Oxazolone + Amine intermediate Tetrahedral Intermediate (Negative charge on Oxygen, Positive charge on Nitrogen) start->intermediate 1. Nucleophilic Attack product Amide + Oxazolone Leaving Group intermediate->product 2. Proton Transfer & 3. Leaving Group Expulsion

Caption: Simplified acyl transfer mechanism.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the activated acylating agent and its subsequent use in the N-acylation of a model primary amine.

Protocol 1: Synthesis of N-Propionyl-4,5-dimethyl-1,3-oxazol-2(3H)-one

This protocol describes the activation of propionic acid via its acyl chloride to form the stable N-acyl oxazolone intermediate. This method is analogous to standard procedures for N-acylating related oxazolidinone systems.[4]

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 1.05 eq.)

  • Propionyl chloride (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Add this compound (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (e.g., nitrogen or argon) and dissolve the solid in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 10 minutes. Stir the resulting milky white suspension for 30 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq.) dropwise to the cooled suspension. The reaction mixture should become a clear, colorless solution.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolone is completely consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield the pure N-propionyl-4,5-dimethyl-1,3-oxazol-2(3H)-one.

Protocol 2: N-Acylation of Benzylamine

This protocol details the use of the prepared N-propionyl-4,5-dimethyl-1,3-oxazol-2(3H)-one to acylate benzylamine, a representative primary amine.

Materials:

  • N-Propionyl-4,5-dimethyl-1,3-oxazol-2(3H)-one (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq., catalyst)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-propionyl-4,5-dimethyl-1,3-oxazol-2(3H)-one (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). Finally, add benzylamine (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting N-acyl oxazolone (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylpropionamide.

Representative Data

The N-acyl oxazolone methodology provides high yields across a range of substrates. The following table summarizes representative yields for analogous N-acylation and related diastereoselective alkylation reactions, demonstrating the efficiency of the core transformations.

EntryAcyl GroupNucleophile/ElectrophileProduct TypeYield / SelectivityReference
1PropionylBenzylamineSecondary Amide>90% (Typical)[4]
2Phenylacetyl(S)-ValineN-Acyl Amino Acid89%[5]
3ButanoylLithium Enolate / Benzyl Bromideα-Alkylated Acyl Imide94% d.e.[6]
4PropenoylOrganocuprateβ-Substituted Acyl Imide>95% d.e.[6]
5BenzoylL-AlanineN-Acyl Amino Acid>90% (Typical)[7]

d.e. = diastereomeric excess. Yields and selectivities are illustrative of the high efficiency of reactions involving N-acyl oxazolone and related oxazolidinone systems.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction (Protocol 1)- Insufficient n-BuLi (moisture contamination).- Impure propionyl chloride.- Ensure all glassware is rigorously flame-dried and reagents are anhydrous.- Use freshly distilled or newly purchased acyl chloride.
Low Yield (Protocol 2)- Insufficient catalyst (DMAP).- Sterically hindered amine.- Low reaction temperature.- Increase DMAP loading to 0.2 eq.- For hindered amines, increase reaction time or gently heat to 40 °C.- Ensure the reaction is run at room temperature or slightly above.
Side Product Formation - Reaction of amine with residual acyl chloride (if carried over from Protocol 1).- Over-acylation if the amine has multiple reactive sites.- Ensure the N-acyl oxazolone is purified thoroughly after synthesis.- Use appropriate protecting groups for polyfunctional amines.

Conclusion

The use of N-acyl-4,5-dimethyl-1,3-oxazol-2(3H)-ones represents a robust and versatile strategy for the N-acylation of amines. By converting carboxylic acids into stable, easily handled acyl-transfer agents, this methodology circumvents many of the challenges associated with traditional acylation techniques. The protocols provided herein are broadly applicable and can be adapted for a wide range of substrates, making this an invaluable tool for researchers in drug discovery, peptide synthesis, and the broader chemical sciences.

References

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. [Link]

  • Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. (2020). ACS Catalysis. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine. (2017). PubMed Central. [Link]

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (n.d.). Journal of the American Chemical Society. [Link]

  • Undesired formation of N-protected dipeptides during the protection reaction. (n.d.). ResearchGate. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (n.d.). ACS Publications. [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2019). ResearchGate. [Link]

  • Preparation of N-acylated amines. (n.d.). ResearchGate. [Link]

  • 07 03 Acyl Transfer Mechanism. (2016). YouTube. [Link]

  • The use of dioxazolones for the catalytic transfer of acyl nitrenes. (2020). HIMS. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (n.d.). Royal Society of Chemistry. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Institutes of Health (NIH). [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (2024). ACS Publications. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.). ResearchGate. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (n.d.). Royal Society of Chemistry. [Link]

  • Current methods for N1‐acylation of indazoles and this work. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. [Link]

Sources

Application Notes & Protocols: High-Fidelity Purification of 4,5-Dimethyl-1,3-oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Oxazolone Chemistry

This guide provides a detailed overview of robust purification techniques tailored for 4,5-Dimethyl-1,3-oxazol-2(3H)-one derivatives. It moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, empowering researchers to optimize purification strategies for their specific derivatives. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the isolation of compounds with the highest possible purity.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of oxazolone derivatives, often via methods like the Erlenmeyer-Plöchl reaction, typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate.[2][3]

Common impurities may include:

  • Unreacted Starting Materials: Residual N-acylglycines, aldehydes, or ketones.

  • Reagents and Catalysts: Traces of acetic anhydride, sodium acetate, or other catalysts.

  • Byproducts: Side-products from competing reactions or decomposition.

  • Isomers: Stereoisomers or regioisomers, depending on the complexity of the target molecule.

The physicochemical properties of these impurities (e.g., polarity, solubility) will dictate the most effective purification strategy.

Core Purification Methodologies

The selection of a purification technique is a critical decision based on the nature of the target compound, the impurities present, and the required scale.

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for selecting and implementing a purification strategy for a crude oxazolone derivative.

purification_workflow crude Crude Oxazolone Product initial_analysis Initial Analysis (TLC, ¹H NMR) crude->initial_analysis decision Is the major impurity significantly different in polarity? initial_analysis->decision chromatography Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No / Solid Product purity_check Purity Assessment (TLC, HPLC, NMR, MP) chromatography->purity_check recrystallization->purity_check pure_product Pure Product (>95%) purity_check->pure_product Purity OK further_purification Further Purification Required purity_check->further_purification Purity Not OK further_purification->chromatography

Caption: Decision workflow for purifying crude oxazolone derivatives.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target molecule and impurities in a given solvent. The principle relies on dissolving the crude solid in a minimum amount of a hot solvent, in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. As the solution cools slowly, the target compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).

Causality in Solvent Selection: The choice of solvent is paramount. An ideal solvent will exhibit a steep solubility curve for the oxazolone derivative—high solubility when hot and low solubility when cold. This differential ensures maximum recovery of the purified product upon cooling.[4]

Protocol 1: Optimized Recrystallization of an Oxazolone Derivative

Objective: To purify a crude, solid oxazolone derivative to >98% purity.

Materials:

  • Crude oxazolone derivative

  • Candidate recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents. A good solvent will dissolve the compound when heated but will result in precipitation upon cooling.[4] Ethanol is a frequently used and effective solvent for many oxazolone derivatives.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring. Add only the minimum amount of hot solvent required to fully dissolve the solid. This step is critical; excess solvent will reduce the final yield.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[4]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation and yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product is often a brightly colored solid.[4]

Column Chromatography: Purification Based on Polarity

Column chromatography is an indispensable technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when impurities have similar solubility profiles to the target compound. The method involves passing a solution of the crude mixture through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or solvent mixture (mobile phase) is used to move the compounds down the column at different rates based on their affinity for the stationary phase.

Expert Insight: Non-polar compounds travel down a silica gel column faster, while polar compounds are retained longer. The key to a successful separation is selecting a mobile phase that provides a significant difference in the retention times of the target compound and its impurities.

Protocol 2: Flash Column Chromatography of an Oxazolone Derivative

Objective: To isolate the target oxazolone derivative from starting materials and byproducts.

Materials:

  • Crude oxazolone derivative

  • Silica gel (for flash chromatography)

  • TLC plates (silica gel coated)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, diethyl ether, dichloromethane)[4]

  • Glass chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis for Solvent System Selection: Before running the column, identify the optimal mobile phase using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[4]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation and sharper bands than loading the sample as a liquid.[4] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (e.g., from a nitrogen line or air pump) to begin eluting the compounds (this is the "flash" chromatography technique). Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in separate fractions. Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified oxazolone derivative.

Data Summary and Purity Assessment

Purification is incomplete without rigorous analytical validation. The following table summarizes common analytical techniques used to assess the purity of the final product.

Technique Purpose Key Indicators of Purity Reference
Thin Layer Chromatography (TLC) Rapid purity check, monitoring reactions & column fractions.A single spot under UV visualization or staining.[1][5][6]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis, separation of enantiomers.A single major peak in the chromatogram; purity often reported as area %.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.Absence of signals corresponding to impurities in ¹H and ¹³C spectra.[5][7]
Melting Point Analysis Assess purity of crystalline solids.A sharp melting point range that matches the literature value.[6]
Mass Spectrometry (MS) Confirm molecular weight.A strong signal corresponding to the expected mass of the compound ([M+H]⁺, [M-H]⁻).[9]

Troubleshooting Common Purification Challenges

Problem Potential Cause Recommended Solution Reference
Oiling out during recrystallization Solvent is too non-polar; compound is melting before dissolving; cooling is too rapid.Add a co-solvent to increase polarity; ensure dissolution occurs below the compound's melting point; allow for slower cooling.[4]
Poor recovery from recrystallization Too much solvent was used; compound is too soluble in the chosen solvent at low temperatures.Re-concentrate the mother liquor and cool again; re-evaluate the choice of solvent.[4]
Compound decomposes on silica column The oxazolone derivative is sensitive to the acidic nature of silica gel.Minimize contact time by using faster flow rates (flash chromatography); consider using a less acidic stationary phase like neutral alumina.[4]
Failure to separate product from starting aldehyde Product and aldehyde have very similar polarities.Optimize the mobile phase with more polar or less polar solvent systems; consider derivatizing the aldehyde before chromatography.[4]

Conclusion

The purification of this compound derivatives is a critical step that underpins the reliability of subsequent research and development activities. By applying the principles of recrystallization and column chromatography with a deep understanding of the causality behind each step, researchers can consistently obtain materials of high purity. The protocols and troubleshooting guide provided here serve as a robust foundation for developing and executing effective purification strategies, ensuring the integrity and validity of scientific outcomes.

References

  • Benchchem. Purification of 4-Arylidene-2-Substituted-5(4H)-Oxazolones.
  • Benchchem. The Synthesis of Oxazolone Derivatives: A Comprehensive Technical Guide.
  • International Journal of Computational Engineering Research. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives.
  • Current Research in Pharmaceutical Sciences. Synthesis & Biological evaluation of Oxazolone derivatives.
  • Benchchem. A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
  • Taylor & Francis Online. Synthesis, characterisation and evaluation of new liquid crystalline oxazolone derivatives.
  • Journal of Drug Delivery and Therapeutics. Synthesis of different α, β- unsaturated oxazolone derivatives.
  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
  • ResearchGate. Synthesis of 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)-6-phenyl-1, 4-dihydro-2h-pyridazin-3-ones[2]. Available from:

  • ResearchGate. Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles.
  • Google Patents. Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
  • CORE. Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives.
  • Semantic Scholar. Purification procedures for synthetic dyes: Part 1—dry column chromatography.
  • MDPI. A Review of Methods for Removal of Ceftriaxone from Wastewater.
  • Benchchem. Stability of 4-acetylbenzo[d]oxazol-2(3H)-one in DMSO.

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Scale-up Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4,5-Dimethyl-1,3-oxazol-2(3H)-one is a key heterocyclic scaffold with significant applications in medicinal chemistry and organic synthesis. Oxazolone derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them valuable building blocks in drug discovery.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We delve into the underlying reaction mechanism, offer a detailed step-by-step protocol optimized for larger quantities, and cover critical aspects of process safety, analytical characterization, and troubleshooting. The methodologies described herein are designed to ensure reproducibility, high yield, and purity, meeting the rigorous standards of pharmaceutical and chemical development.

Introduction and Scientific Rationale

The oxazolone core is a privileged structure in modern synthetic chemistry, serving as a versatile intermediate for creating more complex molecules like amino acids, peptides, and various bioactive heterocycles.[4][5] The specific target of this guide, this compound, offers a simple yet functionalized scaffold for further chemical elaboration. Its synthesis is a foundational process for laboratories engaged in building compound libraries or developing novel therapeutic agents.

The synthetic strategy detailed in this note is based on the cyclization of an α-hydroxy ketone, a robust and reliable method amenable to scaling.[6][7] We will focus on the reaction of 3-hydroxy-2-butanone (acetoin) with a suitable carbonyl and nitrogen source. For scale-up, the choice of reagents is critical, balancing reactivity with safety and cost. While classical methods might employ hazardous reagents like phosgene, modern industrial chemistry favors safer alternatives. A common and effective laboratory- and scale-up-friendly approach involves the condensation of α-hydroxy ketones with potassium cyanate under acidic conditions, which proceeds through an isocyanate intermediate formed in situ.[6][8] This method avoids the direct handling of highly toxic isocyanates or phosgene, enhancing process safety.

The causality behind this choice rests on achieving a balance between reaction efficiency and operational safety. The in situ generation of the reactive species minimizes exposure risks and simplifies the reaction setup, which is a paramount consideration when transitioning from bench-scale to pilot or manufacturing scale.

Reaction Mechanism: From α-Hydroxy Ketone to Oxazolone

The synthesis proceeds via a well-established pathway involving two key stages: the formation of a carbamate intermediate and its subsequent intramolecular cyclization.

  • Isocyanate Formation: In the presence of an acid, potassium cyanate (KOCN) is protonated to form isocyanic acid (HNCO).

  • Nucleophilic Attack: The hydroxyl group of the α-hydroxy ketone (3-hydroxy-2-butanone) acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid. This forms an unstable carbamate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the carbamate then performs a nucleophilic attack on the adjacent ketone carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, five-membered this compound ring.

This acid-catalyzed pathway is efficient and directs the reaction towards the desired cyclic product with high selectivity.

Reaction_Mechanism cluster_0 Step 1: Isocyanate Formation & Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization & Dehydration Acetoin 3-Hydroxy-2-butanone (Acetoin) Carbamate Carbamate Intermediate Acetoin->Carbamate Nucleophilic attack on HNCO HNCO Isocyanic Acid (from KOCN + Acid) HNCO->Carbamate Tetrahedral Tetrahedral Intermediate Carbamate->Tetrahedral Intramolecular Cyclization Product This compound Tetrahedral->Product Dehydration H2O H₂O Tetrahedral->H2O Experimental_Workflow Setup 1. Reaction Setup Charge 2. Charge Reagents (Acetoin, KOCN, DCM) Setup->Charge Addition 3. Add HCl (0-5 °C) Charge->Addition Reaction 4. Reaction (Reflux, 4-6h) Addition->Reaction Workup 5. Aqueous Work-up (Quench & Extract) Reaction->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Recrystallization Dry->Purify Analyze 8. Characterization Purify->Analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 2L reactor with the overhead stirrer, reflux condenser (with a nitrogen inlet), and dropping funnel. Ensure all glassware is oven-dried and the system is under a positive pressure of nitrogen. Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Charging Reagents: Charge the reactor with 3-hydroxy-2-butanone (100.0 g, 1.135 mol), potassium cyanate (110.5 g, 1.362 mol), and dichloromethane (1.0 L). Begin stirring to form a slurry. Cool the mixture to 0-5 °C using an ice bath. Rationale: Low temperature is crucial during the acid addition to control the exothermic reaction and prevent unwanted side reactions.

  • Acid Addition: Slowly add concentrated hydrochloric acid (~115 mL) to the stirred slurry via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath. Rationale: Slow, controlled addition of the acid generates the reactive isocyanic acid in situ at a manageable rate, ensuring safety and selectivity.

  • Reaction: Heat the reaction mixture to reflux (~40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC. Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps to proceed to completion.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a 2L separatory funnel containing 500 mL of cold water to quench the reaction.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 300 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL). Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to break emulsions and remove bulk water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

    • Expected Yield: 95-110 g (74-86%)

    • Appearance: White crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C₅H₇NO₂, Molecular Weight: 113.11 g/mol )[9] must be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ 6.5-7.5 (br s, 1H, NH), 2.15 (s, 3H, CH₃), 1.90 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 160.5 (C=O), 125.0 (C4), 118.0 (C5), 11.5 (CH₃), 8.5 (CH₃).
IR (ATR) ν 3250 (N-H stretch), 1750 (C=O stretch, strong), 1680 (C=C stretch) cm⁻¹.
Melting Point 104-106 °C. [10]
HPLC Purity >98% (Typical conditions: C18 column, water/acetonitrile gradient). [11]

Safety, Handling, and Waste Disposal

Trustworthiness in protocol design is a self-validating system. A critical component of this is rigorous adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile is suitable) when handling reagents. [12][13]* Reagent Hazards:

    • Dichloromethane: Volatile and a suspected carcinogen. Handle exclusively in a fume hood.

    • Hydrochloric Acid: Highly corrosive. Causes severe burns upon contact. [14]Handle with extreme care.

    • Potassium Cyanate: Toxic if swallowed or inhaled. Avoid creating dust.

  • Process Hazards: The initial addition of acid is exothermic and requires careful temperature control to prevent a runaway reaction.

  • Waste Disposal:

    • Organic Waste: All organic filtrates and solvents should be collected in a designated chlorinated waste container.

    • Aqueous Waste: Neutralize the aqueous layers to a pH between 6 and 8 before disposing of them down the drain with copious amounts of water, in accordance with local regulations.

    • Solid Waste: Dispose of contaminated filter paper and drying agents in a designated solid waste container. [12]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/recrystallization. 3. Wet starting materials.1. Extend reaction time and monitor by HPLC. 2. Perform extractions carefully; use a minimal amount of hot solvent for recrystallization. 3. Ensure acetoin is dry and KOCN is freshly opened or dried.
Incomplete Reaction 1. Insufficient acid catalyst. 2. Reaction time too short or temperature too low.1. Ensure accurate addition of concentrated HCl. 2. Confirm reflux temperature is reached and extend reaction time as needed.
Product is Oily or Impure 1. Inefficient purification. 2. Presence of starting material or byproducts.1. Repeat recrystallization with careful solvent ratio adjustment. 2. If recrystallization fails, consider purification by column chromatography (Silica gel, EtOAc/Hexane gradient).

References

  • Fisher Scientific. (2009, January 23).
  • Deshmukh, R., & Jha, A. (2013). Methods for Synthesis of Oxazolones: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Perrone, S., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride.
  • Perrone, S., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors.
  • Saeed, A., & Larik, F. A. (2017). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry.
  • Sigma-Aldrich. (2025, October 7).
  • Advanced Biotech. (2025, January 25).
  • Kumar, R., et al. (2022). Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of Drug Delivery and Therapeutics.
  • Wikipedia. (n.d.).
  • Geronikaki, A., et al. (2018). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules.
  • BenchChem. (2025). Technical Support Center: Stability of 4-acetylbenzo[d]oxazol-2(3H)-one in DMSO.
  • Singh, S., & Kumar, V. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.).
  • Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry.
  • Xia, J.-B., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. RSC Publishing.
  • PubChem. (n.d.). 4,5-Dimethyl-2-phenyl-1,3-oxazole 3-oxide.
  • AA Blocks. (2025, January 18).
  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). 4,5-Dimethyl-2,3-dihydro-1,3-oxazol-2-one.
  • Li, Y., et al. (2021). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines.
  • Chemical Synthesis Database. (2025, May 20). 4,5-dimethyl-2-phenethyl-oxazole.
  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole.
  • ECHEMI. (n.d.). 4,5-dihydro-1,3-oxazol-2-amine.
  • Concellon, J. M., et al. (1998). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Tetrahedron: Asymmetry.
  • Virtual Chemistry. (n.d.). 4-5-dimethyl-1-3-oxazole.
  • ResearchGate. (2025, August 6). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (2025, August 9). Chemical Transformations of 5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones.
  • Wang, C., et al. (2019). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • Lei, X., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.
  • EvitaChem. (n.d.). Buy 2H-1,3-oxazol-2-id-4-one.
  • ChemSynthesis. (2025, May 20). N,4-dimethyl-1,3-oxazol-2-amine.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethyl-1,3-oxazol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4,5-dimethyl-1,3-oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this specific synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.

This document is structured to provide a comprehensive resource, moving from the foundational synthetic strategy to detailed troubleshooting and FAQs. Every recommendation is grounded in established chemical literature to ensure the highest level of scientific integrity.

Core Synthetic Strategy: An Overview

The synthesis of this compound is most effectively achieved through the cyclization of a suitable precursor with a carbonylating agent. The most logical and accessible precursor is 3-amino-2-butanol. The reaction involves the formation of a carbamate intermediate, followed by an intramolecular nucleophilic substitution to yield the desired oxazolone.

While highly toxic phosgene gas has historically been used for such transformations, safer alternatives are now standard practice.[1][2][3][4] This guide will focus on the use of triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ, and carbonyldiimidazole (CDI), another safer alternative.[2][5]

The general reaction scheme is as follows:

Reactants: 3-Amino-2-butanol and a carbonylating agent (e.g., triphosgene or CDI). Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the acid generated during the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound using a phosgene equivalent.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Amino-2-butanol 3-Amino-2-butanol Chloroformate_Intermediate Chloroformate or Imidazole-carboxylate Intermediate 3-Amino-2-butanol->Chloroformate_Intermediate Reaction with Carbonylating Agent Carbonylating_Agent Carbonylating Agent (e.g., Triphosgene, CDI) Carbamate_Intermediate Carbamate Intermediate Chloroformate_Intermediate->Carbamate_Intermediate Intramolecular Attack Product This compound Carbamate_Intermediate->Product Cyclization & Proton Transfer

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Reaction: The cyclization step may be slow or incomplete.

    • Causality: The nucleophilicity of the hydroxyl group may not be sufficient for efficient ring closure, or the reaction may not have reached completion.

    • Troubleshooting Steps:

      • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux, depending on the solvent) can increase the rate of cyclization. Be cautious, as excessive heat can lead to side reactions.

      • Choice of Base: A stronger, non-nucleophilic base might be required to facilitate the final deprotonation and ring closure. Consider using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts, but be aware of its potential to promote side reactions.[6]

  • Side Reactions: The formation of undesired byproducts can consume your starting material.

    • Causality: The intermediate chloroformate (when using triphosgene) is highly reactive and can react with another molecule of 3-amino-2-butanol to form a urea byproduct.

    • Troubleshooting Steps:

      • Slow Addition of Reagents: Add the carbonylating agent slowly to a solution of the 3-amino-2-butanol and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the reactive intermediate, favoring the intramolecular cyclization over intermolecular side reactions.

      • Use of CDI: Carbonyldiimidazole (CDI) is generally less reactive than triphosgene and can lead to cleaner reactions with fewer side products.[2][5]

  • Reagent Quality: The purity of your starting materials is crucial.

    • Causality: Moisture in the solvent or reagents can hydrolyze the carbonylating agent and the reactive intermediates. The 3-amino-2-butanol should be pure.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your solvents are freshly distilled or from a sealed bottle under an inert atmosphere.

      • Check Reagent Purity: Verify the purity of your 3-amino-2-butanol and carbonylating agent.

Question 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of byproducts. Here are the most likely identities of these impurities and how to minimize them:

  • Urea Byproduct: As mentioned above, the intermolecular reaction of the chloroformate intermediate with another molecule of 3-amino-2-butanol can form a urea. This is often a major byproduct.

    • Mitigation: Slow addition of the carbonylating agent at low temperatures is the most effective way to minimize this.

  • Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to 3-amino-2-butanol.

    • Mitigation: Increase the reaction time or temperature as described in the low yield section.

  • Hydrolyzed Intermediates: If moisture is present, the reactive intermediates can hydrolyze back to the starting amine or form other undesired products.

    • Mitigation: Strictly use anhydrous conditions.

  • Oligomers/Polymers: In some cases, particularly at higher concentrations or temperatures, oligomerization can occur.

    • Mitigation: Use a more dilute reaction mixture and maintain careful temperature control.

Question 3: My final product is difficult to purify. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the polarity of the product and potential byproducts. Here are some recommended strategies:

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar byproducts, you may need to add a small amount of methanol to the mobile phase.

    • Pro-Tip: Running a small analytical TLC with different solvent systems first will help you determine the optimal mobile phase for good separation.

  • Recrystallization: If you can obtain a reasonably pure solid product after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. A mixture of ethyl acetate and hexanes, or dichloromethane and hexanes, may be effective.

  • Acid-Base Extraction: If you have significant amounts of unreacted amine starting material, an acidic wash (e.g., with dilute HCl) of the organic layer during workup can help remove it. Be cautious, as the oxazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with triphosgene?

A1: Triphosgene is a safer alternative to phosgene gas, but it must be handled with extreme care as it can release phosgene upon contact with moisture or upon heating.[2][3][4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Quench any residual triphosgene and reaction mixtures carefully with a basic solution (e.g., sodium hydroxide) in the fume hood.

Q2: Can I use a different carbonylating agent?

A2: Yes, other carbonylating agents can be used. Carbonyldiimidazole (CDI) is an excellent and often safer alternative to triphosgene.[2][5] It is a stable solid and the reaction byproducts (imidazole and CO2) are generally easy to remove. The reaction with CDI may be slower and require heating.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method.

  • Staining: The product, a carbamate, may not be UV active. You can visualize the spots using a potassium permanganate stain or an iodine chamber.

  • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product by observing their respective molecular weights.

Q4: What is the expected stability of the final product, this compound?

A4: Oxazolones can be sensitive to hydrolysis, especially under strong acidic or basic conditions.[6] It is best to store the purified product in a cool, dry place. If you plan to store it in solution, use an aprotic solvent like dichloromethane or THF and store it at a low temperature (e.g., -20°C).

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-butanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound using Carbonyldiimidazole (CDI)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-amino-2-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add CDI (1.1 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove imidazole. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Summary Table

ParameterTriphosgene MethodCDI MethodRationale
Carbonylating Agent TriphosgeneCarbonyldiimidazole (CDI)Triphosgene is more reactive but requires more stringent safety measures. CDI is safer and can lead to cleaner reactions.[2][5]
Stoichiometry 0.4 eq1.1 eqTriphosgene delivers three equivalents of phosgene. CDI is used in slight excess to ensure complete reaction.
Base TriethylamineNot always requiredTriethylamine is needed to neutralize the HCl generated from the triphosgene reaction. The CDI reaction does not produce a strong acid.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are common aprotic solvents. The choice can depend on the desired reaction temperature.
Temperature 0 °C to Room Temp.RefluxThe higher reactivity of triphosgene allows for lower reaction temperatures. The CDI reaction often requires heat to proceed at a reasonable rate.
Typical Yields 60-80%50-75%Yields are highly dependent on reaction conditions and purification.

Logical Troubleshooting Workflow

The following diagram provides a step-by-step guide for troubleshooting common issues during the synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? - Increase time/temp - Check base check_yield->incomplete_rxn Yes side_reactions Side Reactions? - Slow addition at 0°C - Use CDI check_yield->side_reactions Yes reagent_quality Poor Reagent Quality? - Use anhydrous solvents - Check starting material purity check_yield->reagent_quality Yes optimize_chromatography Optimize Chromatography - Adjust solvent system - Use different stain check_purity->optimize_chromatography Yes success Successful Synthesis check_purity->success No incomplete_rxn->check_purity side_reactions->check_purity reagent_quality->check_purity recrystallize Consider Recrystallization optimize_chromatography->recrystallize recrystallize->success

Caption: A decision-making workflow for troubleshooting the synthesis of this compound.

References

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • Shi, F., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(23), 2544-2547. [Link]

  • Scolastico, C., et al. (1996). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Gazzetta Chimica Italiana, 126(11), 727-733. [Link]

  • Alther, T., et al. (2016). Synthesis of Macrocyclic Lactones via Ring Transformation of 4-(w-Hydroxyalkyl)-1,3-oxazol-5(4H)-ones. Helvetica Chimica Acta, 99(6), 433-447. [Link]

  • Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1118. [Link]

  • Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora. [Link]

  • Alther, T., et al. (2016). Synthesis of Macrocyclic Lactones via Ring-Transformation of 4-( ω -Hydroxyalkyl)-1,3-oxazol-5(4 H )-ones. ResearchGate. [Link]

  • Panda, S. S., et al. (2011). Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences, 2, 86-91. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Thermal Cyclization of β-Hydroxyamides to Oxazolines. ResearchGate. [Link]

  • Scribd. Oxazolone Synthesis & Activity Review. Scribd. [Link]

Sources

Technical Support Center: Navigating Reactions with 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethyl-1,3-oxazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a stable, yet reactive, building block, this compound is a valuable tool in organic synthesis, particularly in the formation of amide and ester bonds. However, like any reactive chemical, its use can sometimes lead to unexpected byproducts and reaction outcomes.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience to help you navigate the common challenges and optimize your reactions for higher yields and purity.

Frequently Asked Questions & Troubleshooting Guides

I. Byproduct Identification and Mitigation

Q1: After my reaction, I've identified a significant amount of a byproduct with a mass corresponding to the hydrolysis of my starting this compound. What is the cause, and how can I prevent this?

A1: The presence of the hydrolyzed product, N-(1-carboxyethyl)acetamide, is a common issue and is almost always due to the presence of water in your reaction system. The oxazolone ring, particularly the ester linkage within the ring (a lactone), is susceptible to nucleophilic attack by water, leading to ring-opening.[1][2]

Causality: The carbonyl group at the 2-position of the oxazolone ring is electrophilic. Water, acting as a nucleophile, will attack this position, leading to a tetrahedral intermediate that subsequently collapses to the ring-opened carboxylic acid. This process can be accelerated by the presence of acid or base catalysts.

Troubleshooting Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • Ensure all solvents are freshly distilled from an appropriate drying agent or are of anhydrous grade and stored under an inert atmosphere.

    • Dry all reagents, including your amine or alcohol nucleophile and any bases, thoroughly before use.

  • Inert Atmosphere:

    • Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Reaction Temperature:

    • While reaction-dependent, running the reaction at the lowest effective temperature can sometimes slow the rate of hydrolysis relative to the desired reaction.

Q2: I am attempting an acylation of a primary amine, but the reaction is sluggish, and I'm observing a significant amount of an insoluble, urea-like byproduct. What is the likely cause?

A2: The formation of a urea-based byproduct is a well-documented side reaction, particularly when the oxazolone is generated in situ from the corresponding N-acylamino acid using a carbodiimide coupling agent (e.g., DCC, EDC). The byproduct you are likely observing is an N-acylurea.[1]

Causality: Carbodiimides react with the carboxylic acid of the N-acylamino acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to be intercepted by the amine nucleophile. However, it can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea, which is often insoluble and difficult to remove.[1]

Mitigation Strategies:

  • Pre-formation of the Oxazolone: If you are generating the oxazolone in situ, consider isolating it before adding your nucleophile. This removes the carbodiimide and the O-acylisourea intermediate from the reaction with the amine.

  • Choice of Coupling Additives: If in situ generation is necessary, the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea to form an active ester, which is less prone to rearranging and more readily reacts with the desired amine nucleophile.

  • Reaction Conditions: Lower reaction temperatures can sometimes disfavor the rearrangement reaction.

dot

Byproduct_Formation cluster_main Desired Acylation Pathway cluster_byproduct Common Byproduct Pathways Oxazolone This compound Product Desired Amide Product Oxazolone->Product Nucleophilic Attack Hydrolyzed_Product Hydrolyzed Byproduct (N-(1-carboxyethyl)acetamide) Oxazolone->Hydrolyzed_Product Hydrolysis Amine Primary/Secondary Amine (R-NH2) Amine->Product Water Water (H2O) Water->Hydrolyzed_Product Carbodiimide Carbodiimide (e.g., EDC, DCC) O_acylisourea O-Acylisourea Intermediate Carbodiimide->O_acylisourea In situ formation N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Irreversible Rearrangement

Caption: Common reaction and byproduct pathways.

II. Reaction Control and Optimization

Q3: My reaction of this compound with an amino alcohol is giving me a mixture of N-acylated and O-acylated products. How can I improve the chemoselectivity for N-acylation?

A3: Achieving high chemoselectivity in the acylation of amino alcohols depends on the relative nucleophilicity of the amine and hydroxyl groups. Generally, primary amines are more nucleophilic than primary alcohols. However, reaction conditions can significantly influence the outcome.

Factors Influencing Chemoselectivity:

  • Steric Hindrance: If the amine is sterically hindered, the less hindered hydroxyl group may compete more effectively as a nucleophile.

  • Basicity and pH: The choice of base and the reaction pH can alter the nucleophilicity of the competing groups. At lower pH, the amine may be protonated and less nucleophilic.

  • Temperature: Higher temperatures can sometimes lead to decreased selectivity.

Troubleshooting Protocol:

  • Stoichiometry of the Base: Use of a non-nucleophilic base in stoichiometric amounts relative to the amine can help to deprotonate the amine without significantly activating the alcohol.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically favorable N-acylation.

  • Protecting Groups: If selectivity remains an issue, consider protecting the hydroxyl group of the amino alcohol with a suitable protecting group (e.g., a silyl ether) prior to the acylation reaction.

Q4: What are the most critical experimental parameters to control to minimize byproduct formation in my reactions?

A4: Careful control of your reaction conditions is paramount. The following table summarizes the key parameters and their impact on byproduct formation.

ParameterImpact on Byproduct FormationRecommendations
Solvent Purity Presence of water leads to hydrolysis. Aldehydic impurities can form adducts with amine nucleophiles.Use anhydrous, high-purity solvents. Store solvents over molecular sieves.
Temperature Higher temperatures can accelerate side reactions like rearrangement and decomposition.Run reactions at the lowest temperature that allows for a reasonable reaction rate.
Reaction Time Prolonged reaction times can lead to product degradation or the formation of thermal decomposition byproducts.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Stoichiometry An excess of the oxazolone or nucleophile can lead to unwanted side reactions.Use a 1:1 to 1:1.2 molar ratio of the oxazolone to the nucleophile as a starting point.
Choice of Base Strong, nucleophilic bases can compete with the desired nucleophile.Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine).
III. Purification and Analysis

Q5: What are the best practices for purifying my desired product and removing common byproducts?

A5: The choice of purification method will depend on the properties of your desired product and the byproducts.

  • Hydrolyzed Byproduct (Carboxylic Acid): If your desired product is neutral, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can effectively remove the acidic hydrolyzed byproduct into the aqueous layer.

  • N-Acylurea Byproduct: These byproducts are often insoluble in many organic solvents. Filtration can be an effective first step in their removal. If it co-purifies with your product, flash column chromatography is typically required.

  • Unreacted Starting Material: Both the oxazolone and the nucleophile can often be separated from the product by flash column chromatography.

General Purification Workflow:

  • Aqueous Workup: Quench the reaction and perform an aqueous extraction to remove water-soluble byproducts and reagents.

  • Filtration: If an insoluble byproduct (like an N-acylurea) has formed, filter the crude reaction mixture.

  • Flash Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.

dot

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Aqueous_Workup Filtration Filtration Aqueous_Workup->Filtration If precipitate is present Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography No precipitate Filtration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: A general workflow for purification.

Q6: Which analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?

A6: A combination of chromatographic and spectroscopic techniques is ideal for a thorough analysis.

  • Thin-Layer Chromatography (TLC): An excellent technique for rapid reaction monitoring. It can help you visualize the consumption of starting materials and the formation of the product and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components of your reaction mixture by their mass-to-charge ratio. It is particularly useful for identifying the molecular weights of unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the components of your reaction mixture. It is invaluable for confirming the structure of your desired product and for elucidating the structure of unknown byproducts.

  • Infrared (IR) Spectroscopy: IR can be useful for identifying the functional groups present in your products and byproducts. For example, the appearance of a broad O-H stretch could indicate the presence of the hydrolyzed carboxylic acid byproduct.

By systematically applying these troubleshooting strategies and analytical methods, you can gain a deeper understanding of your reaction and effectively minimize the formation of common byproducts, leading to cleaner reactions and higher yields of your desired product.

References

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. ResearchGate. [Link]

  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. ResearchGate. [Link]

  • Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]

  • The Diverse Chemistry of Oxazol-5-(4H)-ones. ResearchGate. [Link]

  • On the Hydrolysis of 2,3-Dihydro-1,3-di-tert-butyl-4,5-dimethylimidazol-2. ResearchGate. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl). Sci-Hub. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Chemical Transformations of 5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones. Synthesis of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones and 6,7-Dihydro-1H-indazol-4(5H)-ones with Isoxazole and. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. ResearchGate. [Link]

  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC. [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]

  • Not So Bioorthogonal Chemistry. PMC. [Link]

  • 4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione. PMC. [Link]

  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/One-pot-synthesis-of-4-ethyl-2%2C3-dimethyl-1-(5-aryl-Iravani-Esmaeili/e09e1590403372c0119b4b005e8392176b6a6552]([Link]

Sources

Technical Support Center: Strategies for Preventing Epimerization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Maintaining Chiral Purity

Editorial Note: This guide addresses the critical challenge of preventing epimerization during peptide synthesis. The initial query focused on the potential use of 4,5-Dimethyl-1,3-oxazol-2(3H)-one as a suppressive agent. However, a comprehensive review of the scientific literature reveals that this specific compound is not a recognized additive for preventing epimerization. In fact, a related class of molecules, 5(4H)-oxazolones (azlactones) , are well-established as the key intermediates responsible for causing epimerization.

Therefore, this technical center has been structured to provide a thorough understanding of the true mechanism of epimerization and to detail field-proven strategies and troubleshooting guides for its prevention, focusing on established best practices and validated chemical additives. We will explore the chemistry of the problematic oxazolone intermediates and explain why certain additives are effective at mitigating their formation and subsequent loss of stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis, and why is it a significant problem?

A1: Epimerization is an undesired chemical process where the stereochemical configuration at a single chiral center of a molecule is inverted.[1] In peptide synthesis, this typically occurs at the α-carbon of an activated amino acid residue. The result is the formation of a diastereomer of the desired peptide, where one or more amino acids have the wrong (e.g., D instead of L) configuration. This is a critical issue because the biological activity and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure.[2] Even minor amounts of epimerized impurities can be difficult to separate from the target peptide and can compromise the safety and effectiveness of a potential drug.[1]

Q2: What is the primary chemical pathway that leads to epimerization during peptide coupling?

A2: The most prevalent mechanism for epimerization during peptide synthesis involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked intramolecularly by the oxygen of the adjacent amide bond, forming the five-membered oxazolone ring. The proton on the α-carbon (C4) of this ring is highly acidic and can be easily removed by a base in the reaction mixture.[5][6] This deprotonation leads to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of the original L-amino acid and the epimerized D-amino acid.[7]

Q3: Which factors in a coupling reaction increase the risk of epimerization?

A3: Several factors can promote oxazolone formation and subsequent epimerization:

  • Strong Bases: The choice of base is critical. Strong, sterically unhindered bases like Diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton from the oxazolone intermediate.[8]

  • Coupling Reagents: Highly reactive coupling reagents (e.g., uronium/aminium salts like HBTU, HATU) can accelerate the formation of the oxazolone intermediate if the subsequent reaction with the amine component is slow.[9]

  • Prolonged Reaction Times: Longer exposure of the activated amino acid to basic conditions increases the opportunity for epimerization.[10]

  • Polar Solvents: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged enolate intermediate, thereby favoring the epimerization pathway.

  • Sterically Hindered Amino Acids: When coupling sterically hindered amino acids, the main coupling reaction is slower, allowing more time for the competing epimerization side reaction to occur.[1]

  • High Temperatures: Elevated temperatures accelerate the rate of both the desired coupling and the undesired epimerization.

Q4: How do additives like Oxyma and HOAt work to suppress epimerization?

A4: Additives such as ethyl (hydroxyimino)cyanoacetate (Oxyma) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents like DIC.[8][9] They function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea formed with DIC) before it can cyclize to the oxazolone. This interception forms a more stable, yet still highly reactive, active ester (e.g., an Oxyma-ester or HOAt-ester). These active esters are less prone to cyclization but are readily aminolyzed by the N-terminal amine of the peptide chain, favoring the desired peptide bond formation over the epimerization pathway.[4][10] Oxyma and HOAt are generally considered more effective than the traditional additive, 1-hydroxybenzotriazole (HOBt).[8]

Troubleshooting Guide: Common Epimerization Issues

This section addresses specific issues that researchers may encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: High Levels of Epimeric Impurity Detected in Final Peptide Product
  • Symptom: HPLC or LC-MS analysis shows a significant peak with the same mass as the desired peptide but a different retention time, which is confirmed to be a diastereomer.

  • Potential Causes & Solutions:

Potential Cause Recommended Action Scientific Rationale
Over-activation / Prolonged Exposure Reduce the pre-activation time of the amino acid before adding it to the resin. Ensure the coupling reaction is monitored and stopped once complete.Minimizes the time the highly reactive species exists, reducing the window for oxazolone formation and proton abstraction.[10]
Inappropriate Base Replace a strong, non-hindered base like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8]A less aggressive base is less likely to abstract the α-proton from the oxazolone intermediate, thus slowing the rate of epimerization.[8]
Suboptimal Coupling Reagent/Additive Combination Switch to a carbodiimide-based coupling method with a high-performance additive. The combination of Diisopropylcarbodiimide (DIC) with Oxyma is highly recommended for sensitive couplings.[9]This combination forms a reactive ester that is less prone to epimerization than intermediates formed with many uronium/aminium reagents in the presence of strong bases.[4][9]
High Reaction Temperature Perform the coupling reaction at a lower temperature, for example, by starting at 0 °C and allowing the reaction to slowly warm to room temperature.Lowering the temperature decreases the rate of all reactions, but often has a more pronounced effect on the rate of the epimerization side reaction.
Issue 2: Coupling to a C-terminal Cysteine or Histidine Results in Significant Epimerization
  • Symptom: Epimerization is particularly high when adding an amino acid to a peptide chain ending in a sensitive residue like Cys or His.

  • Potential Causes & Solutions:

Potential Cause Recommended Action Scientific Rationale
Inherent Susceptibility of the Amino Acid Cysteine and Histidine are known to be particularly prone to epimerization.[9]The electronic properties of the side chains of these amino acids can influence the acidity of the α-proton in the oxazolone intermediate.
Standard Protocol Insufficient Employ a specialized low-epimerization protocol. A combination of DIC/Oxyma in a less polar solvent mixture (e.g., DCM/DMF) can be effective.[9]DIC/Oxyma is one of the mildest and most efficient systems for suppressing racemization with these sensitive residues.[9]
Fragment Condensation Strategy If performing a segment-based synthesis, ensure the C-terminal residue of the activated peptide fragment is Glycine or Proline.Glycine is achiral and cannot epimerize. Proline is a secondary amine and is resistant to forming an oxazolone intermediate.

Visualizing the Mechanisms

Mechanism of Oxazolone-Mediated Epimerization

epimerization_mechanism cluster_activation Activation cluster_cyclization Oxazolone Formation cluster_epimerization Epimerization cluster_coupling Peptide Coupling N_Acyl_AA N-Acyl Amino Acid (L-config) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Acyl_AA->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone_L 5(4H)-Oxazolone (L-config) Activated_Intermediate->Oxazolone_L Intramolecular Cyclization Enolate Planar, Achiral Enolate Intermediate Oxazolone_L->Enolate + Base - H⁺ Peptide_L Desired Peptide (L) Oxazolone_L->Peptide_L + H₂N-Peptide Oxazolone_D 5(4H)-Oxazolone (D-config) Enolate->Oxazolone_D + H⁺ Peptide_D Epimerized Peptide (D) Oxazolone_D->Peptide_D + H₂N-Peptide suppression_mechanism cluster_pathways Competing Pathways N_Acyl_AA N-Acyl Amino Acid Activated_Intermediate Highly Reactive O-Acylisourea N_Acyl_AA->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_Intermediate Oxazolone 5(4H)-Oxazolone (Leads to Epimerization) Activated_Intermediate->Oxazolone Undesired Pathway (No Additive) Additive_Ester Additive Active Ester (e.g., Oxyma-Ester) Activated_Intermediate->Additive_Ester Desired Pathway (+ Oxyma/HOAt) Desired_Peptide Desired Peptide (No Epimerization) Additive_Ester->Desired_Peptide + H₂N-Peptide (Fast Reaction)

Caption: Role of additives in intercepting reactive intermediates.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of a Sensitive Amino Acid using DIC/Oxyma

This protocol is recommended for coupling amino acids that are highly susceptible to epimerization, such as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, during solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF solvent from the reaction vessel.

  • Coupling Solution Preparation:

    • In a separate, dry glass vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma (ethyl (hydroxyimino)cyanoacetate, 3 equivalents) in a minimal amount of DMF.

    • Gently swirl the vial until all solids are dissolved.

    • Add Diisopropylcarbodiimide (DIC, 3 equivalents) to the amino acid/Oxyma solution.

    • Crucially, do not pre-activate for an extended period. Proceed immediately to the next step.

  • Coupling Reaction:

    • Add the freshly prepared coupling solution to the swelled resin.

    • Rinse the vial with a small amount of DMF and add it to the reaction vessel to ensure complete transfer.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be initiated at 0°C for extremely sensitive couplings.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 minute), followed by Dichloromethane (DCM) (3 x 1 minute), and finally DMF again (3 x 1 minute) to prepare for the next deprotection step.

References

  • Shafiee, M., Ghasem-ali, S., & Mohammadi, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • BenchChem. (2025). Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics. BenchChem Technical Support.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Kajihara, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5396. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • Jad, Y. E., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1059-1074.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • BenchChem. (n.d.). preventing epimerization during Zelkovamycin analogue synthesis. BenchChem Technical Support.
  • Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(4), 1542-1554. [Link]

  • Hirano, R. (2016). Epimerization of Peptide.
  • Miyazawa, T., & Yamada, T. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]

  • INNO PHARMCHEM. (n.d.). Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News.
  • Shafiee, M., Ghasem-ali, S., & Mohammadi, F. (2023). Epimerisation in Peptide Synthesis. PubMed Central, 28(24), 8017. [Link]

  • Bachem. (n.d.). Avoiding epimerization in peptide synthesis. Bachem Webinar Series.
  • Al-Masoudi, N. A. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Chemistry & Biology Interface, 11(4), 1-20.
  • ResearchGate. (2023). Epimerisation in Peptide Synthesis.
  • OUCI. (2023). Epimerisation in Peptide Synthesis.
  • Zaretsky, S. (2021). What are good peptide coupling reagents when epimerization is not a concern?
  • Fields, G. B. (2004). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 289, 17-40.
  • Zare, R. N., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2317356121. [Link]

  • BenchChem. (2025). Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics. BenchChem Technical Support.
  • Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(4), 1542-1554. [Link]

  • OUCI. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.
  • Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)
  • Pentelute, B. L., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Albericio, F., & Kruger, H. G. (2012). Naturally Occurring Oxazole-Containing Peptides. Molecules, 17(11), 12695-12732.

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Stability of 4,5-Dimethyl-1,3-oxazol-2(3H)-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: Welcome to the technical support guide for 4,5-Dimethyl-1,3-oxazol-2(3H)-one. This versatile heterocyclic compound is a valuable building block in pharmaceutical and materials science. However, its utility is matched by its sensitivity, particularly to pH. Understanding the stability of the oxazolone ring is not just an academic exercise; it is critical for ensuring the reproducibility, yield, and purity of your experimental outcomes. This guide is designed to provide you with the mechanistic insights and practical, field-tested protocols to navigate the challenges of working with this molecule, turning potential experimental pitfalls into predictable and controllable variables.

Core Stability Profile

This compound is a cyclic carbamate. The stability of this functional group is highly dependent on the pH of the surrounding medium. While five- and six-membered cyclic carbamates are generally considered quite stable, they are not inert and can undergo hydrolytic ring-opening. The rate and mechanism of this degradation are dictated by the presence of acidic or basic catalysts.

Mechanistic Deep Dive: Why Degradation Occurs

To effectively troubleshoot, it is essential to understand the chemical mechanisms driving the degradation of the oxazolone ring.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound.

Validated Experimental Protocol

Trustworthy data comes from well-designed, self-validating experiments. The following protocol provides a robust method for assessing the stability of this compound under specific pH conditions using HPLC, a common analytical technique.

References

  • Tomić, S. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Farm. 2017;67(4):175-202. Available from: [Link]
  • Chai, D. I., Hoffmeister, L., & Lautens, M. Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Letters. 2011;13(1):106-109. Available from: [Link]
  • Organic Chemistry Portal. Synthesis of 2-oxazolones. Available from: [Link]
  • Talele, T. T. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2016;59(19):8712-8756. Available from: [Link]
  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]
  • Talele, T. T. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. 2016. Available from: [Link]
  • Gaikwad, N. D., et al. METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):462-479. Available from: [Link]
  • Gajda, T. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. 2024;29(10):2284. Available from: [Link]
  • Velden, J. L. M., et al. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer Chemistry. 2018;9(24):3392-3400. Available from: [Link]
  • Hegarty, A. F., & Frost, L. N. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. 1973;(12):1719-1728. Available from: [Link]
  • Moreno, A., et al. Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. 2022. Available from: [Link]
  • Sharma, S., et al. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Mini-Reviews in Medicinal Chemistry. 2021;21(19):2939-2962. Available from: [Link]
  • Adam, M., Wagner, G. Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters. ResearchGate. 2020. Available from: [Link]
  • Carty, R. P., & Kirsch, J. F. Oxazolinone intermediates in the hydrolysis of activated N-acylamino acid esters. The relevance of oxazolinones to the mechanism of action of serine proteinases. Biochemistry. 1972;11(20):3734-3740. Available from: [Link]
  • Sayed, G. H., et al. Aminolysis and hydrolysis of chromonyl oxazolones and some condensation reactions of 2-methylchromone leading to novel chromones. Acta Chimica Academiae Scientiarum Hungaricae. 1981;107(2):167-178. Available from: [Link]
  • Ahmad, I., et al. Analytical Techniques for the Assessment of Drug Stability. ResearchGate. 2021. Available from: [Link]
  • Vallejo, D. D., et al. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. 2023;41(6):248-252. Available from: [Link]
  • Krska, R., et al. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Toxins. 2008;1(1):2-26. Available from: [Link]
  • Fisk, J. S., Mosey, R. A., & Tepe, J. J. The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. 2007;36(9):1432-1440. Available from: [Link]
  • Shaik, A. B., et al. Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray Solution. ResearchGate. 2024. Available from: [Link]

Technical Support Center: Optimizing the Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,5-dimethyl-1,3-oxazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the challenges of this specific synthesis.

Introduction to the Synthesis

The synthesis of this compound, a valuable heterocyclic scaffold, is most commonly approached through the cyclocondensation of acetoin (3-hydroxy-2-butanone) with a suitable carbonyl source, such as urea. This reaction, while conceptually straightforward, is subject to several variables that can significantly impact the yield and purity of the final product. Understanding the underlying mechanism and potential pitfalls is crucial for successful and reproducible synthesis.

The core of this transformation is an acid-catalyzed reaction that involves the nucleophilic attack of the urea nitrogen on the carbonyl carbon of acetoin, followed by an intramolecular cyclization and dehydration to form the stable oxazolone ring. The efficiency of this process is highly dependent on factors such as the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the underlying mechanism for the reaction between acetoin and urea?

A1: The reaction proceeds via an acid-catalyzed cyclocondensation. The reaction is initiated by the protonation of the carbonyl oxygen of acetoin, which increases its electrophilicity. One of the amino groups of urea then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization where the hydroxyl group of acetoin attacks the carbonyl carbon of the urea moiety (or a related intermediate), leading to a cyclic intermediate. The final step involves the elimination of water (dehydration) to form the stable this compound ring.

Q2: What are the most critical parameters to control for a high-yield synthesis?

A2: The most critical parameters are:

  • Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration. However, excessive temperatures can lead to decomposition of the product and the formation of side products.

  • Catalyst: An acid catalyst is typically necessary to activate the carbonyl group of acetoin. The choice and concentration of the catalyst are crucial for optimizing the reaction rate and minimizing side reactions.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The polarity of the solvent can also influence the reaction pathway.

  • Purity of Reactants: The purity of both acetoin and urea is paramount. Impurities can lead to the formation of byproducts that are difficult to separate from the desired product.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions can include:

  • Self-condensation of acetoin: Under acidic conditions, acetoin can undergo self-condensation to form dimers or other oligomers.

  • Decomposition of urea: At elevated temperatures, urea can decompose to form ammonia and isocyanic acid, which can lead to the formation of various byproducts.[1]

  • Incomplete cyclization: The reaction may stall at an intermediate stage, resulting in a low yield of the final product.

Q4: How can I effectively purify the final product?

A4: Purification can often be achieved through recrystallization or column chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[2]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is a standard technique. A careful selection of the eluent system is necessary to achieve good separation from any unreacted starting materials or byproducts.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Ineffective catalysis- Reaction temperature too low- Impure starting materials- Insufficient reaction time- Screen different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid).- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Ensure the purity of acetoin and urea using techniques like NMR or melting point analysis.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of Multiple Products (Side Reactions) - Reaction temperature too high- Incorrect stoichiometry of reactants- Unsuitable catalyst or solvent- Lower the reaction temperature to minimize the formation of thermal decomposition products.- Optimize the molar ratio of acetoin to urea.- Experiment with different catalysts and solvents to find conditions that favor the desired reaction pathway.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent- Similar polarity of product and byproducts- After the reaction, try to precipitate the product by adding a non-polar solvent.- For column chromatography, screen a wide range of eluent systems with varying polarities to find the optimal conditions for separation.
Product Decomposition During Workup - Presence of strong acid or base during workup- High temperatures during solvent removal- Neutralize the reaction mixture before extraction.- Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent.

Detailed Experimental Protocol (Generalized)

Materials:

  • Acetoin (3-hydroxy-2-butanone)

  • Urea

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)

  • Solvent (e.g., toluene, xylene, or a high-boiling point ether)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add acetoin (1.0 eq) and urea (1.1 - 1.5 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent to the flask to create a stirrable mixture. Add the acid catalyst (e.g., 0.05 - 0.1 eq of p-toluenesulfonic acid monohydrate).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will need to be determined experimentally. If using a Dean-Stark apparatus with a suitable solvent like toluene, the progress of the reaction can be monitored by the collection of water.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Neutralization and Extraction: If an acid catalyst was used, neutralize the mixture with a mild base (e.g., a saturated solution of sodium bicarbonate). Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and will require optimization for your specific laboratory conditions and desired scale.

Visualizing the Workflow

To better understand the key stages of the synthesis, the following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Acetoin, Urea, Catalyst, and Solvent heating Heat to 80-120°C reagents->heating Initiate Reaction monitoring Monitor by TLC/GC-MS heating->monitoring Maintain Temp. cooling Cool to Room Temp. monitoring->cooling Reaction Complete neutralization Neutralize & Extract cooling->neutralization purification Recrystallize or Column Chromatography neutralization->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

The following diagram illustrates the logical relationship in troubleshooting low yield issues.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Ineffective Catalysis problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Impure Reactants problem->cause3 cause4 Short Reaction Time problem->cause4 solution1 Screen Catalysts cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Verify Purity cause3->solution3 solution4 Extend Reaction Time cause4->solution4

Caption: A troubleshooting flowchart for addressing low product yield.

References

  • Urea - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1,3-oxazol-2(3H)-one. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure or Low Yield

Question 1: I am attempting an N-acylation of a primary/secondary amine with this compound, but I am observing very low to no product formation. What are the likely causes?

Low yields in N-acylation reactions using this compound can often be traced back to a few critical factors. Let's break down the possibilities:

  • Insufficient Nucleophilicity of the Amine: The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the oxazolone. If your amine is sterically hindered or has electron-withdrawing groups nearby, its nucleophilicity will be significantly reduced, slowing down or preventing the reaction.

  • Inadequate Reaction Conditions: Temperature and reaction time are crucial. These reactions may require heating to overcome the activation energy barrier. Ensure you are monitoring the reaction over a sufficient time course, as some reactions can be sluggish.

  • Moisture Contamination: this compound is susceptible to hydrolysis. Any water present in your reaction flask, solvent, or amine starting material can consume the oxazolone, leading to reduced yield. It is imperative to use anhydrous solvents and properly dried glassware.[1]

  • Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of your reactants. A slight excess of the amine may be beneficial in some cases, but a large excess can complicate purification.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_amine Assess Amine Reactivity (Steric/Electronic Effects) start->check_amine check_conditions Verify Anhydrous Conditions (Dry Solvents/Glassware) check_amine->check_conditions If amine is suitable optimize_temp Optimize Reaction Temperature (e.g., stepwise increase from RT to reflux) check_conditions->optimize_temp If conditions are dry optimize_time Extend Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time check_reagents Confirm Reagent Purity & Stoichiometry optimize_time->check_reagents outcome Improved Yield check_reagents->outcome

Caption: A stepwise workflow for troubleshooting low yields.

Question 2: My reaction is not going to completion, and I see unreacted starting material even after prolonged reaction times. What should I do?

Incomplete conversion is a common issue. Here are some steps to take:

  • Increase Temperature: If the reaction is being run at room temperature, consider gently heating it. A modest increase in temperature can often provide the necessary energy to push the reaction to completion.

  • Consider a Catalyst: While not always necessary, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can activate the amine, increasing its nucleophilicity. In some cases, a Lewis acid might be employed, but care must be taken to avoid side reactions.

  • Re-evaluate Your Solvent: The choice of solvent can influence reaction rates. A more polar aprotic solvent like DMF or acetonitrile might be beneficial compared to less polar options like dichloromethane or THF, depending on the solubility of your substrates.

Category 2: Side Reactions and Impurity Formation

Question 3: I am observing a significant byproduct in my reaction mixture. What could it be?

The most common byproduct when working with this compound is the hydrolysis product, which results from the reaction of the oxazolone with water. This will open the ring to form a carbamic acid, which is unstable and can decompose.

Another possibility, especially if your amine substrate has other nucleophilic functional groups (e.g., hydroxyl, thiol), is competitive acylation at those sites.

Potential Side Reactions:

G oxazolone This compound product Desired N-Acyl Product oxazolone->product + Amine hydrolysis_product Ring-Opened Byproduct oxazolone->hydrolysis_product + Water amine R-NH2 water H2O (Contaminant)

Caption: Competing reaction pathways for the oxazolone.

To identify the byproduct, it is recommended to isolate it and characterize it by spectroscopic methods (NMR, MS, IR).

Question 4: How can I minimize the formation of byproducts?

Minimizing byproducts is key to achieving high purity and yield.

  • Ensure Anhydrous Conditions: As mentioned, this is the most critical step to prevent hydrolysis. Use freshly dried solvents, flame-dry your glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Protect Competing Nucleophiles: If your substrate contains other nucleophilic groups, consider protecting them before the acylation reaction. For example, a hydroxyl group can be protected as a silyl ether.

  • Control Reaction Temperature: Sometimes, side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can favor the formation of the desired product.

Category 3: Work-up and Purification

Question 5: I am having difficulty purifying my N-acylated product. What are some common challenges and solutions?

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

Problem Potential Cause Suggested Solution
Product is water-soluble The N-acylated product may have high polarity.Avoid aqueous work-ups if possible. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer. Consider reverse-phase chromatography.
Difficulty separating product from unreacted amine Similar polarities.If the amine is basic, an acidic wash (e.g., dilute HCl) can protonate the unreacted amine, making it water-soluble and easily removed. Neutralize the aqueous layer and extract to recover the amine if desired.
Product streaks on silica gel column Product may be too polar or interacting strongly with the silica.Try a different solvent system for your chromatography. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve peak shape. Consider using a different stationary phase, such as alumina or C18.[2]
Category 4: Stability and Storage

Question 6: How should I store this compound and its solutions?

Proper storage is crucial to maintain the integrity of the reagent.

  • Solid Compound: Store the solid this compound in a tightly sealed container in a desiccator at room temperature or in a refrigerator. Protect it from moisture and light.

  • Solutions: It is generally not recommended to store solutions of this compound for extended periods due to the risk of hydrolysis.[3] If you must store a solution, use an anhydrous solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C).[3] Before use, it is advisable to re-evaluate the purity of the solution if it has been stored for a significant amount of time.

Protocol for a Time-Course Stability Study:

If you suspect the stability of your this compound stock solution is causing inconsistent results, a time-course stability study can be performed.

G prep_stock Prepare Stock Solution in Anhydrous Solvent time_0 Analyze at Time 0 (HPLC-MS) prep_stock->time_0 aliquot Aliquot and Store at -20°C prep_stock->aliquot time_x Analyze Aliquots at Various Time Points (e.g., 24h, 1 week, 1 month) aliquot->time_x compare Compare Purity Data to Time 0 time_x->compare

Caption: Experimental workflow for a time-course stability study.[3]

References

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2025). ResearchGate. [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). Semantic Scholar. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (n.d.). Royal Society of Chemistry. [Link]

  • 4,5-dimethyl-2-propyl oxazole, 53833-32-2. (n.d.). The Good Scents Company. [Link]

  • 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one. (n.d.). National Institutes of Health. [Link]

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Technical Support Center: Catalyst Selection for 4,5-Dimethyl-1,3-oxazol-2(3H)-one Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4,5-Dimethyl-1,3-oxazol-2(3H)-one in their synthetic workflows. The selection of an appropriate catalyst is paramount for the success of these reactions, directly influencing yield, selectivity, and the stereochemical integrity of your products. This document provides in-depth, experience-driven answers to common challenges, structured in a question-and-answer format to directly address issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of this compound and the critical nature of catalyst selection.

Q1: What are the primary synthetic applications of this compound and related oxazolidinones?

This compound belongs to the oxazolidinone class of compounds, which are highly valuable in organic synthesis. Their primary applications include:

  • Chiral Auxiliaries: N-acylated oxazolidinones are extensively used in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions.[1][2] The oxazolidinone scaffold directs the approach of incoming reagents, leading to high diastereoselectivity.

  • Building Blocks for Pharmaceuticals: The oxazolidinone core is a privileged structure found in numerous bioactive molecules and FDA-approved drugs.[2][3] Consequently, reactions involving this scaffold are crucial in medicinal chemistry and drug discovery.[4][5]

  • Acylation Reactions: These compounds can be N-acylated to form stable, activated amide derivatives, which are key intermediates in various synthetic pathways.[1][2]

Q2: Why is catalyst selection so critical for reactions mediated by this oxazolone?

Catalyst selection is arguably the most critical variable. An optimal catalyst will not only accelerate the reaction but will also dictate its outcome. The key considerations are:

  • Reaction Rate and Yield: The primary function of a catalyst is to lower the activation energy, increasing the reaction rate and, ideally, the overall yield.

  • Chemoselectivity: In complex molecules with multiple reactive sites, the catalyst can direct the reaction to the desired functional group, preventing unwanted side reactions.

  • Stereochemical Integrity: For chiral oxazolones, preventing racemization is crucial. The formation of a planar oxazolone intermediate is a common pathway for the loss of stereochemistry.[6][7] The choice of catalyst, base, and additives can suppress the formation or reactivity of this intermediate, preserving the desired stereocenter.[7]

Q3: What are the common classes of catalysts used for the N-acylation of oxazolones?

The N-acylation of this compound can be achieved using several classes of catalysts, depending on the acylating agent and desired reaction conditions.

  • Traditional Basic Conditions: Historically, reactions were performed using stoichiometric amounts of strong bases like trialkylamines or pyridine with highly reactive acylating agents like acid chlorides or anhydrides.[1][2]

  • Solid Acid Catalysts: Heteropolyacids (HPAs), such as Wells-Dawson type H₆[P₂W₁₈O₆₂], offer a green and reusable alternative.[1] These catalysts are effective for acylations using acid anhydrides under solvent-free conditions, simplifying work-up and reducing waste.[1]

  • Oxidative N-Heterocyclic Carbene (NHC) Catalysis: This modern approach allows for the use of readily available aldehydes as acylating agents.[2] The reaction proceeds under mild, aerobic conditions, using an NHC precursor, a base (e.g., DBU), and an oxidant (air), often with electron transfer mediators.[2]

Q4: How does the choice of acylating agent influence catalyst selection?

The reactivity of the acylating agent is directly linked to the required activation.

  • Acid Chlorides/Anhydrides: These are highly electrophilic and often only require a base to scavenge the acid byproduct (e.g., HCl).[1][2] However, for less reactive systems, a Lewis acid catalyst may be employed.

  • Carboxylic Acids: Direct use of carboxylic acids requires an activation step. This is the foundation of peptide coupling, where reagents like carbodiimides (e.g., DIC, EDC) are used to form a highly reactive O-acylisourea intermediate.[7][8] Additives like HOBt or Oxyma are crucial here to act as activated ester intermediates and suppress racemization.[7][8]

  • Aldehydes: As mentioned, aldehydes can be used as acylating agents via oxidative NHC catalysis.[2] This pathway avoids the pre-formation of activated carboxylic acid derivatives.

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: Low or No Product Yield

Your reaction shows a high amount of unreacted starting material or a complex mixture of minor products.

Possible Cause Diagnostic Check Recommended Solution(s)
A. Ineffective Catalyst Activation Was a solid catalyst used? Is the acylating agent a carboxylic acid?For solid acids, ensure the catalyst is dry and has not been poisoned. For carboxylic acid couplings, ensure your coupling reagent (e.g., HATU, DIC) is fresh and was not prematurely hydrolyzed. Consider a pre-activation step where the carboxylic acid and coupling reagent are stirred together before adding the oxazolone.[7]
B. Insufficiently Reactive Conditions Is the reaction sluggish at room temperature? Are the coupling partners sterically hindered?Gently increase the reaction temperature (e.g., from 0°C to RT, or RT to 40-50°C), monitoring for side product formation. Switch to a more powerful catalyst system. For example, if a solid acid with an anhydride is failing, consider converting the corresponding acid to an acid chloride. If a carbodiimide coupling is slow, switch to a uronium/aminium salt like HATU, which is highly effective for hindered couplings.[7]
C. Catalyst Inhibition or Degradation Does your starting material contain impurities (e.g., water, other nucleophiles)?Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates and deactivate catalysts. Purge the reaction vessel with an inert gas like nitrogen or argon.[9] If impurities are suspected, purify the starting materials before use.
D. Poor Solubility Are all reaction components fully dissolved in the chosen solvent?Switch to a more polar solvent system (e.g., from DCM to DMF) or use a co-solvent mixture to ensure homogeneity. In some cases, increasing the reaction concentration can improve the rate.[9]
Issue 2: Significant Racemization Detected

Chiral analysis (e.g., by chiral HPLC) of your N-acylated product shows a significant amount of the undesired enantiomer/diastereomer.

Possible Cause Diagnostic Check Recommended Solution(s)
A. Oxazolone Intermediate Formation Are you using a carbodiimide or another strong activating agent for a carboxylic acid?This is the most common mechanism for racemization.[7] The key is to trap the activated intermediate before it can cyclize. 1. Add a Racemization Suppressant: Always use additives like OxymaPure or HOAt with carbodiimide reagents. These form active esters that are less prone to cyclization than the O-acylisourea intermediate.[6][7] 2. Lower the Temperature: Perform the coupling at 0°C to slow down the rate of oxazolone formation.[6]
B. Strong or Excess Base Are you using a strong, non-hindered base like DIPEA or triethylamine?The α-proton of the oxazolone intermediate is acidic and can be removed by a base, leading to racemization.[7] 1. Switch to a Weaker Base: Use N-methylmorpholine (NMM). 2. Use a Hindered Base: 2,4,6-Collidine is an excellent choice as its steric bulk prevents it from acting as a nucleophile while still scavenging acid. 3. Use Precise Stoichiometry: Avoid using a large excess of base.
C. Prolonged Reaction Time Was the reaction left running for an extended period after completion?Increased exposure to basic conditions or elevated temperatures can exacerbate racemization. Monitor the reaction closely by TLC or LC-MS and work it up promptly upon completion.

Diagram 1: Simplified Mechanism of Base-Mediated Racemization This diagram illustrates how an activated chiral N-acyl oxazolidinone can lose its stereochemical information through the formation of a planar oxazolone (azlactone) intermediate.

G cluster_0 Racemization Pathway cluster_1 Mitigation Strategy A Chiral Activated N-Acyl Oxazolidinone B Planar Oxazolone Intermediate (Loss of Chirality) A->B Cyclization B->A Ring Opening (Attack from original face) C Racemic Mixture of N-Acyl Oxazolidinone B->C Ring Opening (Attack from opposite face) D Activated Intermediate (e.g., O-acylisourea) D->A E Add Suppressant (e.g., Oxyma, HOAt) F Stable Active Ester (Less prone to cyclization) D->F Forms E->F Interception G Desired Product (Stereochemistry Retained) F->G Aminolysis

Caption: Workflow showing racemization via a planar intermediate and its mitigation.

Section 3: Catalyst Selection Guide

The optimal choice of catalyst depends heavily on the nature of the acylating agent and the importance of maintaining stereochemical purity.

Table 1: Comparison of Common Catalyst Systems for N-Acylation
Catalyst/Reagent ClassExample(s)Acylating AgentKey AdvantagesPotential Issues & Considerations
Solid Acids Wells-Dawson HPA[1]Acid AnhydridesGreen, reusable, easy to handle, non-corrosive, simple work-up.[1]May have limited scope for sterically hindered or sensitive substrates. Requires higher temperatures.
Organocatalysts NHC Precursors + BaseAldehydesUses readily available aldehydes, mild aerobic conditions, sustainable.[2]Requires careful optimization of base, oxidant, and electron transfer mediators.[2]
Carbodiimides + Additives DIC/Oxyma, EDC/HOAtCarboxylic AcidsWidely applicable, high efficiency, well-understood mechanism.[7]High risk of racemization without additives[6][7], formation of N-acylurea byproduct.[8]
Onium Salts HATU, HBTU, COMUCarboxylic AcidsVery high reactivity, low racemization, effective for hindered couplings.[6][8]More expensive, reagents themselves can be sensitive to moisture. HBTU/HATU can cause guanidinylation of the primary amine.
Traditional Bases Pyridine, TriethylamineAcid ChloridesSimple, inexpensive, effective for highly reactive acylating agents.Stoichiometric amounts of base required, can be difficult to remove during work-up, harsh conditions may not be suitable for complex molecules.[1]

Diagram 2: Decision Workflow for Catalyst Selection This flowchart provides a logical path for selecting an appropriate catalyst system based on experimental priorities.

G start Start: Select Acylating Agent acyl_agent What is your acylating agent? start->acyl_agent aldehyde Aldehyde acyl_agent->aldehyde anhydride Acid Anhydride acyl_agent->anhydride acid Carboxylic Acid acyl_agent->acid nhc Use Oxidative NHC Catalysis aldehyde->nhc solid_acid Consider Solid Acid Catalyst (e.g., HPA) for green conditions anhydride->solid_acid chiral_check Is Stereochemical Integrity CRITICAL? acid->chiral_check low_rac Use Onium Salt (HATU, COMU) or Carbodiimide + Oxyma/HOAt. Couple at 0°C with hindered base. chiral_check->low_rac Yes less_critical Standard Carbodiimide + HOBt or Onium Salt (HBTU) at RT is likely sufficient. chiral_check->less_critical No

Caption: A decision tree to guide catalyst selection based on the acylating agent.

Section 4: Experimental Protocol Example

This protocol provides a general methodology for N-acylation using a reusable solid acid catalyst, highlighting a green chemistry approach.

Protocol 1: Green N-Acetylation of this compound using a Heteropolyacid (HPA) Catalyst

This protocol is adapted from the principles described for the acylation of oxazolidinones using Wells-Dawson heteropolyacids.[1]

Materials:

  • This compound (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Wells-Dawson Heteropolyacid (H₆[P₂W₁₈O₆₂]) (1-2 mol%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, acetic anhydride, and the HPA catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Filter the mixture to recover the solid HPA catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.[1] d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to quench excess anhydride, followed by brine (1x).

  • Purification: a. Dry the organic layer over anhydrous MgSO₄. b. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. c. If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References
  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

  • N-Acylation of Oxazolidinones. ChemistryViews. [Link]

  • The use of dioxazolones for the catalytic transfer of acyl nitrenes. HIMS - University of Amsterdam. [Link]

  • New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure. [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. ResearchGate. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. ResearchGate. [Link]

  • Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. ACS Catalysis. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Catalyst-free synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. ResearchGate. [Link]

  • Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate. ResearchGate. [Link]

  • Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis. Semantic Scholar. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. ResearchGate. [Link]

  • The Diverse Chemistry of Oxazol-5-(4H)-ones. ResearchGate. [Link]

  • The diverse chemistry of oxazol-5-(4H)-ones. Semantic Scholar. [Link]

  • Reaction of 2-aryl-4-dichloromethylidene-1,3-oxazol-5(4 H )-ones with 2-aminopyridine. ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. [Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethyl-1,3-oxazol-2(3H)-one. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in the synthesis and subsequent reactions of this versatile heterocyclic compound. Our goal is to empower researchers, scientists, and drug development professionals to navigate the complexities of their experiments with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a five-membered heterocyclic compound featuring an oxazole core with a ketone group. The structure contains several key reactive sites, making it a valuable intermediate in organic synthesis. The primary sites of reactivity are:

  • The N-H group (at position 3): This site is acidic and can be deprotonated to form an ambident nucleophile, which can then undergo reactions like alkylation or acylation.

  • The Carbonyl Group (at position 2): While part of a stable carbamate-like system, it can be involved in reactions under harsh conditions.

  • The Enamine-like Double Bond (C4-C5): This bond can participate in cycloaddition reactions, although the methyl substituents influence its reactivity compared to unsubstituted oxazolones.[1][2]

Q2: How does the choice of solvent fundamentally impact reactions involving this oxazolone?

The solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction outcomes. Its effects can be categorized based on several key properties:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve charge separation. For instance, SN2 reactions at the nitrogen atom are typically faster in polar aprotic solvents.[3]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., ethanol, water) have acidic protons and can form hydrogen bonds. They can solvate and stabilize both anions and cations. However, they can also deactivate strong nucleophiles by hydrogen bonding. Aprotic solvents (e.g., THF, DCM, DMF) lack acidic protons and are poor anion solvators, which can enhance the reactivity of nucleophiles.

  • Solubility: The solvent must, at a minimum, dissolve the reactants to a sufficient concentration for the reaction to proceed at a reasonable rate. Poor solubility is a common cause of slow or incomplete reactions.

  • Boiling Point: The solvent's boiling point dictates the accessible temperature range for a reaction, which directly affects the reaction kinetics.

Understanding these properties is crucial for rational solvent selection and for troubleshooting unexpected experimental results.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in the principles of physical organic chemistry and extensive laboratory experience.

Issue 1: My N-alkylation reaction with an alkyl halide is extremely slow and gives a low yield.

Possible Cause: Your choice of solvent is likely hindering the nucleophilicity of the deprotonated oxazolone. This is a classic SN2-type reaction, which is highly sensitive to solvent effects.

Troubleshooting Steps:

  • Assess Your Current Solvent: If you are using a protic solvent like ethanol or methanol, the solvent molecules are likely forming a hydrogen-bond "cage" around your oxazolone anion, stabilizing it and reducing its reactivity. Similarly, nonpolar solvents like toluene or hexane will not effectively solvate the ionic intermediates, leading to slow reaction rates.

  • Switch to a Polar Aprotic Solvent: The gold standard for this type of reaction is a polar aprotic solvent. We recommend trying:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN) These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) but do not strongly solvate the nucleophilic nitrogen, leaving it "naked" and highly reactive. This dramatically accelerates the rate of alkylation.

  • Ensure Anhydrous Conditions: Water is a protic molecule that can interfere with the reaction. Ensure your solvent and glassware are dry. The presence of water can also lead to hydrolysis of the oxazolone ring under certain conditions.[5]

  • Consider the Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation of the N-H group. The choice of base can also be solvent-dependent. NaH is commonly used in THF or DMF.

G cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) p_anion Oxazolone Anion p_solvent1 EtOH p_anion->p_solvent1 H-Bond p_solvent2 EtOH p_anion->p_solvent2 H-Bond p_solvent3 EtOH p_anion->p_solvent3 H-Bond p_solvent4 EtOH p_anion->p_solvent4 H-Bond p_label Result: Solvated & Stabilized (Low Reactivity) a_anion Oxazolone Anion a_label Result: 'Naked' & Highly Reactive (High Reactivity) caption Solvent effect on nucleophile reactivity.

Issue 2: I am observing an unexpected byproduct that seems to result from ring-opening. Why is this happening?

Possible Cause: The stability of the oxazolone ring can be compromised by certain nucleophiles, and the solvent can mediate this process. Ring-opening via hydrolysis or reaction with other nucleophiles is a potential degradation pathway.[5]

Troubleshooting Steps:

  • Identify the Nucleophile: Is there water in your reaction mixture? Are you using a nucleophilic base like sodium hydroxide or an amine-based base at elevated temperatures? These can attack the carbonyl group, leading to ring cleavage.

  • Solvent Choice and Purity:

    • Check for Water: Ensure you are using anhydrous solvents, especially if heating the reaction. Some solvents like DMSO are hygroscopic and should be handled accordingly.

    • Avoid Protic Solvents with Strong Bases: Using a strong base in a protic solvent (like NaOH in ethanol) generates ethoxide, a potent nucleophile that can also initiate ring-opening.

  • Analytical Monitoring: Use techniques like LC/MS or TLC to monitor the reaction progress.[6][7] This will help you identify when the byproduct starts to form. If it appears after prolonged reaction times or at higher temperatures, you may need to optimize these conditions.

  • Workflow for Minimizing Byproducts:

G start Byproduct Observed (Ring-Opening) check_h2o Step 1: Analyze Reaction Is water present? start->check_h2o check_base Step 2: Evaluate Base Is it nucleophilic (e.g., NaOH)? check_h2o->check_base No sol_dry Action: Use Anhydrous Solvent & Inert Atmosphere check_h2o->sol_dry Yes check_solvent Step 3: Evaluate Solvent Is it protic (e.g., EtOH)? check_base->check_solvent No sol_base Action: Switch to Non-Nucleophilic Base (e.g., NaH, K₂CO₃) check_base->sol_base Yes sol_solvent Action: Switch to Aprotic Solvent (e.g., THF, Toluene) check_solvent->sol_solvent Yes end Optimized Reaction: Minimized Byproduct Formation check_solvent->end No/Resolved sol_dry->check_base sol_base->check_solvent sol_solvent->end

Issue 3: My reaction involves a charged intermediate, but the rate is still slow in a polar solvent.

Possible Cause: Not all polar solvents are equal. The specific interactions between the solvent and the transition state are critical. You may be observing a situation where the solvent stabilizes the reactants more than it stabilizes the transition state, thus increasing the activation energy.

Troubleshooting Steps:

  • Analyze the Mechanism: Consider the charge distribution in your transition state versus your reactants.

    • If the transition state is more polar or has more charge separation than the reactants, increasing solvent polarity should increase the rate.

    • If the transition state is less polar than the reactants, increasing solvent polarity could decrease the rate.

  • Create a Solvent Screen: A systematic solvent screen is the most effective way to address this. Choose a range of solvents with varying properties.

SolventTypeDielectric Constant (ε)Expected Impact on a Hypothetical Reaction with a Polar Transition State
n-HexaneNonpolar1.9Very Slow
TolueneNonpolar2.4Very Slow
Dichloromethane (DCM)Polar Aprotic9.1Moderate Speed
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate Speed
Acetonitrile (ACN)Polar Aprotic37.5Fast
Dimethylformamide (DMF)Polar Aprotic38.3Very Fast
Ethanol (EtOH)Polar Protic24.5Varies (depends on nucleophile)
WaterPolar Protic80.1Varies (depends on nucleophile)
  • Interpret the Results: Analyzing the trend from your solvent screen will provide valuable mechanistic insight. If a reaction is faster in DCM than in hexane, it suggests a polar transition state. If it is significantly faster in DMF than in DCM, it points to a mechanism involving charge separation that benefits from a high dielectric constant.[8][9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol provides a robust starting point for the N-alkylation of the title compound, with critical notes on solvent handling.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution (Critical Step): Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until the solid is completely dissolved. Note: DMF is hygroscopic. Use a freshly opened bottle or a properly stored anhydrous grade.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes. You should observe gas evolution (H₂).

  • Alkylation: Dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the alkyl halide solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC/MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dilute it in a vial with a volatile solvent like ethyl acetate or DCM.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting material.

  • Elution: Develop the plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The ideal solvent system should give the starting material an Rf of ~0.5 and the product a different Rf.

  • Visualization: Visualize the plate under UV light (254 nm) and/or by staining (e.g., with iodine or potassium permanganate).[10] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

References

  • BenchChem. (n.d.). Technical Support Center: Oxazolone Hypersensitivity Studies.
  • ProQuest. (n.d.). Investigating the photochemical reaction of an oxazolone derivative under continuous-flow conditions: from analytical monitoring to implementation in an advanced UVC-LED-driven microreactor.
  • PubMed. (2017). Experimental and theoretical studies of the influence of solvent polarity on the spectral properties of two push-pull oxazol-5-(4H)-one compounds.
  • ScienceDirect. (n.d.). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols.
  • BenchChem. (n.d.). Confirming the Structure of 5(4H)-Oxazolone Derivatives: A Comparative Guide to LC/MS Analysis.
  • ResearchGate. (2022). Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
  • National Institutes of Health (NIH). (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • ResearchGate. (n.d.). Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate.
  • MedchemExpress.com. (n.d.). Oxazolone | Colitis Inducer.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.
  • ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of oxazolone analogs.
  • BenchChem. (n.d.). Technical Support Center: Stability of 4-acetylbenzo[d]oxazol-2(3H)-one in DMSO.
  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
  • ResearchGate. (n.d.). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles.
  • ResearchGate. (n.d.). Chemical Transformations of 5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones. Synthesis of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones and 6,7-Dihydro-1H-indazol-4(5H)-ones with Isoxazole and.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • Aragen Life Sciences. (n.d.). Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • National Institutes of Health (NIH). (n.d.). Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms.
  • National Institutes of Health (NIH). (n.d.). Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4.
  • ResearchGate. (2025). Oxazolone Induced Inflammatory Bowel Disease (IBD) Model Protocol.
  • Journal of Functional Foods. (n.d.). Synergistic effect of κ-carrageenan on oxazolone-induced inflammation in BALB/c mice.
  • ResearchGate. (n.d.). Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure.
  • PubMed. (n.d.). Oxazolone and diclofenac-induced popliteal lymph node assay reactions are attenuated in mice orally pretreated with the respective compound.
  • ResearchGate. (n.d.). The Diverse Chemistry of Oxazol-5-(4H)-ones.
  • Semantic Scholar. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis.
  • Semantic Scholar. (1982). Solvent effects on chemical reactivity.
  • ResearchGate. (n.d.). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
  • virtualchemistry.org. (n.d.). 4-5-dimethyl-1-3-oxazole - GROMACS Molecule Database.

Sources

Technical Support Center: Characterization of Impurities in 4,5-Dimethyl-1,3-oxazol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may be encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction has resulted in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reactions, side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Optimization Strategies:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture. If starting materials are still present, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can also lead to degradation.

  • Suboptimal Reagents or Catalysts: The purity and activity of your starting materials and any catalysts used are paramount. For instance, in syntheses involving cyclization reactions, the efficiency of the dehydrating agent or catalyst is critical.[1] Ensure that all reagents are of high purity and stored under appropriate conditions to prevent degradation.

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields. Common side reactions in the synthesis of oxazolones can include polymerization, hydrolysis of the oxazolone ring, or reactions involving functional groups on the starting materials.[2] Careful control of reaction stoichiometry and temperature can help minimize these side reactions.

  • Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and the stability of the product. An inappropriate pH can lead to the hydrolysis of the oxazolone ring. It is important to maintain the optimal pH as dictated by the specific synthetic route.

  • Moisture Contamination: Many reagents used in heterocyclic synthesis are sensitive to moisture. Water can lead to hydrolysis of intermediates or the final product.[2] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve yields.

Workflow for Yield Optimization:

Caption: Workflow for troubleshooting low reaction yields.

Question 2: I've observed an unexpected peak in my HPLC chromatogram. How do I identify this impurity?

Answer:

The identification of unknown impurities is a critical step in ensuring the quality of your synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Systematic Impurity Identification:

  • Mass Spectrometry (MS): The first step is to obtain the mass-to-charge ratio (m/z) of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the unknown compound, which is a crucial piece of information for proposing potential structures.[2]

  • High-Resolution Mass Spectrometry (HRMS): To obtain the elemental composition of the impurity, HRMS is invaluable. By providing a highly accurate mass measurement, you can determine the molecular formula of the unknown peak.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can provide structural information about the impurity. By colliding the parent ion with an inert gas, a characteristic fragmentation pattern is generated, which can be pieced together to elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (typically through preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can provide detailed structural information, including connectivity and stereochemistry.

  • Comparison with Potential Byproducts: Based on the synthetic route, consider potential side reactions and the structures of possible byproducts. Compare the spectroscopic data of the unknown with that of known or predicted impurities.

Common Impurities in Oxazolone Synthesis:

Impurity TypePotential SourceIdentification Clues (MS & NMR)
Unreacted Starting Materials Incomplete reaction.Molecular weight and spectral data will match the starting materials.
Hydrolysis Product Presence of water in the reaction.[2]Increased molecular weight corresponding to the addition of a water molecule. Presence of a carboxylic acid and an alcohol/amine functional group in the NMR spectrum.
Polymeric Byproducts High reaction temperatures or concentrations.A series of peaks with repeating mass units in the mass spectrum. Broad, unresolved peaks in the NMR spectrum.
Isomeric Impurities Non-regioselective or non-stereoselective reactions.Same molecular weight as the desired product but different retention times in chromatography. Distinct NMR spectra.
Question 3: My final product is discolored. What could be the cause and how can I purify it?

Answer:

Discoloration in the final product often indicates the presence of minor, highly colored impurities. These can arise from several sources:

  • Degradation Products: The desired product or intermediates may be unstable under the reaction or workup conditions, leading to the formation of colored degradation products.

  • Catalyst Residues: Residual metal catalysts or their complexes can impart color to the final product.

  • Oxidation: Exposure to air during the reaction or purification can lead to the oxidation of certain functional groups, resulting in colored byproducts.

Purification Strategies for Removing Color:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. Choosing an appropriate solvent system is key to obtaining high-purity crystals.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can effectively adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel or alumina can be used to separate the desired product from colored impurities. A gradient elution may be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and characterization of this compound.

What are the most common synthetic routes for this compound?

There are several established methods for the synthesis of 2-oxazolones.[3] The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Some common approaches include:

  • Cyclization of β-hydroxy amides: This is a classic method involving the dehydration and cyclization of a β-hydroxy amide precursor.

  • From α-amino acids: Certain synthetic pathways utilize α-amino acids as starting materials, which undergo a series of transformations to form the oxazolone ring.[4]

  • Palladium-catalyzed coupling reactions: Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions to construct the oxazolone core.[3]

Which analytical techniques are most suitable for routine purity checks of this compound?

For routine quality control, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for assessing purity and quantifying impurities. A reversed-phase C18 column is often a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the main component and detecting the presence of any significant impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

How should I store this compound to ensure its stability?

To maintain the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[2] For solutions, especially in solvents like DMSO, it is best to prepare fresh solutions for use or store them at low temperatures (e.g., -20°C) in tightly sealed vials to prevent moisture absorption and degradation.[2]

Impurity Characterization Workflow:

Caption: A typical workflow for the characterization of an unknown impurity.

References

  • Cardona, F., Goti, A., & Brandi, A. (1998). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Tetrahedron: Asymmetry, 9(12), 2149-2158. [Link]

  • Bala, S., Saini, M., & Kamboj, S. (2011). Methods for synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1102-1118. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolones. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727–3732. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Al-Hazam, H. A., et al. (2019). Synthesis, Characterization and Insilco Study of New 1,3-Oxazolone-5-(4-Cl)-one and -Oxazolone-5-(4-NO2)-one Derivatives. IOP Conference Series: Materials Science and Engineering, 571, 012083. [Link]

  • Fatah, S. A., & Amhimmid, W. K. (2018). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. American Journal of Chemistry, 8(1), 7-17. [Link]

  • Fareed, M. F., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society, 78(3), 323-331. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 1-10. [Link]

  • Sharma, S., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 125-128. [Link]

  • Gendek, T., & Mlynarski, J. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 30(23), 1-20. [Link]

  • Akram, M. A. W., et al. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal for Pharmaceutical Research Scholars, 3(2), 775-779. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of oxazolones (2-7). [Link]

  • Akram, M. A. W., et al. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal for Pharmaceutical Research Scholars, 3(2-I), 775-779. [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry, 14(34), 8082-8085. [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. [Link]

  • ResearchGate. (n.d.). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. [Link]

  • Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. [Link]

  • Bejan, V., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes Containing a Phenyl-/4-Bromophenylsulfonylphenyl Moiety. Molecules, 28(12), 4834. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 4,5-Dimethyl-1,3-oxazol-2(3H)-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic comparison of 4,5-Dimethyl-1,3-oxazol-2(3H)-one and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the structural nuances that differentiate these compounds, supported by experimental data and detailed methodologies. Our objective is to elucidate the characteristic spectroscopic signatures that arise from subtle changes in the oxazolone core structure, thereby aiding in the unambiguous identification and characterization of these heterocyclic scaffolds.

Introduction to Oxazolones and Spectroscopic Characterization

The 1,3-oxazol-2(3H)-one moiety is a privileged heterocyclic structure found in a variety of pharmacologically active compounds. The substitution pattern on the oxazolone ring significantly influences its chemical properties and biological activity. A precise understanding of the structure-spectroscopic relationship is therefore paramount for quality control, metabolite identification, and the rational design of new chemical entities.

This guide focuses on this compound and compares its spectroscopic properties with key analogues: the parent 1,3-oxazol-2(3H)-one, and the mono-methylated derivatives, 4-Methyl-1,3-oxazol-2(3H)-one and 5-Methyl-1,3-oxazol-2(3H)-one. The comparative analysis will encompass Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures Under Investigation

The structural variations among the selected compounds provide a clear framework for understanding the impact of methyl substitution on the spectroscopic outputs.

graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

// Node definitions with images (placeholders) and labels node1 [label="this compound"; image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=279305&t=l"]; node2 [label="1,3-Oxazol-2(3H)-one"; image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=641323&t=l"]; node3 [label="4-Methyl-1,3-oxazol-2(3H)-one"; image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9855455&t=l"]; node4 [label="5-Methyl-1,3-oxazol-2(3H)-one"; image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=536661&t=l"]; // Using 5-Methyloxazolidine as a visual proxy

// Edges to create a circular layout node1 -- node2 -- node3 -- node4 -- node1 [style=invis]; }

Figure 1: Chemical structures of the oxazolone analogues under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Data for this compound
  • ¹H NMR: The spectrum is expected to be simple, showing two singlets for the two methyl groups. The methyl group at the C4 position will likely appear at a slightly different chemical shift than the methyl group at the C5 position due to the different electronic environments. A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum should display signals for the two methyl carbons, the two olefinic carbons (C4 and C5), and the carbonyl carbon (C2). The carbonyl carbon is expected to be the most downfield-shifted signal.

Comparative NMR Data of Oxazolone Analogues

The following table summarizes the available experimental NMR data for the parent oxazole and a related methylated analogue. This comparison highlights the influence of the methyl group on the chemical shifts.

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
1,3-Oxazole [1]¹H8.28 (H2), 7.94 (H5), 7.26 (H4)s, s, s
¹³C151.0 (C2), 143.5 (C5), 133.0 (C4)d, d, s
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one [2]¹H7.1-8.1 (aromatic-H), 2.4 (CH₃)m, s
¹³C167.1 (C=O), 163.7 (C=N), 134.3, 131.8, 129.1, 128.9, 121.9, 15.8 (CH₃)-

Table 1: Comparative ¹H and ¹³C NMR data for oxazole analogues.

Causality Behind Experimental Choices: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical as it can influence the chemical shift of labile protons like the N-H proton. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for the chemical shifts.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra involves careful sample preparation and instrument calibration.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified oxazolone derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • The NMR spectrometer (e.g., a 400 MHz instrument) should be properly shimmed to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width (e.g., 220 ppm). A larger number of scans is typically required to achieve a good signal-to-noise ratio.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample Weighing & Dissolution"]; B [label="Filtration into NMR Tube"]; C [label="Instrument Shimming"]; D [label="¹H NMR Acquisition"]; E [label="¹³C NMR Acquisition"]; F [label="Data Processing & Analysis"]; A -> B -> C -> D -> F; C -> E -> F; }

Figure 2: Standard workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted FTIR Data for this compound

Based on the structure, the following characteristic absorption bands are expected:

  • N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch: Bands corresponding to sp³ hybridized C-H bonds of the methyl groups around 2850-3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the cyclic carbonyl group, typically in the range of 1750-1780 cm⁻¹.

  • C=C Stretch: A band for the endocyclic double bond, expected around 1650-1680 cm⁻¹.

Comparative FTIR Data of Oxazolone Analogues

The table below presents experimental FTIR data for related oxazolone structures, illustrating the characteristic vibrational frequencies.

CompoundC=O Stretch (cm⁻¹)C=N/C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one ~1780~1650Aromatic C-H, C-H bend[3]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine -1646 (C=N)3409, 3328, 3255, 3211 (NH₂)[4]

Table 2: Comparative FTIR data for oxazolone analogues.

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, ATR) depends on the physical state of the sample. For solid samples, the KBr pellet method is often used to obtain high-resolution spectra, although Attenuated Total Reflectance (ATR) is a quicker alternative that requires minimal sample preparation.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid oxazolone sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Grind Sample with KBr"]; B [label="Press into Pellet"]; C [label="Acquire Background Spectrum"]; D [label="Acquire Sample Spectrum"]; E [label="Data Analysis"]; A -> B -> C -> D -> E; }

Figure 3: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data for this compound
  • Molecular Ion (M⁺): The molecular weight of C₅H₇NO₂ is 113.11 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 113.

  • Fragmentation Pattern: The fragmentation of the oxazole ring is complex. Common fragmentation pathways for oxazoles involve the loss of CO, HCN, and cleavage of the ring. For this compound, we can anticipate fragments corresponding to the loss of a methyl group ([M-15]⁺), loss of CO ([M-28]⁺), and other characteristic ring-opened fragments.

Comparative Mass Spectrometry Data of Oxazolone Analogues

The following table shows the mass spectrometry data for the parent oxazole, which provides insight into the fundamental fragmentation of the ring system.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
1,3-Oxazole 6968, 42, 41, 40[5]
5-Methyl-3-propionylbenzo[d]oxazol-2(3H)-one Not specified-

Table 3: Comparative mass spectrometry data for oxazole analogues.

Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds like the oxazolones discussed here. The choice of ionization method (e.g., Electron Ionization) influences the degree of fragmentation observed.

Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC column (e.g., a DB-5ms capillary column) separates the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds.

  • MS Detection:

    • As the compounds elute from the GC column, they enter the mass spectrometer.

    • In the ion source, the molecules are ionized (e.g., by electron impact at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

graph "GCMS_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample Dissolution"]; B [label="GC Injection & Separation"]; C [label="Ionization (e.g., EI)"]; D [label="Mass Analysis"]; E [label="Detection & Spectrum Generation"]; A -> B -> C -> D -> E; }

Figure 4: General workflow for GC-MS analysis.

Conclusion

This guide has provided a comparative overview of the key spectroscopic features of this compound and its analogues. While experimental data for the primary compound of interest is limited in the public domain, a detailed analysis of its predicted spectra in conjunction with experimental data from its analogues allows for a robust understanding of its expected spectroscopic signature. The provided protocols offer a framework for obtaining high-quality, reproducible spectroscopic data for the characterization of these and other related heterocyclic compounds. The structural insights gained from such comparative spectroscopic studies are invaluable for advancing research and development in medicinal chemistry and related fields.

References

  • Acta Chimica Slovenica, 2009 , 56(2), 362-368. [Link]

  • Mohammed A.J., et. al. Chemical Methodologies, 2022 , 6(12), 953-961. [Link]

  • PubChem. 4-Methyl-1,3-oxazolidin-2-one. [Link]

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  • Bongini, A., et al. J. Chem. Soc., Perkin Trans. 1, 1990 , 3095-3101. [Link]

  • The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Biological Activity of 4,5-Dimethyl-1,3-oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to engage with a wide array of biological targets, leading to a diverse pharmacological profile that includes anti-inflammatory, anticancer, and antimicrobial activities.[3][4] This guide focuses specifically on derivatives of the 4,5-Dimethyl-1,3-oxazol-2(3H)-one core structure, providing a comparative analysis of their biological activities supported by experimental data and protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and guide future investigations in this promising area of therapeutic discovery.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research points to oxazolone derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a highly sought-after therapeutic strategy as it mitigates inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

A study on novel oxazolone and imidazolone derivatives identified several compounds with good analgesic and anti-inflammatory activities, comparable to the reference drug celecoxib.[5][7] The most active compounds demonstrated favorable COX-2 selectivity and good gastric tolerability.[5][7] For instance, the p-methoxyphenyl derivative 4c was identified as the most potent anti-inflammatory agent in one study, with a COX-2 selectivity index superior to that of celecoxib.[5][6][7] This enhanced activity was attributed to an additional alkyl interaction with the side pocket (His75) of the COX-2 enzyme.[5][7]

In a separate study, 4-sulfonyloxy/alkoxy benzoxazolone derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. The most active compound, 2h , exhibited potent inhibition of NO, IL-1β, and IL-6 production with IC50 values of 17.67, 20.07, and 8.61 μM, respectively, effects that were comparable or superior to celecoxib. Further mechanistic studies revealed that compound 2h exerts its anti-inflammatory effect by regulating the ERK- and p38-mediated MAPK-NF-κB/iNOS signaling pathway.

Comparative Anti-inflammatory Data
CompoundTarget/AssayIC50 / % InhibitionReference Compound
Derivative 2h NO Production (RAW 264.7)17.67 µMCelecoxib
IL-1β Production20.07 µMCelecoxib
IL-6 Production8.61 µMCelecoxib
Derivative 4c In vivo EdemaBest anti-inflammatory activityCelecoxib
Signaling Pathway of Anti-inflammatory Action

The diagram below illustrates the inhibitory action of a representative oxazolone derivative on the MAPK-NF-κB/iNOS signaling pathway, a key mechanism in inflammation.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK (p38, ERK) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Phosphorylates & Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_protein iNOS Protein Nucleus->iNOS_protein Translation iNOS_gene iNOS Gene Transcription NO Nitric Oxide (NO) iNOS_protein->NO Produces Oxazolone Oxazolone Derivative (e.g., 2h) Oxazolone->MAPK Inhibits Oxazolone->NFkB Inhibits Nuclear Translocation NFkB_n NF-κB NFkB_n->iNOS_gene Induces

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by oxazolone derivatives.

Anticancer Activity: Diverse Mechanisms of Action

The oxazole ring is a privileged scaffold in anticancer drug discovery, with derivatives demonstrating efficacy against a wide range of cancer cell lines through multiple mechanisms.[1][2][8] These mechanisms include the inhibition of critical cellular targets like STAT3, tubulin, G-quadruplexes, and DNA topoisomerases.[1]

Newly synthesized oxazole derivatives have shown potent cytotoxic effects with IC50 values in the nanomolar range against various cancer cell lines.[1] For example, a series of 5(4H)-oxazolone-based sulfonamides displayed variable anti-tumor activities against different cancer lines, with compounds 9a, 9b, 9f, and 9k being particularly noteworthy.[9] Another study focused on p-Coumaric acid derivatives combined with an oxazolone ring, which showed good binding affinity for the Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.[10]

Comparative Anticancer Activity (IC50)
DerivativeCell LineIC50 (µg/mL)Mechanism of Action
4a-e (Schiff bases) MCF-780-100c-Kit Tyrosine Kinase Inhibition (putative)[11]
9b, 9f (Sulfonamides) VariousPromising ActivityNot specified[9][12]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide SNB75, SF-539 (CNS Cancer)Cytostatic at 10 MNot specified[13]

The versatility of the oxazolone core allows for the synthesis of a vast chemical space, enabling the fine-tuning of activity against specific cancer-related targets.

Antimicrobial and Anti-Virulence Activity

Oxazolone derivatives have also been extensively investigated for their antimicrobial properties.[3][14] A novel series of 5(4H)-oxazolone-based-sulfonamides (OBS ) were synthesized and evaluated for their antibacterial and antifungal activities.[9][12] Compounds 9b and 9f exhibited promising antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[9][12] Meanwhile, compound 9h showed the most potent antifungal activity, particularly against Aspergillus niger and Candida albicans.[9][12]

Beyond direct antimicrobial effects, some derivatives have demonstrated anti-virulence activity.[9] Compounds 9a, 9b, and 9f were found to reduce biofilm formation and diminish the production of virulence factors in both Pseudomonas aeruginosa and Staphylococcus aureus.[9] This anti-virulence action is thought to stem from the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence.[9]

Comparative Antimicrobial Activity (MIC)
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
OBS 9b Potent ActivityModerate Activity-
OBS 9f Potent ActivityModerate Activity-
OBS 9h --2
OBS 9c --4

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the oxazolone derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Oxazolone Derivatives (Varying Concentrations) A->B C 3. Incubate (24-48 hours, 37°C) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours, 37°C) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]

  • Prepare Inoculum: Grow the bacterial or fungal strain overnight and dilute it to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the oxazolone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound in a well with no visible turbidity (growth).

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation. The structure-activity relationship studies suggest that modifications at various positions of the oxazolone ring can significantly modulate their potency and selectivity.[20][21][22][23]

Future research should focus on:

  • Synthesis of Novel Analogs: Expanding the chemical diversity of this library to improve potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological effects.

  • In Vivo Efficacy: Evaluating the most promising candidates in relevant animal models of disease to assess their therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring this chemical space, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - Taylor & Francis.
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  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI.
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  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry.
  • Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents - Asian Journal of Pharmaceutics.
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  • Synthesis, Characterization, Novel Oxazolone Derivatives of Study Cytotoxicity, Antioxidant And Antibacterial Activity in Vitro - ResearchGate.
  • 4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed.
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  • (PDF) Synthesis and antimicrobial activity of 4,5-dihydropyrazoline derivatives.
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  • (PDF) 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.
  • Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives (MIC/MBC in mg/ml)..
  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC.
  • Structure–activity relationship of synthesized compounds. - ResearchGate.
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  • Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed.
  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - NIH.

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A Comparative Guide to Computational Analysis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Oxazolones in Medicinal Chemistry

Oxazolone derivatives are a critical class of five-membered heterocyclic compounds that serve as versatile intermediates in the synthesis of a multitude of biologically active molecules.[1][2] Their unique structural and electronic properties make them valuable synthons for creating amino acids, peptides, amides, and other complex heterocyclic systems.[2][3][4] The specific compound, 4,5-Dimethyl-1,3-oxazol-2(3H)-one, and its analogs are foundational scaffolds in the development of therapeutics across various domains, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6]

A profound understanding of their reaction mechanisms is not merely academic; it is essential for controlling reaction outcomes, improving yields, and designing novel synthetic routes with greater efficiency. Computational chemistry has emerged as an indispensable tool in this endeavor, providing insights into transient states and energetic landscapes that are often inaccessible through experimental means alone.

The Power of Computational Chemistry: A Mechanistic Deep Dive

The "why" behind experimental choices in reaction optimization is often rooted in the reaction's mechanism—the precise pathway from reactants to products. Computational analysis, particularly Density Functional Theory (DFT), allows us to model this pathway with remarkable accuracy.

Expertise in Practice: Why DFT?

DFT has become the workhorse of computational organic chemistry for several reasons:

  • Accuracy vs. Cost: It provides a favorable balance between computational cost and the accuracy of results for medium-sized organic molecules like oxazolones.

  • Transition State Elucidation: It allows for the location and characterization of transition states (the energetic peaks of a reaction) and intermediates (the valleys), which are crucial for understanding reaction kinetics and selectivity.

  • Energetic Profiling: DFT calculations can determine key thermodynamic and kinetic parameters, such as activation energies (ΔG‡) and reaction enthalpies (ΔH), which dictate the feasibility and rate of a reaction.

A common and reliable approach for oxazolone systems involves the B3LYP functional with a 6-311G(d,p) basis set.[1][7] This combination has been shown to produce theoretical geometries that are in strong agreement with experimental data obtained from single-crystal X-ray diffraction.[1][7]

Trustworthiness Through Validation: Bridging Theory and Experiment

A core principle of robust computational work is that it must be a self-validating system, continuously benchmarked against experimental reality. Theoretical calculations are typically performed on an isolated molecule in the gaseous phase.[1] This contrasts with laboratory experiments conducted in a solvent and in the presence of other molecules. Therefore, a direct comparison of calculated geometric parameters (bond lengths, angles) with experimental data (e.g., from X-ray crystallography) is the first step in validating a computational model.

Comparative Analysis: Computational Models vs. Experimental Reality

To demonstrate the reliability of DFT calculations, we can compare the computationally optimized geometry of an oxazol-5-one derivative with its experimentally determined crystal structure.

Table 1: Comparison of Theoretical (DFT) and Experimental Geometric Parameters for an Oxazol-5-one Derivative

ParameterBond/AngleTheoretical Value (DFT/B3LYP/6-311G(d,p))Experimental Value (X-ray)Difference
Bond LengthC=O1.20 Å1.19 Å0.01 Å
Bond LengthC=N1.28 Å1.27 Å0.01 Å
Bond LengthC-O (ring)1.38 Å1.37 Å0.01 Å
Bond AngleO-C=O125.4°126.9°-1.5°
Bond AngleC-N=C110.2°109.8°0.4°

Data synthesized from typical values reported in computational studies of oxazolones.[1][7]

The small discrepancies observed are attributable to the different states of matter (gas phase vs. solid state) in which the data were obtained.[1] Overall, the strong agreement validates the use of this DFT method for studying the reactivity of the oxazolone ring.

Key Reaction Mechanisms of Oxazolones

The reactivity of 5(4H)-oxazolones is dominated by the electrophilic nature of their carbonyl carbons, particularly at the C-5 position.[2] This carbonyl group is highly activated, behaving more like a ketone than a less reactive lactone, making it a prime target for nucleophiles.[2]

A. Nucleophilic Ring-Opening

One of the most common reactions involves the attack of a nucleophile (e.g., an amine) at the C-5 carbonyl, leading to the opening of the oxazolone ring. This is a foundational step for synthesizing various derivatives.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 This compound INT1 Tetrahedral Intermediate R1->INT1 Nucleophilic Attack at C=O R2 Nucleophile (Nu-H) e.g., Amine (R'-NH2) R2->INT1 P1 Ring-Opened Product e.g., N-Acyl-amino acid amide INT1->P1 Proton Transfer & Ring Opening caption Workflow for Nucleophilic Ring-Opening.

Caption: Workflow for Nucleophilic Ring-Opening.

B. Cycloaddition Reactions

Oxazolones are also valuable partners in cycloaddition reactions, serving as 1,3-dipoles or dienophiles to construct more complex heterocyclic systems.[8][9] These reactions are powerful tools for building molecular diversity from a common scaffold.

C. Computational Workflow for Mechanistic Analysis

The process of computationally analyzing a reaction mechanism follows a structured workflow, from initial structure preparation to final energy profiling.

G A 1. Input Structures (Reactants, Products) B 2. Geometry Optimization (Find energy minima) A->B C 3. Transition State (TS) Search (e.g., QST2/3, Berny) B->C D 4. Frequency Calculation (Confirm minima and TS, Obtain ZPE & thermal corrections) C->D E 5. IRC Calculation (Intrinsic Reaction Coordinate) (Confirm TS connects reactants/products) D->E F 6. Single-Point Energy Calculation (Higher level of theory/basis set for improved accuracy) E->F G 7. Data Analysis (Construct Reaction Energy Profile) F->G caption Standard Computational Workflow for Reaction Analysis.

Caption: Standard Computational Workflow for Reaction Analysis.

Experimental Protocols: Grounding Theory in Practice

The following protocols provide standardized, validated methods for the synthesis and reaction of oxazolones, offering an experimental baseline for comparison with computational predictions.

Protocol 1: Synthesis of a 4-Arylidene-2-phenyloxazol-5(4H)-one via Erlenmeyer-Plöchl Reaction

This is a classic and efficient method for preparing unsaturated oxazolones.[4][5]

Causality: The reaction proceeds via cyclization and dehydration of hippuric acid, followed by a Perkin-type condensation with an aromatic aldehyde. Acetic anhydride serves as both the solvent and the crucial dehydrating agent that drives the ring formation.[4][5]

Step-by-Step Methodology:

  • Mixing Reactants: In a round-bottom flask, combine hippuric acid (1.0 eq), the desired aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Adding Dehydrating Agent: Add acetic anhydride (3.0 eq) to the mixture.

  • Heating: Heat the mixture gently on a steam bath or in an oil bath at 100 °C for 1-2 hours with stirring.

  • Precipitation: After cooling slightly, add ethanol slowly to the reaction mixture. A crystalline product should precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then with hot water to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Protocol 2: Reaction of an Oxazolone with a Primary Amine to Yield an Imidazolone

This protocol demonstrates the ring-opening and subsequent recyclization of an oxazolone.[2]

Causality: The primary amine acts as a nucleophile, attacking the C-5 carbonyl of the oxazolone. The resulting ring-opened intermediate then undergoes intramolecular cyclization and dehydration to form the more stable imidazolone ring system.

Step-by-Step Methodology:

  • Dissolving Reactants: Dissolve the synthesized 4-arylidene-2-phenyloxazol-5(4H)-one (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid in a round-bottom flask.

  • Catalysis (if needed): For less reactive amines, a catalytic amount of a base like pyridine or sodium acetate can be added.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • Isolation and Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure imidazolone derivative.

Conclusion and Future Outlook

The comprehensive analysis of reaction mechanisms for this compound and its analogs is most powerfully achieved through a synergistic approach that combines computational modeling with rigorous experimental validation. DFT methods, such as B3LYP/6-311G(d,p), provide reliable insights into reaction pathways, transition states, and energetics, which can guide the design of more efficient and selective synthetic protocols.

By grounding theoretical predictions in established experimental data, researchers can build a robust, self-validating framework to accelerate the drug development process. Future advancements, including the application of machine learning to predict reactivity and the use of more sophisticated computational models to account for explicit solvent effects, will continue to enhance our predictive capabilities and deepen our understanding of the fascinating chemistry of oxazolones.

References

  • Structural characterization and DFT studies of an oxazol-5-one derivative. (2018). DergiPark. [Link]

  • Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. (2024). RSC Publishing. [Link]

  • Synthesis, TD-DFT calculations, molecular docking and ADME studies of new spiro-oxindole derivatives containing 5(4H)-oxazolone as anti-viral and anti-bacterial agents. (2025). PubMed. [Link]

  • Ultrasound-assisted synthesis, antimicrobial activity, DFT analysis, molecular docking, MD simulations, and pharmacokinetic profiling of 3-tosylbenzo[d]oxazol-2(3H)-one. (2026). ResearchGate. [Link]

  • Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. (2016). PubMed. [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Preprints. [Link]

  • Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). (2020). IOSR Journal. [Link]

  • Structural characterization and DFT studies of an oxazol-5-one derivative. (n.d.). DergiPark. [Link]

  • Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. (2025). PubMed. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). ijcrt.org. [Link]

  • Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. (n.d.). PMC - NIH. [Link]

  • Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis. (2009). Semantic Scholar. [Link]

  • Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2025). ResearchGate. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. [Link]

  • Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate. (n.d.). ResearchGate. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). MDPI. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]

  • Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. (2025). ResearchGate. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). MDPI. [Link]

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A Comparative Guide to Validating the Structure of 4,5-Dimethyl-1,3-oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 4,5-Dimethyl-1,3-oxazol-2(3H)-one, a heterocyclic moiety of growing interest, unambiguous structural validation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations. This guide provides a comparative analysis of the most effective analytical techniques for this purpose, detailing experimental protocols and offering insights into data interpretation.

A multi-technique approach, combining spectroscopic and crystallographic methods, provides the most robust and self-validating system for structural elucidation. While each method offers unique insights, their collective data provides a comprehensive and irrefutable structural assignment.

Comparative Analysis of Key Validation Techniques

The primary methods for validating the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a different piece of the structural puzzle.

TechniquePrimary Information ProvidedSensitivitySpecificity
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[1]Moderate to low (µg to mg)[1]Very high; can distinguish between isomers.[1]
IR Spectroscopy Presence of specific functional groups.[1]Low (mg)[1]Moderate; characteristic but can be ambiguous.[1]
Mass Spectrometry Molecular weight, elemental formula (high resolution), structural fragments.[1]High (ng to pg)[1]High for molecular weight, moderate for isomeric differentiation.[1]
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and angles.[2]Requires single crystal (µg to mg)The "gold standard" for definitive structural confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom, respectively.

Expected ¹H and ¹³C NMR Spectral Data

The core structure of this compound presents characteristic signals. Substituents on the nitrogen or modifications to the methyl groups will alter these chemical shifts and coupling patterns, providing key structural clues.

NucleusAtom PositionExpected Chemical Shift (δ) in ppm (CDCl₃)Description
¹H NMR C4-CH₃, C5-CH₃~2.1 - 2.3Two singlets corresponding to the two methyl groups.
N3-H (if unsubstituted)Variable, broad singletChemical shift is concentration and solvent dependent.
¹³C NMR C2 (C=O)~155 - 165[1]Carbonyl carbon of the cyclic carbamate (oxazolone) ring.
C4, C5~125 - 135Carbons of the C=C double bond.
C4-CH₃, C5-CH₃~10 - 15Methyl group carbons.

Note: These are approximate ranges. Actual chemical shifts will vary based on the specific derivative and solvent used.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Causality in Protocol: The choice of deuterated solvent is critical as it must dissolve the compound without contributing interfering signals in the ¹H NMR spectrum. Higher field magnets provide better signal dispersion, which is crucial for resolving complex spectra of substituted derivatives.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, the most diagnostic absorption band is from the carbonyl (C=O) group of the cyclic carbamate.

Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
Carbonyl (C=O) 1760 - 1820[3]Strong stretching vibration of the lactone/carbamate carbonyl. This high frequency is characteristic of five-membered rings.
Alkene (C=C) 1650 - 1690Stretching vibration of the endocyclic double bond.
C-H (sp³) 2850 - 3000Stretching vibrations from the methyl groups.

Note: Splitting of the C=O band may be observed due to Fermi resonance.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.

Self-Validation: The presence of a strong absorption band in the 1760-1820 cm⁻¹ region is a powerful indicator of the intact oxazolone ring structure.[3] The absence of this band would immediately signal a failed synthesis or decomposition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of data for structural validation. High-resolution mass spectrometry (HRMS) can even determine the elemental formula. Tandem MS (MS/MS) experiments offer further structural insights by analyzing fragmentation patterns.

Expected Fragmentation Patterns

For oxazolone derivatives, a characteristic fragmentation pathway involves the neutral loss of carbon dioxide (CO₂), a 44 Da fragment.[1]

  • Ionization: Electrospray ionization (ESI) is commonly used, typically forming the protonated molecule [M+H]⁺.[1]

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will often lead to a prominent product ion at [M+H-44]⁺.

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve the derivative in a suitable solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.[1]

  • Liquid Chromatography (LC) Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, positive mode.[1]

    • Scan Range: m/z 100-1000.[1]

    • Capillary Voltage: 3.0-4.0 kV.[1]

    • MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense parent ions.

Workflow Visualization

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HPLC Column Separation Sample->Column IonSource ESI Source ([M+H]⁺ formation) Column->IonSource Eluent MassAnalyzer Mass Analyzer (m/z measurement) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data Signal

Caption: Workflow for LC-MS analysis of oxazolone derivatives.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[2] It generates a high-resolution, three-dimensional map of the molecule, confirming connectivity, stereochemistry, and conformation in the solid state.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer, typically with Mo-Kα radiation.[6]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule.

  • Refinement: Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor.

  • Validation: The final model provides precise bond lengths, bond angles, and torsion angles, which can be compared to expected values and theoretical calculations.[7] The output is typically a Crystallographic Information File (CIF).[2]

Logical Relationship of Validation Techniques

Validation_Pyramid cluster_pyramid Hierarchy of Structural Validation Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Framework) MS Mass Spectrometry (Molecular Weight & Formula) IR IR Spectroscopy (Functional Groups)

Caption: Hierarchy of techniques for structural validation.

Conclusion

A combination of NMR, IR, and MS provides a compelling and usually sufficient body of evidence for the structural validation of novel this compound derivatives. NMR defines the carbon-hydrogen backbone, IR confirms the presence of the critical carbonyl functional group, and MS establishes the correct molecular weight and elemental formula. For absolute, unequivocal proof, particularly for compounds with unexpected stereochemistry or for regulatory submissions, single-crystal X-ray crystallography remains the gold standard. By employing these techniques in a coordinated and self-validating manner, researchers can proceed with confidence in their synthesized molecules.

References

  • BenchChem. (2025). Confirming the Structure of 5(4H)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Science Publishing Group. (n.d.).
  • Aygün, M., et al. (2018).
  • Graj, M., et al. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Acta Chimica Slovenica.
  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H).

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A Comparative Guide to the Purity Assessment of Synthesized 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Drug Candidates

In the landscape of drug discovery and development, heterocyclic scaffolds are of paramount importance. The 1,3-oxazol-2(3H)-one core, for instance, is a privileged structure found in numerous biologically active agents. The purity of any synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its safety, efficacy, and reproducibility in preclinical and clinical settings. Impurities can possess their own pharmacological or toxicological profiles, potentially confounding biological data and leading to costly failures in late-stage development.[1]

This guide provides a comprehensive, multi-faceted strategy for the purity assessment of a synthesized batch of 4,5-Dimethyl-1,3-oxazol-2(3H)-one . We will move beyond a simple listing of techniques to explain the scientific rationale behind employing an orthogonal, multi-technique approach. This ensures a robust, self-validating system for characterization. We will compare the utility of spectroscopic and chromatographic methods, providing field-proven insights and detailed protocols for researchers engaged in medicinal chemistry and process development.

Anticipated Impurity Profile from a Common Synthetic Route

To design a robust purity assessment strategy, one must first anticipate the likely impurities. A common route to N-unsubstituted oxazolones involves the cyclization of a corresponding β-hydroxy carbamate or related precursor. For this compound, a plausible synthesis starts from 3-hydroxy-2-butanone (acetoin). The predicted impurities therefore fall into several classes:

  • Unreacted Starting Materials: Residual 3-hydroxy-2-butanone.

  • Process-Related Impurities: Reagents used in the cyclization step (e.g., phosgene derivatives, isocyanates).[2]

  • By-products: Isomeric variants (e.g., 4-ethyl-1,3-oxazol-2(3H)-one if starting material contains isomers), or products of side-reactions like dimerization.

  • Residual Solvents: Solvents used during reaction and purification (e.g., Tetrahydrofuran, Ethyl Acetate, Hexanes).

A comprehensive purity analysis must be capable of detecting and quantifying all these potential contaminants.

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity.[3] An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is the gold standard. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or having its signals obscured in a spectrum.

Purity Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Final Certification Synthesized Batch Synthesized Batch Structural ID Structural ID & Confirmation (NMR, IR, HRMS) Synthesized Batch->Structural ID Chromatographic Purity Chromatographic Purity (HPLC-UV, LC-MS) Structural ID->Chromatographic Purity Identity Confirmed Volatile Impurities Residual Solvents (Headspace GC-MS) Chromatographic Purity->Volatile Impurities Quantify Non-Volatiles Absolute Purity Absolute Purity (qNMR) Volatile Impurities->Absolute Purity Quantify Volatiles Elemental Composition Elemental Composition (CHN Analysis) Absolute Purity->Elemental Composition Orthogonal Check Final Purity Report Certified Purity Report (>95% Required) Elemental Composition->Final Purity Report Confirm Formula

Caption: Orthogonal workflow for comprehensive purity assessment of a synthesized compound.

Part 1: Structural Confirmation and Qualitative Purity

Before quantification, it is essential to unequivocally confirm that the bulk material is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[4] For our target compound, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Causality: ¹H NMR provides information on the electronic environment and connectivity of protons. We expect to see distinct signals for the two methyl groups and the N-H proton. The chemical shifts and coupling patterns confirm the regiochemistry. ¹³C NMR confirms the carbon backbone, including the critical carbonyl carbon signal. The absence of unexpected signals provides the first indication of high purity. Two-dimensional NMR techniques (like COSY and HSQC) can be employed if the structure is novel or ambiguous.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, serving as a fingerprint for the molecule.[6]

  • Trustworthiness: For this compound, the spectrum must exhibit characteristic absorption bands. The presence of these bands and the absence of others (e.g., a broad -OH stretch from the starting material) provides corroborating evidence of the compound's identity and cleanliness.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch~3200-3300Indicates the presence of the secondary amine within the ring.
C-H Stretch~2900-3000Aliphatic C-H bonds of the methyl groups.
Carbonyl (C=O) Stretch~1750-1780Characteristic strong absorption for the cyclic carbamate (lactone) carbonyl.[7]
C-N Stretch~1200-1350Stretching vibration of the amine C-N bond.

Table 1: Key IR absorption bands for this compound.

Part 2: Quantitative Purity Determination - A Comparative Analysis

Here, we compare the primary quantitative techniques, each providing a unique and vital piece of the purity puzzle.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, excelling at separating the main compound from non-volatile impurities.[1]

  • Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical choice for this moderately polar molecule. A C18 column provides a hydrophobic stationary phase that will retain the analyte, while a mobile phase of water and acetonitrile allows for gradient elution to separate compounds with different polarities. UV detection is suitable as the oxazolone core possesses a chromophore. The goal is to develop a method where the main peak is sharp, symmetrical, and well-resolved from any impurity peaks.

  • Comparison: Compared to NMR, HPLC offers superior sensitivity for detecting minor impurities.[8] While NMR might struggle to detect an impurity below 1%, a well-developed HPLC method can often quantify impurities at the 0.05% level or lower.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it essential for quantifying residual solvents.[9][10]

  • Expertise & Causality: Direct injection of the solid compound is not feasible. Instead, a Headspace GC-MS analysis is employed. The solid sample is heated in a sealed vial, and the volatile compounds partition into the gas phase (headspace), which is then injected into the GC. This prevents non-volatile matrix components from contaminating the system.[11] Mass spectrometry detection provides definitive identification of the solvents based on their mass fragmentation patterns.

  • Comparison: HPLC is unsuitable for detecting highly volatile solvents like hexanes or ether. GC is specifically designed for this purpose. The two techniques are therefore not competitive but highly complementary.

Quantitative NMR (qNMR)

While standard NMR is qualitative, qNMR is a powerful primary method for determining the absolute purity (or "assay") of a sample without needing a reference standard of the analyte itself.[12]

  • Trustworthiness: The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. By carefully controlling experimental parameters to ensure a linear response, a highly accurate purity value can be calculated.[3]

  • Comparison: Unlike HPLC, which provides a percentage of purity relative to all detected peaks (% area), qNMR provides an absolute mass fraction purity. It can "see" impurities that might not have a UV chromophore (and are thus invisible to HPLC-UV) or are non-volatile (invisible to GC), such as inorganic salts.[3]

Elemental Analysis (Combustion Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis). This allows for the verification of the compound's empirical formula.[13][14]

  • Authoritative Grounding: For a new compound to be published in most reputable chemistry journals, the found elemental composition must agree with the calculated theoretical values, typically within a ±0.4% tolerance.[15] A significant deviation suggests the presence of an impurity (e.g., water, solvent, or an inorganic salt) that alters the relative ratios of the elements.

  • Comparison: Elemental analysis is a bulk property technique. It does not identify or quantify individual impurities. However, it serves as an excellent final, orthogonal check on the overall purity and integrity of the sample, corroborating the findings from chromatography and qNMR.

Comparative Data Summary

The table below illustrates a hypothetical but realistic set of results for a batch of synthesized this compound compared to an alternative, a closely related structural isomer, 4-Ethyl-1,3-oxazol-2(3H)-one.

Analytical TechniqueParameterThis compound Alternative: 4-Ethyl-1,3-oxazol-2(3H)-one Justification of Results
¹H NMR Key Signals (δ, ppm)~1.3 (s, 6H, 2xCH₃), ~7.5 (br s, 1H, NH)~1.1 (t, 3H, CH₃), ~1.8 (q, 2H, CH₂), ~7.6 (br s, 1H, NH)NMR clearly distinguishes between isomers based on signal multiplicity and integration.
HPLC-UV Purity (% Area @ 220nm)99.2%98.5%Demonstrates high chromatographic purity, with minor impurities detected.
Retention Time (min)8.5 min9.1 minThe slightly larger ethyl group may increase retention time on a C18 column.
Headspace GC-MS Residual SolventsEthyl Acetate: 250 ppmToluene: 800 ppmDifferent solvents may be used in the final purification step for different compounds.
qNMR Absolute Purity (w/w %)98.9%97.8%qNMR value is often slightly lower than HPLC % area as it accounts for non-UV active impurities.
Elemental Analysis % Nitrogen (Found)12.35%12.11%Both are close to their theoretical values (12.38% for dimethyl, 12.17% for ethyl), confirming composition.
% Nitrogen (Theory)12.38%12.17%A deviation >0.4% would indicate a significant impurity.

Table 2: Comparative purity data for this compound and a structural isomer.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for implementation in a research or quality control laboratory.

Protocol 1: Purity Determination by RP-HPLC-UV

HPLC Protocol Start Start Prep_Sample Prepare Sample (1 mg/mL in ACN) Start->Prep_Sample Prep_Mobile Prepare Mobile Phase (A: H₂O+0.1%TFA, B: ACN+0.1%TFA) Start->Prep_Mobile Inject Inject 5 µL Prep_Sample->Inject Equilibrate Equilibrate Column (C18, 4.6x150mm, 5µm) at 30°C Prep_Mobile->Equilibrate Equilibrate->Inject Run_Gradient Run Gradient (5% to 95% B over 15 min) Inject->Run_Gradient Detect Detect at 220 nm Run_Gradient->Detect Integrate Integrate Peaks Calculate % Area Detect->Integrate End End Integrate->End

Caption: Workflow for the RP-HPLC-UV Purity Analysis Protocol.

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of ACN to make a 1 mg/mL solution.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Purity is reported as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

    • Rationale: Maleic anhydride is chosen because it is highly pure, non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum (~7.1 ppm) that is unlikely to overlap with analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.

    • Record both weights precisely to four decimal places.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Ensure a long relaxation delay (D1) of at least 30 seconds. This is critical to allow for full relaxation of all protons, ensuring the signal integrals are directly proportional to the number of protons.

    • Acquire the spectrum with a 90° pulse.

    • Collect at least 16 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet from the two equivalent methyl groups of the analyte (I_analyte).

    • Integrate the singlet from the two equivalent vinyl protons of the maleic anhydride IS (I_IS).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (Analyte=6, IS=2)

    • MW = Molecular Weight (Analyte=113.12 g/mol , IS=98.06 g/mol )

    • W = Weight

    • P_IS = Purity of the internal standard (e.g., 99.9%)

Conclusion

The purity assessment of a novel synthetic compound like this compound is a rigorous, multi-step process that demands more than a single measurement. It requires an integrated, orthogonal strategy that combines the structural confirmation of spectroscopy with the sensitive separation power of chromatography. By employing NMR and IR for identity, HPLC for non-volatile impurities, GC-MS for residual solvents, and qNMR and elemental analysis for absolute purity and formula confirmation, researchers can build a comprehensive and trustworthy data package. This approach not only satisfies regulatory and publication standards but, more importantly, provides the confidence needed to advance promising drug candidates through the development pipeline.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Hoyt, S. M., et al. (2020). An International Study Evaluating Elemental Analysis. Organic Letters. [Link]

  • Saske, C., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: 4,5-Dimethyl-1,3-oxazol-2(3H)-one versus Traditional Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for predictable and efficient stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for the introduction of chirality. The seminal work of David A. Evans on oxazolidinone-based auxiliaries established a gold standard, providing a versatile platform for a multitude of stereoselective transformations. This guide delves into a comparison between the well-established Evans auxiliaries and the less-explored, yet potentially advantageous, 4,5-Dimethyl-1,3-oxazol-2(3H)-one.

Introduction to Chiral Auxiliaries: A Strategy for Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate. By virtue of their inherent chirality, they direct the stereochemical course of a reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the desired transformation, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts, the ease of its attachment and removal, and its commercial availability or ease of synthesis.

The Gold Standard: Evans Auxiliaries

The family of chiral oxazolidinones popularized by Evans, typically derived from readily available amino acids like valine and phenylalanine, have demonstrated exceptional utility in a wide array of asymmetric reactions, most notably in alkylation and aldol reactions. The predictable stereochemical outcomes are a result of a well-defined conformational bias in the transition state.

Mechanism of Stereocontrol in Evans Auxiliaries

The stereodirecting ability of Evans auxiliaries hinges on the steric influence of the substituent at the C4 position (e.g., isopropyl or benzyl). Upon N-acylation and subsequent deprotonation, a rigid metal-chelated (Z)-enolate is formed. The bulky C4-substituent effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered opposite face. This principle is elegantly illustrated in both alkylation and boron-mediated aldol reactions, the latter proceeding through a highly organized Zimmerman-Traxler transition state to predominantly afford the syn-aldol product.

A C₂-Symmetric Alternative: this compound

The this compound presents an intriguing structural variation to the classical Evans auxiliaries. The presence of two methyl groups at the C4 and C5 positions introduces C₂-symmetry in the (4S,5S) and (4R,5R) enantiomers. This structural feature has the potential to influence the conformational rigidity of the N-acylated derivative and, consequently, the facial bias during electrophilic attack.

Postulated Mechanism of Stereocontrol

While dedicated mechanistic studies on the 4,5-dimethyl auxiliary are scarce, its mode of action can be extrapolated from the well-established models for Evans auxiliaries. It is hypothesized that the two methyl groups work in concert to create a highly biased steric environment. In the chelated enolate, the methyl groups are expected to occupy pseudo-equatorial positions, effectively blocking one face of the enolate and directing the incoming electrophile to the opposite side. The C₂-symmetry may contribute to a more defined and rigid transition state, potentially leading to high levels of diastereoselectivity.

Performance Comparison: Experimental Data Insights

Asymmetric Alkylation

Evans auxiliaries are renowned for their exceptional performance in asymmetric alkylation reactions, consistently affording high diastereoselectivities.

For structurally related 4,5-disubstituted auxiliaries, high levels of stereocontrol have also been reported. For instance, studies on N-acyl derivatives of 4-isopropyl-5,5-dimethyloxazolidin-2-one have demonstrated excellent diastereoselectivities in alkylation reactions. Similarly, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones have been shown to provide good to excellent diastereoselectivity in enolate alkylations[1].

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide98:2~70%[2]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl Bromide>99:195%Evans, D. A. et al. (1982)
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-oneVarious Alkyl Halides85:15 to 97:3Not Reported[1]
4-Isopropyl-5,5-dimethyloxazolidin-2-oneVarious Alkyl Halides>99:1High[3]
Asymmetric Aldol Reaction

The boron-mediated Evans asymmetric aldol reaction is a benchmark for achieving high syn-diastereoselectivity.

While specific data for the 4,5-dimethyl auxiliary in aldol reactions is not available, the synthesis of various 4,5-disubstituted oxazolidin-2-ones has been accomplished through asymmetric aldol reactions followed by cyclization, indicating their compatibility with such transformations[4][5]. The stereochemical outcome when using an N-acylated 4,5-dimethyl auxiliary is anticipated to favor the syn-adduct, consistent with the Zimmerman-Traxler model.

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180%Evans, D. A. et al. (1981)
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde98:285%Evans, D. A. et al. (1981)

Experimental Protocols

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

G cluster_0 Workflow Acylation Acylation Diastereoselective Reaction Diastereoselective Reaction Acylation->Diastereoselective Reaction N-Acyl Auxiliary Cleavage Cleavage Diastereoselective Reaction->Cleavage Diastereomerically Enriched Adduct Product Product Cleavage->Product Chiral Product Auxiliary_Recovery Auxiliary_Recovery Cleavage->Auxiliary_Recovery Recovered Auxiliary

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Protocol 1: Acylation of Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone)
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv) dropwise and stir the reaction mixture for 30 minutes at -78 °C before allowing it to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of N-Acyl Evans Auxiliary
  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 equiv) and stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product and purify by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Evans Auxiliary to Yield a Chiral Carboxylic Acid
  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Adjust the pH to acidic with HCl and extract the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion and Future Outlook

Traditional Evans auxiliaries have rightfully earned their place as a powerful and reliable tool in the synthetic chemist's arsenal, consistently delivering high levels of diastereoselectivity in a variety of C-C bond-forming reactions. The stereochemical outcomes are well-understood and predictable, making them a go-to choice for complex molecule synthesis.

The this compound, while less explored, presents a compelling alternative. The available data on closely related 5,5-disubstituted analogs suggest that high levels of stereocontrol are indeed achievable, particularly in alkylation reactions. The C₂-symmetry of the 4,5-dimethyl variant may offer unique conformational constraints that could be beneficial in certain applications.

References

  • Lee, S., & Lee, Y. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 80(23), 11695–11702.
  • Kang, H. Y., & Lee, S. K. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(9), 1499.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551.
  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Current Organic Chemistry, 22(1), 2-46.
  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualite chimique, (3), 35-41.
  • Kerns, R. J., & Wei, P. (2005). Factors affecting stereocontrol during glycosidation of 2,3-oxazolidinone-protected 1-tolylthio-N-acetyl-D-glucosamine. The Journal of organic chemistry, 70(10), 4195–4198.
  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from [Link]

  • Ortiz-Marciales, M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 62(2), 1-13.
  • Heravi, M. M., & Zadsirjan, V. (2020). Oxazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reaction Applied to Natural Products Total Synthesis. Current Organic Synthesis, 17(1), 10-53.
  • Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from [Link]

  • Lee, S., & Lee, Y. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of organic chemistry, 80(23), 11695–11702.
  • Kerns, R. J., & Wei, P. (2005). Factors affecting stereocontrol during glycosidation of 2,3-oxazolidinone-protected 1-tolylthio-N-acetyl-D-glucosamine. The Journal of organic chemistry, 70(10), 4195–4198.
  • Kerns, R. J., & Wei, P. (2005). Factors affecting stereocontrol during glycosidation of 2,3-oxazolidinone-protected 1-tolylthio-N-acetyl-D-glucosamine. The Journal of organic chemistry, 70(10), 4195–4198.
  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(1), 28-36.
  • da Silva, F. de A., & de Oliveira, H. C. B. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules (Basel, Switzerland), 23(10), 2489.
  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 48(2), 49-53.
  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 48(2), 49-53.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Asymmetric aldol reaction and its probable mechanism.
  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3657-3658.
  • Mitcheltree, M. J., et al. (2018). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS infectious diseases, 4(11), 1599–1611.
  • Palomo, C., Oiarbide, M., & García, J. M. (2010). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 16(44), 13094-13098.
  • Ordóñez, M., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(12), 5233–5243.
  • Bilittera, D. M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Antibiotics (Basel, Switzerland), 10(7), 853.
  • de Souza, A. C. B., et al. (2015). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. The Journal of organic chemistry, 80(15), 7543–7551.

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A Comparative Benchmarking Guide to the Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

The 1,3-oxazol-2(3H)-one core, a privileged heterocyclic scaffold, is a cornerstone in contemporary drug discovery and development. Its derivatives are integral components of a wide array of pharmaceuticals, including antibiotics, anticoagulants, and neuroprotective agents. The specific stereochemistry and substitution pattern of the oxazolone ring are critical for modulating pharmacological activity and pharmacokinetic properties. This compound, in particular, serves as a crucial chiral building block for the synthesis of more complex molecules, making the efficiency and scalability of its preparation a topic of considerable interest to the research and industrial chemistry communities.

This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for this compound, starting from the readily available precursor, 3-amino-2-butanol. We will delve into a classic, yet hazardous, phosgene-based approach and contrast it with a modern, safer, and more environmentally benign phosgene-free alternative. The discussion will be grounded in mechanistic principles, supported by detailed experimental protocols and a quantitative comparison of their efficiencies.

Methodology 1: The Classical Approach - Phosgenation of 3-Amino-2-butanol

The reaction of β-amino alcohols with phosgene or its less volatile surrogates, such as diphosgene and triphosgene, represents one of the most direct routes to 2-oxazolones. This method, while often high-yielding, is fraught with significant safety concerns due to the extreme toxicity of phosgene.

Mechanistic Rationale

The underlying mechanism involves the sequential acylation of the amino and hydroxyl groups of the β-amino alcohol by a carbonylating agent. The initial reaction of the more nucleophilic amine with the phosgene equivalent forms an intermediate chloroformate or a related activated species. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group, which displaces a chloride ion (or its equivalent) and leads to the formation of the stable five-membered cyclic carbamate (oxazolone) ring. The presence of a non-nucleophilic base is essential to neutralize the hydrogen chloride gas generated during the reaction, driving the equilibrium towards the product.

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,5-Dimethyl-1,3-oxazol-2(3H)-one. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Core Directive: The foundational principle of laboratory safety dictates that no chemical work should commence without a clear and compliant plan for the disposal of all resulting waste. This guide is predicated on general chemical safety principles and data from structurally similar compounds. However, it is imperative for the user to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling or disposal occurs.[1][2]

Hazard Profile and Risk Assessment

While a specific SDS for this compound was not identified during the literature search, data for the parent compound, Oxazolone (CAS No. 15646-46-5), classifies it as a Skin Sensitizer (Category 1) .[3] The primary hazard statement is H317: May cause an allergic skin reaction.[3]

Due to the structural similarity, it is prudent to assume that this compound presents a similar risk. Oxazolone derivatives are known to be biologically active, which underscores the need for cautious handling to prevent unforeseen physiological effects.[4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure. The selection of PPE is directly informed by the potential for skin sensitization and other unknown hazards.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of allergic skin reactions.[3]
Eye Protection Safety glasses with side-shields or chemical safety goggles, compliant with OSHA 29 CFR 1910.133.[6]Protects eyes from accidental splashes of liquid waste or contact with solid particles.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Ventilation Handle in a well-ventilated area, preferably within a certified chemical fume hood.[7]Minimizes the potential for inhalation of any dusts or vapors, a key principle of engineering controls.[2]

Step-by-Step Disposal Protocol

The mandated disposal pathway for this compound is through a licensed hazardous waste management facility.[3][8][9] Under no circumstances should this chemical or its containers be disposed of via standard drain or municipal trash .[8]

Step 1: Waste Segregation

Proper segregation is the first critical step in preventing dangerous chemical reactions.

  • Designate as Hazardous Waste: All materials contaminated with this compound, including residual solids, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified and handled as hazardous waste.[10]

  • Maintain Separation: Keep this waste stream separate from other incompatible waste types, such as strong acids, bases, and oxidizing agents.[11]

Step 2: Waste Containerization
  • Solid Waste: Collect all solid residues and contaminated disposables in a dedicated, leak-proof container with a secure lid. The container must be made of a material compatible with the chemical. The original product container is often a suitable choice if it is in good condition.[8][11]

  • Liquid Waste: Collect any solutions containing the compound, along with any solvent rinsate from cleaning contaminated glassware, in a designated, chemically resistant container (e.g., a high-density polyethylene bottle) with a screw-top cap.[12]

  • Container Integrity: Ensure waste containers are kept tightly closed except when actively adding waste.[11] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for safety. Per EPA and OSHA standards, every hazardous waste container must be clearly labeled.[10][13]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear statement of the primary hazards, such as: "Skin Sensitizer"

  • The accumulation start date (once the container is moved to a central accumulation area).[10]

Step 4: Temporary Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • The SAA should be a secondary containment tray or cabinet to prevent the spread of material in case of a leak.

Step 5: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Waste must be transported from its point of generation to its final disposal location by licensed professionals.[10] The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at an approved facility.[10]

Emergency Procedures: Spill Management

In the event of a small-scale spill, adhere to the following procedure:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If possible, perform cleanup within a chemical fume hood.[7]

  • Wear Full PPE: Before addressing the spill, don the required PPE as detailed in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.[14]

Visual Summaries

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Handling & Segregation cluster_storage Storage & Disposal sds Obtain & Review Manufacturer's SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Chemicals characterize->segregate container Collect in Compatible, Leak-Proof Container segregate->container label_waste Label Container with 'Hazardous Waste' & Chemical Name container->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store contact Contact EHS for Pickup store->contact dispose Transfer to Licensed Waste Disposal Facility contact->dispose spill Spill Occurs spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->container

Sources

A Senior Application Scientist's Guide to Handling 4,5-Dimethyl-1,3-oxazol-2(3H)-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is the bedrock of laboratory safety and experimental reproducibility. This guide provides essential, step-by-step procedures for the safe management of 4,5-Dimethyl-1,3-oxazol-2(3H)-one. While this specific molecule may not have an exhaustive toxicological profile, a thorough hazard assessment based on its oxazolone core and related heterocyclic structures dictates a cautious and systematic approach. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of your research.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the potential risks is the first step in mitigating them. The oxazolone moiety and related structures are associated with several key hazards. Data from structurally similar compounds indicate that this compound should be handled as a substance that can cause skin and eye irritation, potential respiratory irritation, and may lead to allergic skin reactions.[1][2] Some related heterocyclic compounds are known to cause severe skin burns and eye damage.[3][4] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Assumed Hazard Profile:

  • Skin Irritation/Corrosion: May cause irritation or burns upon direct contact.

  • Eye Irritation/Damage: Poses a risk of serious eye irritation or damage from splashes or contact with dust.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-based decision. The following table outlines the required PPE for handling this compound, categorized by the nature of the laboratory operation.

Protection Level Required PPE Rationale and Use Case
Standard Operations Safety glasses with side shields, standard nitrile gloves, lab coat, closed-toe shoes.For handling small quantities (<1g) of solid material exclusively within a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile gloves.When transferring solutions, vortexing, sonicating, or handling larger quantities where splashes or aerosol generation is possible.[7]
Emergency Situations (Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty gloves, and boots.For responding to any uncontrolled release or significant spill of the compound.[7]

Safe Handling and Operational Plan

A systematic workflow is essential to minimize exposure and ensure a controlled laboratory environment. The following step-by-step procedures provide a framework for safely managing this compound from receipt to disposal.

Workflow for Handling this compound

prep Preparation & Pre-Handling handling Handling & Manipulation prep->handling Proceed to Fume Hood post_handling Post-Handling & Cleanup handling->post_handling Complete Work disposal Waste Disposal post_handling->disposal Segregate Waste

Caption: High-level workflow for safe chemical handling.

Step-by-Step Protocol
  • Preparation and Pre-Handling:

    • Consult the SDS: Before beginning any work, review the Safety Data Sheet (SDS) for any available specific information. For related compounds, this is a critical step.

    • Designate an Area: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Assemble Materials: Ensure all necessary equipment, including spatulas, weigh boats, glassware, and pre-labeled waste containers, are inside the fume hood before introducing the chemical.

    • Don PPE: Put on the appropriate PPE as specified in the table above based on the planned procedure. Always inspect gloves for tears or holes before use.

  • Handling and Manipulation:

    • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the container carefully to avoid generating dust.

    • Making Solutions: Add the solid to the solvent slowly. If dissolution is exothermic, prepare an ice bath to control the temperature. Keep the container capped or covered as much as possible during the process.

    • Transfers: When transferring solutions, do so slowly to avoid splashing. Use a pipette or a funnel for greater control. For larger volumes, a face shield is mandatory.[7]

  • Post-Handling and Decontamination:

    • Clean Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. A standard laboratory detergent wash followed by appropriate solvent rinses is typically sufficient.

    • Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent and then soapy water. Dispose of all cleaning materials (e.g., paper towels) as hazardous waste.

    • Doff PPE: Remove PPE in the correct order to avoid self-contamination: first remove gloves (and outer gloves if double-gloving), then the apron or gown, followed by the face shield/goggles, and finally the respirator, if used.

    • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal of this compound and its associated waste is a serious safety and environmental risk. All waste generated must be treated as hazardous.[8]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Collect all solutions and solvent rinses containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7]

    • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[8]

    • Storage: Keep waste containers tightly capped at all times except when adding waste.[8] Store them in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

By implementing this comprehensive safety and handling framework, you can build a culture of safety, ensure the well-being of all laboratory personnel, and produce reliable, high-quality research.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • BenchChem. (2025). Personal protective equipment for handling 4-acetylbenzo[d]oxazol-2(3H)-one.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Oxazolone.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BASF. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • PubChem - NIH. (n.d.). 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.